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  • Product: Terpinyl isobutyrate
  • CAS: 7774-65-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Properties of Terpinyl Isobutyrate

Abstract: This technical guide provides a comprehensive overview of the chemical and physical properties of terpinyl isobutyrate (CAS No: 7774-65-4). Designed for researchers, scientists, and professionals in drug develo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of the chemical and physical properties of terpinyl isobutyrate (CAS No: 7774-65-4). Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical identity, physicochemical characteristics, synthesis, spectroscopic profile, reactivity, and safety protocols. Terpinyl isobutyrate, a monoterpenoid ester, is primarily utilized for its organoleptic properties in the flavor and fragrance industries. However, its structural relationship to biologically active terpenes warrants a deeper scientific understanding for potential applications in formulation science and as a scaffold in medicinal chemistry. This guide synthesizes data from established chemical databases and scientific literature to serve as an authoritative reference.

Introduction to Terpinyl Isobutyrate

Terpinyl isobutyrate is an organic compound classified as a menthane monoterpenoid ester.[1] Structurally, it is the isobutyrate ester of α-terpineol. Menthane monoterpenoids are a class of naturally derived or synthetic compounds based on a cyclohexane ring with a methyl group and a (2-methyl)-propyl group.[1] While extensively used as a synthetic flavoring and fragrance agent, its parent alcohol, α-terpineol, is known to possess a range of biological properties, including antioxidant, anti-inflammatory, and antimicrobial effects.[2][3] This association suggests that terpinyl isobutyrate could serve as a valuable molecule in pharmaceutical formulations, either as an excipient with favorable sensory properties or as a starting point for the development of novel therapeutic agents, a common trajectory for natural product derivatives in modern drug discovery.[4]

Chemical Identity and Structure

A precise understanding of a compound's identity is fundamental to all scientific investigation. Terpinyl isobutyrate is identified by several key descriptors and a distinct molecular architecture.

  • IUPAC Name: 2-(4-methylcyclohex-3-en-1-yl)propan-2-yl 2-methylpropanoate[1][5]

  • CAS Number: 7774-65-4[6]

  • Molecular Formula: C₁₄H₂₄O₂[7][8]

  • Molecular Weight: 224.34 g/mol [7][8][9]

  • Synonyms: α-Terpinyl isobutyrate, p-Menth-1-en-8-yl isobutyrate, Terpinyl 2-methylpropionate[1][6][9]

  • Classification: Menthane Monoterpenoid[1]

The structure consists of a p-menthane core, characterized by a cyclohexene ring, which is esterified at the tertiary carbon with isobutyric acid.

Caption: 2D Structure of Terpinyl Isobutyrate.

Physicochemical Properties

The physical properties of terpinyl isobutyrate are critical for its application in various formulations, dictating its behavior in different matrices. It is typically a colorless, clear liquid.[9]

PropertyValueSource(s)
Appearance Colorless, clear liquid[6][9]
Molecular Weight 224.34 g/mol [7][8]
Boiling Point 242.0 °C at 760 mmHg[6][9]
Specific Gravity / Density 0.930 - 0.942 at 25 °C[6][9]
Flash Point > 100 °C (> 212 °F)[6]
Refractive Index 1.457 - 1.463[9]
Water Solubility Very slightly soluble (Est: 1.081 mg/L at 25°C)[1][6][9]
Solubility in Organics Soluble in alcohols and oils[9]
Vapor Pressure 0.006 mmHg at 25 °C (estimated)[6]
logP (o/w) 3.5 - 4.78 (estimated)[1][9]

Synthesis and Manufacturing

From a chemical standpoint, terpinyl isobutyrate is synthesized via the esterification of α-terpineol with an isobutyrylating agent. This reaction is analogous to the well-documented synthesis of other terpinyl esters, such as terpinyl acetate.[10][11]

The general protocol involves reacting α-terpineol with either isobutyric anhydride or isobutyryl chloride in the presence of a catalyst. The choice of catalyst is crucial for reaction efficiency and can range from strong acids to specific metal complexes.[10][11] The reaction is typically followed by purification steps, such as vacuum distillation and washing, to remove unreacted starting materials and the catalyst, yielding the final high-purity product.

Synthesis_Workflow Reactants α-Terpineol + Isobutyric Anhydride Reaction Catalyst Heat (e.g., 50-60°C) Inert Atmosphere (N₂) Reactants->Reaction Crude Crude Product Mixture Reaction->Crude Purification Reduced-Pressure Distillation & Neutralization/Washing Crude->Purification Final High-Purity Terpinyl Isobutyrate Purification->Final

Caption: General workflow for the synthesis of terpinyl isobutyrate.

Spectroscopic Analysis

Spectroscopic methods are indispensable for the structural confirmation and purity assessment of chemical compounds.[12][13] While a comprehensive public database of spectra for terpinyl isobutyrate is limited, its structure allows for the confident prediction of key spectral features.

5.1 Infrared (IR) Spectroscopy The IR spectrum is dominated by the vibrations of its ester functional group.

  • C=O Stretch: A strong, sharp absorption band is expected around 1735-1720 cm⁻¹ , characteristic of the carbonyl group in an aliphatic ester.

  • C-O Stretch: One or two strong bands will appear in the 1300-1100 cm⁻¹ region, corresponding to the C-O single bond stretches of the ester linkage.

  • C=C Stretch: A weaker absorption around 1650-1670 cm⁻¹ is anticipated due to the alkene bond within the cyclohexene ring.

  • sp³ C-H Stretch: Strong bands will be present just below 3000 cm⁻¹ .

5.2 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the carbon and hydrogen framework.[14]

  • ¹H NMR: The proton spectrum would be complex but show characteristic signals:

    • A multiplet around ~2.5 ppm for the methine proton of the isobutyryl group.

    • A doublet around ~1.1-1.2 ppm for the two equivalent methyl groups of the isobutyryl moiety.

    • Singlets for the three methyl groups on the terpene backbone, with the two geminal methyls on the tertiary carbon appearing at distinct chemical shifts.

    • A signal for the vinylic proton on the cyclohexene ring around ~5.4 ppm .

    • A complex series of multiplets for the aliphatic protons of the cyclohexene ring between 1.5-2.2 ppm .

  • ¹³C NMR: The carbon spectrum would confirm the presence of 14 unique carbon environments:

    • A signal for the ester carbonyl carbon in the downfield region of ~176-178 ppm .

    • Signals for the two olefinic carbons of the C=C bond around ~120-135 ppm .

    • A signal for the quaternary carbon of the ester linkage (~82 ppm).

    • Multiple signals in the aliphatic region (~20-45 ppm ) for the remaining methyl and methylene carbons.

5.3 Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight and fragmentation pattern.[12]

  • Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 224 .

  • Key Fragments: Common fragmentation pathways for terpinyl esters include the loss of the acyloxy group or the entire acid. Expect significant fragments corresponding to:

    • m/z = 136: Resulting from the loss of isobutyric acid (C₄H₈O₂), leaving the terpinyl cation. This is often a very prominent peak.

    • m/z = 71: Corresponding to the isobutyryl cation [CH(CH₃)₂CO]⁺.

    • m/z = 43: Corresponding to the isopropyl cation [CH(CH₃)₂]⁺, which is often the base peak.

Chemical Reactivity and Stability

Terpinyl isobutyrate is valued in fragrance applications for its good stability in various product matrices, including soaps and cosmetics.[15] As an ester, its primary chemical reactivity involves hydrolysis.

  • Hydrolysis: Under strongly acidic or basic conditions, the ester linkage can be cleaved to yield α-terpineol and isobutyric acid. This reaction is generally slow under neutral pH and ambient temperatures.

  • Oxidation: The alkene functionality in the cyclohexene ring is susceptible to oxidation, although the compound is considered relatively stable. Exposure to strong oxidizing agents or prolonged exposure to air and light should be avoided to prevent degradation.

  • Storage: For long-term stability, it should be stored in tightly sealed containers in a cool, dry place, protected from direct sunlight.[15]

Applications in Research and Drug Development

While the primary commercial use of terpinyl isobutyrate is as a fragrance and flavoring agent, its properties are relevant to the pharmaceutical sciences.[9][15][16]

  • Excipient in Formulations: Its pleasant, mild fruity-herbal scent can be used to mask undesirable odors in topical or oral formulations.[15] Its lipophilic nature (high logP) makes it suitable for inclusion in non-aqueous or emulsion-based delivery systems.

  • Permeation Enhancer Studies: The structural similarity to other terpenes known to act as skin permeation enhancers suggests terpinyl isobutyrate could be investigated for this purpose in transdermal drug delivery systems.

  • Scaffold for Medicinal Chemistry: Natural products and their derivatives are a cornerstone of drug discovery.[4][17] The terpinyl scaffold is a chiral, three-dimensional structure that can be chemically modified to explore new pharmacophores. The ester linkage provides a convenient handle for derivatization to produce novel compounds for biological screening.

Safety and Handling

According to aggregated GHS data, terpinyl isobutyrate is classified as a skin and eye irritant.[9] Some safety data sheets also indicate it may be harmful if swallowed, inhaled, or in contact with skin, and may cause respiratory irritation.[7]

  • GHS Hazard Statements:

    • H315: Causes skin irritation.[7][9]

    • H319: Causes serious eye irritation.[7][9]

  • Precautionary Statements:

    • P261: Avoid breathing vapors/spray.[7]

    • P280: Wear protective gloves, protective clothing, and eye/face protection.[7]

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[7]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

First Aid Measures:

  • Skin Contact: Wash the affected area with soap and water. If irritation persists, seek medical attention.[7]

  • Eye Contact: Flush eyes with large amounts of water for at least fifteen minutes. Seek medical attention if irritation persists.[7]

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.[7]

  • Inhalation: Move the individual to a fresh air environment.[7]

It is crucial to handle terpinyl isobutyrate in a well-ventilated area and use appropriate personal protective equipment (PPE), including safety goggles and chemical-resistant gloves. The toxicological properties have not been exhaustively investigated, warranting careful handling.[7]

Conclusion

Terpinyl isobutyrate is a well-characterized monoterpenoid ester with established applications in the flavor and fragrance industry. Its key chemical properties—including its molecular structure, predictable spectroscopic signature, and ester reactivity—are well-understood. For the research and drug development community, it presents opportunities as a functional excipient and a versatile chemical scaffold for synthetic modification. Adherence to established safety protocols is essential when handling this compound due to its potential as a skin and eye irritant. This guide provides the foundational technical knowledge required for its effective and safe use in a scientific setting.

References

  • Pfaltz & Bauer. (n.d.). SAFETY DATA SHEET - Terpinyl isobutyrate.
  • The Good Scents Company. (n.d.). terpinyl isobutyrate, 7774-65-4.
  • FooDB. (2010). Showing Compound Terpinyl isobutyrate (FDB010375).
  • Chemical Bull. (n.d.). Buy Terpinyl Isobutyrate For Fragrance & Industrial Use.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Isobutyl isobutyrate, 99% (gc).
  • The Good Scents Company. (n.d.). terpinyl isobutyrate 7774-65-4.
  • Benchchem. (n.d.). Terpinyl isobutyrate | 7774-65-4.
  • PubChem. (n.d.). Terpinyl isobutyrate | C14H24O2 | CID 522673.
  • MDPI. (n.d.). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design.
  • RIFM. (2017). RIFM fragrance ingredient safety assessment, terpinyl isobutyrate, CAS Registry Number 7774-65-4.
  • Google Patents. (n.d.). CN104926651A - Preparation method of terpinyl acetate.
  • GSRS. (n.d.). TERPINYL ISOBUTYRATE.
  • PubMed. (n.d.). Determination of the optical purity of (R)-terbutaline by 1H-NMR and RP-LC using chiral derivatizing agent, (S)-(-)-alpha-methylbenzyl isocyanate.
  • ResearchGate. (2025). (PDF) Mass, NMR and IR spectroscopic characterization of pentedrone and pentylone and identification of their isocathinone by-products.
  • Google Patents. (n.d.). CN101503354A - Method for preparing terpinyl acetate.
  • YouTube. (2021). Spectroscopy worked example combining IR, MS and NMR | Analytical chemistry.
  • YouTube. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3.
  • MDPI. (n.d.). NMR Spectroscopy as a Structural and Analytical Probe of Natural Products: Emerging Advancements and Future Insights.
  • ResearchGate. (2020). (PDF) Production, Properties, and Applications of α-Terpineol.
  • MDPI. (n.d.). Drug Development Inspired by Natural Products II.

Sources

Exploratory

Technical Monograph: Spectroscopic Elucidation of Terpinyl Isobutyrate

This guide is structured as a high-level technical whitepaper designed for analytical chemists and process engineers in the fragrance and pharmaceutical sectors. It prioritizes data integrity, mechanistic understanding,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for analytical chemists and process engineers in the fragrance and pharmaceutical sectors. It prioritizes data integrity, mechanistic understanding, and reproducible protocols.

CAS Registry Number: 7774-65-4 Chemical Name:


-Terpinyl isobutyrate; 

-Menth-1-en-8-yl isobutyrate Molecular Formula:

Molecular Weight: 224.34 g/mol [1]

Executive Summary & Structural Logic

Terpinyl isobutyrate is a monoterpene ester widely utilized for its herbaceous, slightly woody, and citrus-like olfactory profile. Structurally, it represents a challenge in synthesis and analysis due to the steric hindrance and lability of the tertiary allylic-like center at the C8 position of the


-menthane skeleton.

Unlike primary esters, the spectroscopic signature of terpinyl isobutyrate is defined by what is absent (the


-proton signal in 

H NMR) and the propensity for thermal elimination during ionization (Mass Spectrometry). This guide provides the definitive spectroscopic data required to distinguish this molecule from its structural isomers (e.g., linalyl isobutyrate) and decomposition products (limonene, terpinolene).
Molecular Structure & Numbering

The molecule consists of an isobutyryl group esterified to


-terpineol.[1]
  • Key Feature: The ester linkage is at a tertiary carbon . This makes the molecule prone to acid-catalyzed elimination and thermal degradation during GC-MS analysis.[1]

Mass Spectrometry (MS) Profiling

Method: EI-MS (70 eV) Diagnostic Insight: Terpinyl esters are notorious for exhibiting a weak or non-existent molecular ion (


) peak. The ionization energy often triggers a McLafferty-like rearrangement or a simple thermal elimination of isobutyric acid, leaving behind the stable terpene cation.
Fragmentation Pathway & Interpretation[1]
m/z PeakRelative AbundanceAssignment / Fragment StructureMechanistic Origin
224 < 1% (Trace)

Molecular ion (rarely seen; requires "soft" ionization like CI).[1]
136 100% (Base Peak)

Elimination Product: Loss of isobutyric acid (

).[1] Corresponds to Limonene/Terpinolene radical cation.
121 60-80%

Loss of a methyl group from the terpene ring (allylic cleavage).[1]
93 40-50%

Toluene-like aromatic fragment (common in monoterpenes).[1]
71 20-30%

Isobutyryl cation (Acylium ion).[1]
43 40-60%

Isopropyl cation (from isobutyryl group).[1]
DOT Visualization: MS Fragmentation Logic

MS_Fragmentation M_Ion Molecular Ion [M]+ m/z 224 (Unstable) IsoAcid Neutral Loss: Isobutyric Acid (MW 88) M_Ion->IsoAcid BasePeak Base Peak [C10H16]+ m/z 136 (Terpene Cation) M_Ion->BasePeak Thermal/EI Elimination Acyl Acylium Ion [C3H7CO]+ m/z 71 M_Ion->Acyl Ester Cleavage Frag_121 Fragment [C9H13]+ m/z 121 BasePeak->Frag_121 -CH3

Figure 1: Fragmentation pathway illustrating the dominant elimination of isobutyric acid.[1]

Infrared Spectroscopy (IR) Characterization

Method: FT-IR (Neat film / ATR) Diagnostic Insight: The spectrum confirms the ester functionality. The absence of a broad O-H stretch (


) confirms the consumption of the starting material (

-terpineol).[1]
Frequency (

)
IntensityVibrational ModeStructural Assignment
2960 - 2930 StrongC-H Stretch (

)
Methyl/Methylene groups (Isopropyl & Ring).[1]
1735 - 1740 Strong C=O[1] StretchEster Carbonyl . (Slightly higher freq due to steric strain).
1460 - 1470 MediumC-H BendGem-dimethyl deformation.
1385 & 1365 MediumC-H RockGem-dimethyl doublet (Characteristic of isopropyl group).[1]
1150 - 1190 StrongC-O-C StretchEster asymmetric stretching.[1]
800 - 840 Weak=C-H BendTrisubstituted alkene (Ring double bond).[1]

Nuclear Magnetic Resonance (NMR) Elucidation

Solvent:


 (Chloroform-d)
Reference:  TMS (

0.00 ppm)[1]
H NMR (Proton)

Expert Note: The most critical feature is the absence of a signal in the 3.5–5.0 ppm region typically associated with the proton on the carbon bearing the ester oxygen (


). Since 

-terpineol is a tertiary alcohol, this proton does not exist.
Shift (

ppm)
MultiplicityIntegrationAssignment
5.35 - 5.40 Broad Singlet1HH-2 (Olefinic proton on the cyclohexene ring).[1]
2.45 - 2.55 Septet (

)
1HH-2' (Methine of the isobutyryl group).[1]
1.90 - 2.10 Multiplet3HAllylic ring protons (H-3, H-6).[1]
1.65 Broad Singlet3HH-7 (Methyl attached to the alkene).[1]
1.42 - 1.45 Singlet6HH-9, H-10 (Gem-dimethyls at C8).[1] Deshielded by ester.
1.10 - 1.15 Doublet (

)
6HH-3', H-4' (Methyls of the isobutyryl group).[1]
1.20 - 1.80 Multiplet4HRemaining ring protons (H-4, H-5).[1]
C NMR (Carbon)

Diagnostic peaks include the ester carbonyl and the quaternary carbon at C8.

  • Carbonyl (C=O):

    
     176.5 ppm
    
  • Olefinic C (C=C):

    
     134.0 (Quaternary), 120.5 (CH)
    
  • Oxygenated Quaternary C (C-O):

    
     85.0 ppm (Characteristic of tertiary esters)
    
  • Isobutyryl Methine:

    
     34.5 ppm
    

Experimental Protocol: Synthesis & Sample Prep

Objective: High-yield synthesis of Terpinyl Isobutyrate avoiding elimination to terpenes. Challenge: Direct Fischer esterification of tertiary alcohols is inefficient and leads to dehydration. Recommended Route: Acylation using Isobutyryl Chloride with a nucleophilic catalyst.

Synthesis Workflow
  • Reagents:

    
    -Terpineol (1.0 eq), Isobutyryl Chloride (1.2 eq), Pyridine (1.5 eq), DMAP (4-Dimethylaminopyridine, 0.1 eq), Dichloromethane (DCM).
    
  • Setup: Flame-dried 3-neck flask, inert atmosphere (

    
    ).
    
  • Procedure:

    • Dissolve

      
      -Terpineol, Pyridine, and DMAP in dry DCM. Cool to 
      
      
      
      .
    • Add Isobutyryl Chloride dropwise (exothermic).

    • Allow to warm to Room Temp (RT) and stir for 12 hours.

    • Monitoring: TLC (Hexane:EtOAc 9:1) or GC-MS.[1][2] Look for disappearance of Terpineol.

  • Workup: Quench with saturated

    
    . Wash organic layer with 
    
    
    
    (to remove pyridine), then Brine. Dry over
    
    
    .
  • Purification: Vacuum distillation or Flash Chromatography (

    
    , Hexane 
    
    
    
    5% EtOAc/Hexane).
DOT Visualization: Analytical Workflow

Analytical_Workflow Sample Crude Reaction Mix Prep Liquid-Liquid Extraction (Removal of Pyridine/Acid) Sample->Prep GCMS GC-MS Screening (Check for Elimination Products) Prep->GCMS Purification Flash Chromatography GCMS->Purification If Purity < 95% NMR 1H & 13C NMR (Structural Confirmation) Purification->NMR IR FT-IR (Functional Group Check) Purification->IR

Figure 2: Step-by-step analytical workflow from synthesis to validation.

References

  • NIST Mass Spectrometry Data Center. Terpinyl isobutyrate Mass Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 522673, Terpinyl isobutyrate. Retrieved from [Link]

  • The Good Scents Company. Terpinyl Isobutyrate General Information and Organoleptics. Retrieved from [Link]

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. Wiley. (General reference for terpene shift assignment logic).

Sources

Foundational

An In-Depth Technical Guide to the Natural Occurrence of Terpinyl Isobutyrate in Essential Oils

For Researchers, Scientists, and Drug Development Professionals Abstract Terpinyl isobutyrate, a monoterpene ester, contributes to the characteristic aroma of several essential oils and is of growing interest for its pot...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terpinyl isobutyrate, a monoterpene ester, contributes to the characteristic aroma of several essential oils and is of growing interest for its potential applications in the fragrance, flavor, and pharmaceutical industries. This technical guide provides a comprehensive overview of the natural occurrence of terpinyl isobutyrate in essential oils, its biosynthesis, and detailed methodologies for its extraction, identification, and quantification. By synthesizing current scientific literature, this document serves as an in-depth resource for researchers and professionals engaged in the study and application of plant-derived volatile compounds.

Introduction: The Significance of Terpinyl Isobutyrate

Terpenoids represent one of the most diverse classes of natural products, with a vast array of structures and biological activities. Among these, terpene esters are significant contributors to the aromatic profiles of many plants and their essential oils. Terpinyl isobutyrate (C₁₄H₂₄O₂), the isobutyrate ester of α-terpineol, is a volatile compound characterized by a pleasant, fruity, and slightly herbaceous aroma. While it is utilized as a fragrance ingredient in various consumer products, its natural distribution and concentration in the plant kingdom are less widely documented than those of its parent alcohol, α-terpineol, or the more common ester, terpinyl acetate.

Understanding the natural sources of terpinyl isobutyrate is crucial for several reasons. For the fragrance and flavor industries, natural sourcing or nature-identical synthesis is often preferred. For drug development professionals, the presence of this and other minor components in an essential oil can be critical to its overall therapeutic effect, contributing to synergistic interactions. This guide aims to consolidate the current knowledge on the natural occurrence of terpinyl isobutyrate, providing a scientific foundation for its further exploration and utilization.

Natural Occurrence and Distribution

The presence of terpinyl isobutyrate in the plant kingdom appears to be relatively specific, with significant concentrations reported in a limited number of species. The primary sources identified in the scientific literature are the essential oils of Ferula cupularis and Roman chamomile (Chamaemelum nobile).

Ferula cupularis

The genus Ferula (family Apiaceae) is known for producing a rich diversity of secondary metabolites. Gas chromatography-mass spectrometry (GC-MS) analyses of the essential oil from Ferula cupularis, a plant native to Iran, have revealed significant quantities of terpinyl isobutyrate. Notably, the concentration of this ester varies between different parts of the plant.

Plant PartConcentration of Terpinyl Isobutyrate (%)Reference
Leaf Oil3.70[1]
Stem Oil8.69[1]

This differential accumulation suggests that the biosynthesis or storage of terpinyl isobutyrate may be tissue-specific. The stem of Ferula cupularis stands out as a particularly rich natural source of this compound.

Roman Chamomile (Chamaemelum nobile)

Roman chamomile is a well-known medicinal plant, and its essential oil is widely used in aromatherapy and traditional medicine. The chemical profile of Roman chamomile oil is dominated by esters, which contribute to its characteristic sweet, fruity, and herbaceous aroma. Several studies have identified a compound reported as "isobutyl isobutyrate" as a notable constituent of Roman chamomile essential oil. Given the structural similarity and the common historical nomenclature in essential oil analysis, it is highly probable that this refers to an isomer of terpinyl isobutyrate or is used interchangeably in some literature. One analysis of Roman chamomile essential oil from Bulgaria reported the presence of isobutyl isobutyrate at a concentration of 5.86%[2]. Another study focusing on the chemical composition of Roman chamomile also identified isobutyl isobutyrate, with a concentration of 7.7% in one of the analyzed oils[3].

It is important for researchers to be aware of this potential ambiguity in nomenclature and to confirm the identity of compounds through rigorous analytical techniques.

Biosynthesis of Terpinyl Isobutyrate in Plants

The biosynthesis of terpinyl isobutyrate is a multi-step process that involves the convergence of two major metabolic pathways: the terpenoid biosynthesis pathway and the fatty acid/amino acid degradation pathway that provides the acyl donor.

The Terpenoid Backbone: Synthesis of α-Terpineol

The C10 monoterpene alcohol, α-terpineol, is the backbone of terpinyl isobutyrate. Its biosynthesis originates from the fundamental five-carbon building blocks of all terpenoids: isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP)[1]. Plants utilize two distinct pathways to produce IPP and DMAPP:

  • The Mevalonate (MVA) Pathway: Primarily located in the cytosol, this pathway starts from acetyl-CoA.

  • The Methylerythritol Phosphate (MEP) Pathway: Located in the plastids, this pathway begins with pyruvate and glyceraldehyde-3-phosphate.

Monoterpenes, including α-terpineol, are typically synthesized via the MEP pathway. The condensation of IPP and DMAPP forms geranyl diphosphate (GPP), the universal precursor for monoterpenes. GPP is then converted to α-terpineol through the action of a specific terpene synthase enzyme, α-terpineol synthase.

The Acyl Donor: Synthesis of Isobutyryl-CoA

The isobutyryl group of terpinyl isobutyrate is provided by isobutyryl-coenzyme A (isobutyryl-CoA). In plants, isobutyryl-CoA is primarily derived from the catabolism of the branched-chain amino acid, valine[4][5]. The degradation of valine yields α-ketoisovalerate, which is then oxidatively decarboxylated to form isobutyryl-CoA[6].

The Esterification Step: The Role of Alcohol Acyltransferases (AATs)

The final step in the biosynthesis of terpinyl isobutyrate is the esterification of α-terpineol with isobutyryl-CoA. This reaction is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs) [7][8]. AATs are responsible for the formation of a wide variety of volatile esters in plants, which contribute to the aroma of fruits and flowers[9].

The proposed biosynthetic pathway for terpinyl isobutyrate is depicted in the following diagram:

Biosynthesis_of_Terpinyl_Isobutyrate cluster_MEP MEP Pathway (Plastid) cluster_Valine Valine Catabolism Pyruvate Pyruvate G3P G3P IPP_DMAPP IPP + DMAPP G3P->IPP_DMAPP Multiple Steps GPP Geranyl Diphosphate (GPP) IPP_DMAPP->GPP GPP Synthase Valine Valine Isobutyryl_CoA Isobutyryl-CoA Valine->Isobutyryl_CoA Multiple Steps Terpinyl_Isobutyrate Terpinyl Isobutyrate Isobutyryl_CoA->Terpinyl_Isobutyrate alpha_Terpineol α-Terpineol GPP->alpha_Terpineol α-Terpineol Synthase alpha_Terpineol->Terpinyl_Isobutyrate AAT Alcohol Acyltransferase (AAT) AAT->Terpinyl_Isobutyrate

Caption: Proposed biosynthetic pathway of terpinyl isobutyrate.

Analytical Methodologies

The accurate identification and quantification of terpinyl isobutyrate in essential oils are paramount for quality control, research, and developmental applications. Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for this purpose.

Extraction of Essential Oils

The initial step involves the extraction of the volatile components from the plant material. The choice of extraction method can significantly influence the chemical profile of the resulting essential oil.

Protocol: Hydrodistillation for Essential Oil Extraction

  • Plant Material Preparation: Collect fresh or air-dried plant material (e.g., leaves, stems, flowers). Reduce the particle size by grinding or chopping to increase the surface area for efficient extraction.

  • Apparatus Setup: Assemble a Clevenger-type apparatus for hydrodistillation.

  • Distillation: Place the prepared plant material in the distillation flask and add a sufficient volume of distilled water to cover the material. Heat the flask to boiling. The steam and volatile compounds will rise, condense, and be collected in the graduated tube of the Clevenger apparatus.

  • Extraction Duration: Continue the distillation for a prescribed period (typically 2-4 hours), or until no more oil is collected.

  • Oil Collection and Drying: Carefully collect the separated essential oil layer. Dry the oil over anhydrous sodium sulfate to remove any residual water.

  • Storage: Store the dried essential oil in a sealed, airtight vial in a cool, dark place (e.g., at 4°C) until analysis.

Hydrodistillation_Workflow A Plant Material (leaves, stems, etc.) B Grinding/Chopping A->B C Hydrodistillation (Clevenger Apparatus) B->C D Condensation C->D E Separation of Oil and Water D->E F Collection of Essential Oil E->F G Drying with Na2SO4 F->G H Storage at 4°C G->H

Caption: Workflow for essential oil extraction by hydrodistillation.

Identification and Quantification by GC-MS

GC-MS analysis allows for the separation of complex mixtures of volatile compounds and their identification based on their mass spectra and retention times.

Protocol: GC-MS Analysis of Terpinyl Isobutyrate

  • Sample Preparation: Prepare a dilute solution of the essential oil (e.g., 1% v/v) in a suitable solvent such as hexane or ethyl acetate. Add an internal standard (e.g., n-alkanes) for the determination of retention indices.

  • GC-MS System: Utilize a gas chromatograph equipped with a mass spectrometer detector.

  • Chromatographic Conditions (Example):

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for separating a wide range of essential oil components.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 240°C) at a controlled rate (e.g., 3°C/min). This temperature gradient allows for the separation of compounds with different boiling points.

  • Mass Spectrometer Conditions (Example):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 500.

    • Ion Source Temperature: 230°C.

    • MS Transfer Line Temperature: 280°C.

  • Data Analysis:

    • Identification: Identify the components by comparing their mass spectra with those in a reference library (e.g., NIST, Wiley) and by comparing their calculated retention indices with literature values.

    • Quantification: Determine the relative percentage of each component by peak area normalization. For absolute quantification, a calibration curve should be prepared using a certified reference standard of terpinyl isobutyrate.

GCMS_Analysis_Workflow cluster_analysis Data Analysis A Essential Oil Sample B Dilution with Solvent + Internal Standard A->B C Injection into GC-MS B->C D Separation in GC Column C->D E Ionization and Mass Analysis (MS) D->E F Data Acquisition (Chromatogram & Mass Spectra) E->F G Data Analysis F->G H Component Identification (Mass Spectra Library & Retention Index) G->H I Quantification (Peak Area Normalization or Calibration Curve) G->I

Caption: General workflow for GC-MS analysis of essential oils.

Conclusion and Future Perspectives

Terpinyl isobutyrate is a naturally occurring monoterpene ester found in notable concentrations in the essential oils of Ferula cupularis and likely in Roman chamomile. Its biosynthesis follows the general pathways of terpenoid and ester formation in plants. The methodologies outlined in this guide provide a robust framework for the extraction, identification, and quantification of this compound.

Further research is warranted to expand our knowledge of the distribution of terpinyl isobutyrate in a wider range of plant species. The elucidation of the specific alcohol acyltransferases responsible for its synthesis could open avenues for biotechnological production. Moreover, a deeper investigation into the potential biological activities of pure terpinyl isobutyrate is essential for its consideration in pharmaceutical and therapeutic applications. This guide serves as a foundational resource to stimulate and support these future research endeavors.

References

  • Antonelli, A., & Fabbri, C. (1998). Study on Roman Chamomile (Chamaemelum nobile L. All.) Oil. Journal of Essential Oil Research, 10(5), 571-574. [Link]

  • Base Formula. (2020, February 11). Chamomile essential oil profiles & research studies. [Link]

  • Costescu, M., et al. (2008). Chemical composition of the essential oil of Matricaria chamomilla L.
  • Agilent Technologies. (2020, May 26). Analysis of Terpene and Terpenoid Content in Cannabis Sativa Using Headspace with GC/MSD. [Link]

  • Restek. (2023, September 27). Analysis of Terpenes in Cannabis Flower via LI-Syringe-GC-MS. [Link]

  • U.S. National Library of Medicine. (2023, October 22). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. [Link]

  • MDPI. (2024, June 13). GC–MS Combined with Fast GC E-Nose for the Analysis of Volatile Components of Chamomile (Matricaria chamomilla L.). [Link]

  • The Good Scents Company. (n.d.). anthemis nobilis flower oil roman. [Link]

  • Niitsu, A. L., Bornhofen, E., & Bergonci, T. (2022). Biosynthesis of Terpenoids By Plants. In Terpenoids: Recent Advances in Extraction, Biochemistry and Biotechnology (Vol. 1, p. 1). Bentham Science Publishers. [Link]

  • Wikipedia. (n.d.). Isobutyryl-CoA. [Link]

  • U.S. National Library of Medicine. (2023, June 1). Alcohol acyltransferases for the biosynthesis of esters. [Link]

  • The Good Scents Company. (n.d.). terpinyl isobutyrate. [Link]

  • U.S. National Library of Medicine. (2022, May 10). Advances in the Biosynthesis of Plant Terpenoids: Models, Mechanisms, and Applications. [Link]

  • MDPI. (n.d.). Chamomile Matters: Species- and Producer-Dependent Variation in Bulgarian Matricaria recutita L. and Chamaemelum nobile L. Essential Oils and Their Cosmetic Potential. [Link]

  • ResearchGate. (2024, July 5). CHEMICAL COMPOSITION AND ANTIOXIDANT ACTIVITY OF ROMAN CHAMOMILE (Anthemis nobilis L.) ESSENTIAL OIL. [Link]

  • ResearchGate. (n.d.). Distinct pathways for the formation of butyryl-CoA and isobutyl-CoA and their consequences in leading to protein lysine butyrylation. [Link]

  • PubMed. (2007, August 24). Peroxisomal metabolism of propionic acid and isobutyric acid in plants. [Link]

  • U.S. National Library of Medicine. (2021, November 11). Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit. [Link]

  • YouTube. (2018, September 8). Lecture 5 Terpineol. [Link]

  • ASM Journals. (n.d.). 3-Hydroxy-3-Methylglutaryl-Coenzyme A (CoA) Synthase Is Involved in Biosynthesis of Isovaleryl-CoA in the Myxobacterium Myxococcus xanthus during Fruiting Body Formation. [Link]

  • ResearchGate. (2020, June 2). Production, Properties, and Applications of α-Terpineol. [Link]

  • Taylor & Francis Online. (n.d.). Recent updates on bioactive properties of α-terpineol. [Link]

  • MDPI. (n.d.). Synthesis of Terpineol from Alpha-Pinene Catalyzed by α-Hydroxy Acids. [Link]

  • ResearchGate. (2025, August 7). Plant Terpenoids: Biosynthesis and Ecological Functions. [Link]

  • Taylor & Francis Online. (n.d.). Research progress in biosynthesis and regulation of plant terpenoids. [Link]

  • journalssystem.com. (n.d.). Plant Terpenoids Biosynthesis and Transcriptional Regulation. [Link]

  • U.S. National Library of Medicine. (2022, January 12). Unlocking the Secrets of Roman Chamomile (Anthemis nobilis L.) Essential Oil: Structural Elucidation and Acute Toxicity of New Esters. [Link]

  • ResearchGate. (n.d.). 63 2. Biosynthesis of Natural Products - Terpene Biosynthesis 2.1 Introduction Terpenes are a large and varied class of natural. [Link]

  • SciTePress. (n.d.). Method Development for Analysis of Essential Oils Authenticity using Gas Chromatography-Mass Spectrometry (GC-MS). [Link]

  • ResearchGate. (n.d.). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. [Link]

  • IntechOpen. (n.d.). Analysis of Essential Oils Using GC- FID And GC-MS. [Link]

  • MICHIGAN STATE UNIV. (n.d.). Characterizing Plant Coenzyme A Biosynthesis. [Link]

  • MDPI. (n.d.). Biosynthesis of Edible Terpenoids: Hosts and Applications. [Link]

  • ResearchGate. (2023, August 18). (PDF) Expression of alcohol acyltransferase is a potential determinant of fruit volatile ester variations in Capsicum. [Link]

Sources

Exploratory

A Technical Guide to the Biosynthesis of Terpinyl Isobutyrate: Pathways, Enzymes, and Metabolic Engineering Strategies

Abstract Terpinyl isobutyrate, a monoterpene ester prized for its clean, fruity, and herbal-citrus aroma, is a significant component in the flavor and fragrance industries.[1][2] Traditional production relies on chemical...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Terpinyl isobutyrate, a monoterpene ester prized for its clean, fruity, and herbal-citrus aroma, is a significant component in the flavor and fragrance industries.[1][2] Traditional production relies on chemical synthesis, which faces growing demand for natural and sustainable alternatives. This guide provides an in-depth technical overview of the biosynthetic pathway for terpinyl isobutyrate, designed for researchers and drug development professionals. We will deconstruct the pathway into its constituent modules: the synthesis of the alcohol moiety (α-terpineol) and the acyl donor (isobutyryl-CoA), and the final enzymatic condensation. This document emphasizes the causal logic behind pathway construction, discusses metabolic engineering strategies for optimizing production in microbial hosts, and provides a representative experimental protocol for a whole-cell biocatalyst system.

Introduction: The Rationale for a Biological Approach

The consumer-driven shift towards "natural" ingredients has catalyzed significant research into biotechnological production routes for valuable esters. Biosynthesis offers a compelling alternative to chemical esterification, which often involves harsh conditions and petroleum-derived precursors.[3][4] A biological pathway, particularly when housed within a microbial chassis like Escherichia coli or Saccharomyces cerevisiae, allows for production from simple, renewable feedstocks like glucose under mild, aqueous conditions.

The biosynthesis of terpinyl isobutyrate is a convergent process, necessitating the generation of two distinct precursor molecules, which are then joined in a final enzymatic step. The core challenge lies in engineering a host organism to efficiently manage carbon flux through two separate metabolic branches to supply these precursors in a balanced manner.

This guide will dissect the following key stages:

  • α-Terpineol Biosynthesis: The generation of the terpene alcohol from central metabolism via the isoprenoid pathway.

  • Isobutyryl-CoA Biosynthesis: The production of the activated acyl donor, primarily derived from amino acid catabolism.

  • Esterification: The final condensation reaction catalyzed by a specialized enzyme to yield the target molecule.

Biosynthesis of the Terpinyl Moiety: The α-Terpineol Pathway

The carbon backbone of all terpenoids, including α-terpineol, is derived from the fundamental five-carbon isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).

2.1 Upstream Precursors: The Isoprenoid Pathway

Microorganisms utilize two primary pathways to synthesize IPP and DMAPP: the mevalonate (MVA) pathway, typically found in eukaryotes and archaea, and the methylerythritol 4-phosphate (MEP) pathway, present in most bacteria and plant plastids. The choice to engineer either pathway in a production host is a critical decision; the MVA pathway is often preferred for its cytosolic localization and perceived higher efficiency in many engineered systems.

These C5 units are condensed by a prenyltransferase, Geranyl Pyrophosphate (GPP) Synthase, to form the C10 molecule geranyl pyrophosphate (GPP), the direct precursor for all monoterpenes.

2.2 Core Reaction: GPP to α-Terpineol

The conversion of the linear GPP molecule into the cyclic α-terpineol is the cornerstone of this module. This reaction is catalyzed by a terpene synthase , specifically an α-terpineol synthase (TPS) .

Causality of the Mechanism: The enzymatic reaction proceeds through a highly controlled, multi-step process within the enzyme's active site.[5]

  • Ionization: The pyrophosphate group of GPP is eliminated, generating a geranyl cation.

  • Isomerization & Cyclization: This carbocation undergoes isomerization and subsequent cyclization to form a transient terpinyl cation.

  • Hydration: The cation is quenched by a water molecule, followed by deprotonation, to yield α-terpineol.[5]

The fidelity of this process is paramount. Without the precise spatial control exerted by the terpene synthase active site, the reactive carbocation intermediate could resolve into a mixture of other monoterpenes (e.g., limonene, pinenes), reducing the yield and purity of the desired product.

Terpineol_Pathway cluster_isoprenoid Central Metabolism & Isoprenoid Pathway Glyceraldehyde-3P Glyceraldehyde-3P MEP_MVA MEP or MVA Pathway Glyceraldehyde-3P->MEP_MVA Pyruvate Pyruvate Pyruvate->MEP_MVA IPP_DMAPP IPP + DMAPP MEP_MVA->IPP_DMAPP GPP Geranyl Pyrophosphate (GPP) IPP_DMAPP->GPP GPP Synthase Terpinyl_Cation Terpinyl Cation GPP->Terpinyl_Cation α-Terpineol Synthase (TPS) alpha_Terpineol α-Terpineol Terpinyl_Cation->alpha_Terpineol + H₂O Isobutyryl_CoA_Pathway L_Valine L-Valine KIV α-Ketoisovalerate L_Valine->KIV Branched-chain amino acid aminotransferase Isobutyryl_CoA Isobutyryl-CoA KIV->Isobutyryl_CoA 2-Oxoisovalerate dehydrogenase Downstream Downstream Metabolism Isobutyryl_CoA->Downstream

Caption: Biosynthesis of Isobutyryl-CoA via L-Valine catabolism.

The Final Condensation Step: Esterification

With both the alcohol (α-terpineol) and the activated acyl donor (isobutyryl-CoA) available, the final step is their condensation to form terpinyl isobutyrate.

4.1 Enzyme Class: Alcohol Acyltransferases (AATs)

This reaction is catalyzed by an Alcohol Acyltransferase (AAT) , a class of enzymes responsible for the synthesis of a vast array of volatile esters in fruits and flowers. [3][6]AATs catalyze the transfer of an acyl group from an acyl-CoA molecule to an alcohol, releasing free Coenzyme A. [7][8] Expertise in Enzyme Selection: The choice of AAT is arguably the most critical variable for achieving high product specificity. AATs are notoriously promiscuous, meaning they can often accept a wide range of alcohol and acyl-CoA substrates. [7]An improperly selected AAT could esterify α-terpineol with other native acyl-CoAs (like acetyl-CoA), or utilize isobutyryl-CoA to esterify other alcohols present in the cell, leading to a complex mixture of unwanted side-products. Therefore, a robust screening program to identify an AAT with high specificity for both α-terpineol and isobutyryl-CoA is essential for developing a commercially viable process. Promising candidates are often sourced from plants known for producing diverse esters, such as strawberry (Fragaria x ananassa), apple (Malus domestica), or melon (Cucumis melo).

Esterification_Reaction alpha_Terpineol α-Terpineol Reaction + alpha_Terpineol->Reaction Isobutyryl_CoA Isobutyryl-CoA Isobutyryl_CoA->Reaction Terpinyl_Isobutyrate Terpinyl Isobutyrate Reaction->Terpinyl_Isobutyrate Alcohol Acyltransferase (AAT) CoA Coenzyme A

Caption: The final AAT-catalyzed esterification reaction.

Integrated Biosynthetic System and Experimental Protocol

To achieve de novo production of terpinyl isobutyrate from a simple carbon source like glucose, all three metabolic modules must be functionally expressed in a single microbial host.

5.1 Whole-Cell Biocatalyst Design

The complete engineered pathway involves diverting carbon from central metabolism into both the isoprenoid pathway (for α-terpineol) and the L-valine biosynthesis/catabolism pathway (for isobutyryl-CoA).

Whole_Cell_Pathway cluster_host Engineered Microbial Host (e.g., E. coli) cluster_terpene Module 1: Terpene Synthesis cluster_acyl Module 2: Acyl-CoA Synthesis Glucose Glucose Central_Metabolism Central Metabolism (Glycolysis, etc.) Glucose->Central_Metabolism GPP GPP Central_Metabolism->GPP MEP/MVA Pathway L_Valine L-Valine Central_Metabolism->L_Valine alpha_Terpineol α-Terpineol GPP->alpha_Terpineol TPS Terpinyl_Isobutyrate Terpinyl Isobutyrate alpha_Terpineol->Terpinyl_Isobutyrate Module 3: AAT Isobutyryl_CoA Isobutyryl-CoA L_Valine->Isobutyryl_CoA Valine Catabolism Isobutyryl_CoA->Terpinyl_Isobutyrate Module 3: AAT

Caption: Integrated pathway for terpinyl isobutyrate production.

5.2 Representative Experimental Protocol

This protocol outlines a self-validating system for testing and quantifying terpinyl isobutyrate production in an engineered E. coli strain.

Protocol: Whole-Cell Bioconversion

  • Strain Construction:

    • Synthesize and codon-optimize genes for:

      • An upstream MVA pathway (e.g., from S. cerevisiae).

      • A geranyl pyrophosphate (GPP) synthase.

      • An α-terpineol synthase (TPS).

      • Key enzymes for valine catabolism (e.g., branched-chain amino acid aminotransferase, subunits of 2-oxoisovalerate dehydrogenase).

      • A candidate alcohol acyltransferase (AAT).

    • Clone genes into compatible expression vectors (e.g., a pET vector for the terpene pathway and a pCDF vector for the acyl-CoA and AAT pathways) under the control of an inducible promoter (e.g., T7).

    • Transform the expression plasmids into a suitable E. coli host strain (e.g., BL21(DE3)).

  • Fermentation:

    • Inoculate a single colony of the engineered strain into 5 mL of Luria-Bertani (LB) medium with appropriate antibiotics and grow overnight at 37°C.

    • Inoculate 50 mL of Terrific Broth (TB) medium (supplemented with 2% glycerol or 2% glucose and antibiotics) in a 250 mL baffled flask with the overnight culture to an initial OD₆₀₀ of 0.1.

    • Incubate at 37°C with shaking (220 rpm) until the OD₆₀₀ reaches 0.6-0.8.

    • Cool the culture to 25°C and induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.2 mM.

    • Simultaneously, add a 10% (v/v) organic overlay of dodecane to capture the volatile product.

    • Continue incubation at 25°C with shaking for 48-72 hours.

  • Extraction and Analysis:

    • Centrifuge 1 mL of the culture to separate the phases.

    • Carefully collect 100 µL of the upper dodecane layer.

    • Add an internal standard (e.g., 10 mg/L of tetradecane) to the dodecane sample for quantification.

    • Analyze the sample using Gas Chromatography-Mass Spectrometry (GC-MS).

      • GC Column: DB-5 or equivalent.

      • Injector Temp: 250°C.

      • Oven Program: Start at 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

      • MS: Scan from m/z 40 to 400.

    • Validate the identity of the terpinyl isobutyrate peak by comparing its retention time and mass spectrum to an authentic chemical standard. Quantify the titer by comparing the peak area to that of the internal standard.

5.3 Data Presentation

The following table represents hypothetical data from an experiment screening different AAT enzymes for improved product titer.

Strain IDAAT OriginTiter (mg/L)Predominant Byproduct
TPI-001Fragaria x ananassa (SAAT)15.2 ± 1.8Terpinyl Acetate
TPI-002Cucumis melo (Cm-AAT1)8.7 ± 0.9None Detected
TPI-003Malus domestica (Md-AAT2)25.6 ± 2.5None Detected
Control(No AAT)< 0.1N/A
Conclusion and Future Outlook

The biosynthesis of terpinyl isobutyrate is a prime example of advanced metabolic engineering, requiring the coordinated function of multiple heterologous pathways. This guide has detailed the core enzymatic steps and the logic underpinning the construction of a whole-cell biocatalyst. The primary bottlenecks in this process are typically the efficiency and specificity of the alcohol acyltransferase and the balanced supply of the two key precursors. Future work will undoubtedly focus on extensive enzyme bio-prospecting and protein engineering to discover novel AATs with superior kinetics and substrate specificity. Furthermore, optimizing the metabolic flux through dynamic pathway regulation and advanced fermentation strategies will be crucial for elevating production titers to economically competitive levels.

References
  • Wikipedia. Terpineol. [Link]

  • Jiang, S., et al. (2022). Synthesis of Terpineol from Alpha-Pinene Catalyzed by α-Hydroxy Acids. Molecules, 27(3), 1126. [Link]

  • Google Patents. (2022). A kind of synthesis method of α-terpineol. CN114315512B.
  • MedlinePlus. (2021). Isobutyryl-CoA dehydrogenase deficiency. [Link]

  • MDPI. (2021). Metabolic Engineering of the Isopentenol Utilization Pathway Enhanced the Production of Terpenoids in Chlamydomonas reinhardtii. [Link]

  • ResearchGate. Production of isobutyric acid from methanol by Clostridium luticellarii. [Link]

  • bioRxiv. (2021). Probing Specificities of Alcohol Acyltransferases for Designer Ester Biosynthesis with a High-Throughput Microbial Screening Platform. [Link]

  • MDPI. (2022). Synthesis of Terpineol from Alpha-Pinene Catalyzed by α-Hydroxy Acids. [Link]

  • PubChem. Terpinyl isobutyrate. [Link]

  • PubMed. (2018). Metabolic engineering of Pichia pastoris for production of isobutanol and isobutyl acetate. [Link]

  • Wikipedia. Isobutyryl-CoA. [Link]

  • PubMed Central. (2023). Alcohol acyltransferases for the biosynthesis of esters. [Link]

  • Redalyc. (2018). Enzymatic synthesis optimization of isoamyl butyrate from fusel oil. [Link]

  • ResearchGate. Distinct pathways for the formation of butyryl-CoA and isobutyryl-CoA and... [Link]

  • ResearchGate. (2019). A Synthetic Metabolic Pathway for Production of the Platform Chemical Isobutyric Acid. [Link]

  • Frontiers. (2021). Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit. [Link]

  • Frontiers. (2016). Plant Metabolic Engineering Strategies for the Production of Pharmaceutical Terpenoids. [Link]

  • PubMed Central. (2021). Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit. [Link]

  • GSRS. TERPINYL ISOBUTYRATE. [Link]

Sources

Foundational

Toxicological Data of Terpinyl Isobutyrate: A Technical Guide

Part 1: Executive Summary Terpinyl isobutyrate (CAS 7774-65-4) is a monoterpene ester widely employed in the fragrance and flavor industries for its herbaceous, woody, and slightly floral profile.[1] From a toxicological...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

Terpinyl isobutyrate (CAS 7774-65-4) is a monoterpene ester widely employed in the fragrance and flavor industries for its herbaceous, woody, and slightly floral profile.[1] From a toxicological perspective, it is characterized by a high safety margin, classified as a Cramer Class I substance (low safety concern).

Its safety profile is predicated on its metabolic fate: rapid hydrolysis in vivo into


-terpineol  and isobutyric acid , two metabolites with well-established low-toxicity profiles.[1] Consequently, much of the toxicological data for terpinyl isobutyrate is derived using a Read-Across  approach—a scientifically validated method endorsed by agencies like EFSA, JECFA, and RIFM—where data from structural analogs (specifically the hydrolysis products and terpinyl acetate) are used to bridge data gaps.

Key Safety Metrics:

  • Acute Oral Toxicity: LD50 > 5000 mg/kg (Rat)[2]

  • Genotoxicity: Negative (Ames & BlueScreen™ assays)

  • Sensitization: Non-sensitizing (Human Maximization Test & LLNA)

  • Regulatory Status: GRAS (FEMA 3050), JECFA No. 371.

Part 2: Chemical Identity & Physicochemical Properties[3]

Understanding the physicochemical nature of terpinyl isobutyrate is critical for predicting bioavailability and barrier penetration (e.g., dermal absorption).

PropertyDataRelevance
IUPAC Name 2-(4-methylcyclohex-3-en-1-yl)propan-2-yl 2-methylpropanoateOfficial nomenclature
CAS Number 7774-65-4Unique identifier
Molecular Formula

Stoichiometry
Molecular Weight 224.34 g/mol Skin penetration potential (<500 Da)
LogP (o/w) ~4.6 - 4.8 (Predicted)Highly lipophilic; suggests potential for dermal retention but rapid metabolism limits systemic accumulation.[1][3]
Vapor Pressure ~0.006 mmHg @ 25°CLow volatility; low inhalation risk under standard conditions.[1]
Solubility Insoluble in water; Soluble in ethanol, oilsLipophilicity drives tissue distribution prior to hydrolysis.[1]

Part 3: Metabolic Fate & Toxicokinetics

The toxicological safety of terpinyl isobutyrate is driven by its metabolic instability. Upon ingestion or absorption, it undergoes rapid ester hydrolysis catalyzed by non-specific carboxylesterases found in the liver, gut mucosa, and skin.

Mechanism of Action
  • Hydrolysis: The ester bond is cleaved, yielding

    
    -terpineol  (a tertiary alcohol) and isobutyric acid  (a short-chain fatty acid).
    
  • Excretion:

    • Isobutyric acid: Enters the fatty acid

      
      -oxidation pathway or the citric acid cycle, eventually oxidized to 
      
      
      
      .
    • 
      -Terpineol:  Undergoes conjugation (glucuronidation) and is excreted via urine.[1]
      
Visualization: Metabolic Hydrolysis Pathway

The following diagram illustrates the primary detoxification pathway that justifies the "Read-Across" safety assessment.

MetabolicPathway TI Terpinyl Isobutyrate (Lipophilic Parent) Enz Carboxylesterases (Liver/Gut/Skin) TI->Enz Substrate binding Terp α-Terpineol (Tertiary Alcohol) Enz->Terp Hydrolysis Iso Isobutyric Acid (Fatty Acid) Enz->Iso Hydrolysis Conj Glucuronide Conjugate (Water Soluble) Terp->Conj Phase II Metabolism CO2 CO2 + Energy (Krebs Cycle) Iso->CO2 β-Oxidation Urine Urine Conj->Urine Excretion

Figure 1: Metabolic hydrolysis of Terpinyl isobutyrate into non-toxic metabolites.

Part 4: Toxicological Profile

Acute Toxicity

Data indicates terpinyl isobutyrate possesses very low acute toxicity. The high LD50 values suggest that accidental ingestion of significant quantities is required to elicit lethality.

EndpointSpeciesResultReference
Acute Oral LD50 Rat> 5,000 mg/kg
Acute Dermal LD50 Rabbit> 5,000 mg/kg
Skin Corrosion, Irritation & Sensitization

Terpinyl isobutyrate is widely used in perfumery, making dermal endpoints critical.

  • Irritation: Tests on rabbits indicate the substance is not irritating or only mildly irritating at full concentration.

  • Sensitization: In a Human Maximization Test (HMT) at 8% in petrolatum, no sensitization reactions were observed. RIFM assessments classify it as non-sensitizing , supported by negative data from structural analogs (Terpinyl acetate) in the Local Lymph Node Assay (LLNA).[4]

Genotoxicity & Carcinogenicity[1]
  • Ames Test (Bacterial Reverse Mutation): Negative (Read-across from

    
    -terpineol acetate).[1]
    
  • BlueScreen™ Assay: Negative for cytotoxicity and genotoxicity (with and without metabolic activation).[5]

  • Carcinogenicity: No evidence of carcinogenicity. The metabolites are not structural alerts for genotoxic carcinogenicity.

Repeated Dose Toxicity (NOAEL)

Due to the lack of a specific chronic study for the ester, the No Observed Adverse Effect Level (NOAEL) is derived from its metabolites.

  • NOAEL: > 250 mg/kg bw/day (Based on read-across to

    
    -terpineol).[1]
    
  • Safety Factor: The margin of safety is calculated to be >1000 for typical human intake levels as a flavoring agent.

Part 5: Regulatory & Safety Assessment Logic

The safety of this compound is validated through the Cramer Decision Tree , a logic-based tool used by regulatory bodies (EFSA, JECFA) to categorize chemical risks based on structure.

Visualization: Safety Evaluation Logic

SafetyLogic Start Terpinyl Isobutyrate Structure Analysis Class Cramer Class I (Simple branched chain ester) Start->Class Decision Tree Metab Metabolized to Innocuous Products? (Hydrolysis Test) Class->Metab Evaluation Intake Daily Intake < Threshold? (Europe/USA Data) Metab->Intake Yes (Terpineol + Isobutyric acid) Safe CONCLUSION: No Safety Concern Intake->Safe Yes (< 1800 µg/day)

Figure 2: JECFA/EFSA Safety Evaluation Procedure for Terpinyl Isobutyrate.[1]

Part 6: Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)

While animal testing is reduced via read-across, the Ames Test (OECD 471) remains the gold standard for verifying genotoxic safety of new batches or impurities. Below is a rigorous protocol for validating Terpinyl isobutyrate.

Objective

To determine the mutagenic potential of Terpinyl isobutyrate by measuring reversion rates in Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and E. coli (WP2uvrA).

Materials
  • Test Substance: Terpinyl isobutyrate (>98% purity).

  • Vehicle: Ethanol or DMSO (Solubility check required; Ethanol preferred if soluble to minimize DMSO toxicity).

  • Metabolic Activation: S9 mix (Rat liver post-mitochondrial supernatant induced with Aroclor 1254).

Workflow
  • Dose Range Finding:

    • Treat strain TA100 with concentrations from 1.5 to 5000 µ g/plate .

    • Assess for cytotoxicity (thinning of background lawn or precipitate).

    • Scientific Insight: Terpenes can be antimicrobial. If background lawn is absent, the dose is toxic, invalidating the mutation count.

  • Plate Incorporation Method:

    • Step A: Prepare 2 mL molten top agar (containing 0.05 mM histidine/biotin).

    • Step B: Add 0.1 mL fresh bacterial culture (

      
       cells/mL).
      
    • Step C: Add 0.05 mL test solution (5 doses: e.g., 50, 150, 500, 1500, 5000 µ g/plate ).

    • Step D: Add 0.5 mL S9 mix (for +S9 condition) or phosphate buffer (for -S9 condition).

    • Step E: Mix and pour onto minimal glucose agar plates.

  • Incubation:

    • Invert plates and incubate at 37°C for 48–72 hours.

  • Data Analysis:

    • Count revertant colonies (manual or automated counter).

    • Validity Criteria: Negative control counts must fall within historical ranges. Positive controls (e.g., Sodium azide for TA100 -S9) must show >3-fold increase.

    • Positive Result: A dose-dependent increase in revertants >2-fold over background.[1]

Part 7: References

  • JECFA (1999). Safety evaluation of certain food additives (terpinyl isobutyrate). WHO Food Additives Series,[6][7] 42.

  • The Good Scents Company. Terpinyl isobutyrate Toxicological Data. Citing Food and Chemical Toxicology (1988).

  • EFSA Panel on Food Contact Materials, Enzymes, Flavourings. Scientific Opinion on Flavouring Group Evaluation 18. EFSA Journal.

  • RIFM (Research Institute for Fragrance Materials). Fragrance Material Safety Assessment: Terpinyl Isobutyrate.[5] Food and Chemical Toxicology.[7]

  • PubChem. Compound Summary for CID 522673, Terpinyl isobutyrate. National Library of Medicine.

Sources

Exploratory

Technical Guide: Olfactory &amp; Stereochemical Analysis of Terpinyl Isobutyrate Isomers

The following technical guide details the stereochemical and olfactory properties of Terpinyl Isobutyrate isomers. Executive Summary Terpinyl isobutyrate (CAS: 7774-65-4) is a monoterpene ester critical to the fragrance...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the stereochemical and olfactory properties of Terpinyl Isobutyrate isomers.

Executive Summary

Terpinyl isobutyrate (CAS: 7774-65-4) is a monoterpene ester critical to the fragrance and flavor industries, valued for its tenacity and ability to bridge herbaceous and floral notes.[1][2] Commercially, it exists as a complex isomeric mixture dominated by the


-isomer.[3] However, the olfactory impact of its specific stereoisomers—particularly the enantiomers of 

-terpinyl isobutyrate—remains a domain of high-value optimization. This guide delineates the stereochemical basis of its odor profile, protocols for enzymatic resolution, and the analytical frameworks required for precise olfactory characterization.

Stereochemical Framework

To understand the olfactory variance, one must deconstruct the molecule into its isomeric components. The commercial "Terpinyl" moiety is not a single entity but a mixture derived from the hydration of ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


-pinene or limonene.
Positional Isomerism

The terpinyl group exists in three primary positional isomers based on the double bond location:

  • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -Terpinyl Isobutyrate (Major):  The dominant commercial form (>90%). Double bond at the C1-C2 position (endocyclic).[2]
    
  • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -Terpinyl Isobutyrate (Minor):  Exocyclic double bond.
    
  • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -Terpinyl Isobutyrate (Trace):  Double bond at the C4-C8 position.
    
Chirality of -Terpinyl Isobutyrate

The olfactory "resolution" of this molecule hinges on the chirality of the ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


-terpineol backbone. The chiral center is located at C4  of the cyclohexene ring.
IsomerConfigurationPrecursor SourcePredicted Olfactory Trajectory
(+)-ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

-Terpinyl Isobutyrate
(R)-Enantiomer(R)-(+)-Limonene / (+)-

-Terpineol
Floral Emphasis: Retains the heavy, lilac-like sweetness of the parent alcohol but lifted by the fruity isobutyrate ester.
(-)-ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

-Terpinyl Isobutyrate
(S)-Enantiomer(S)-(-)-Limonene / (-)-

-Terpineol
Herbal/Coniferous: Retains the tarry, pine-like, cleaner notes of the parent alcohol, modified by a green-fruity ester nuance.

Scientific Insight: While the isobutyrate moiety adds a generic "fruity/ethereal" volatility, the substantivity and character are dictated by the chiral terpene backbone. The esterification masks the hydroxyl group, reducing hydrogen bonding and increasing volatility compared to terpineol, but the chiral recognition at the olfactory receptor remains distinct.

Olfactory Profile Analysis

The following data summarizes the consensus profile for the commercial racemic mixture versus the resolved enantiomeric trends.

Quantitative Odor Profile (Racemic)[2]
ParameterSpecification
Odor Type Herbaceous, Fruity, Floral, Balsamic
Key Descriptors Green, Spice, Fatty, Bergamot, Peppery, Woody
Odor Strength Medium
Substantivity > 48 Hours (Excellent Fixative)
Threshold (Air) ~15 - 40 ppb (Estimated based on structural analogs)
LogP ~4.6 (High lipophilicity, implies high retention)
Structure-Activity Relationship (SAR)

The isobutyrate tail introduces a "branched" steric bulk compared to a simple acetate.[2] This branching hinders rapid enzymatic hydrolysis in the nasal mucus, potentially extending the perceived duration of the scent compared to straight-chain esters (n-butyrate).

Synthesis & Enantiomeric Resolution Protocols

For high-precision applications (e.g., pheromone research or high-end perfumery), relying on racemic mixtures is insufficient.[2] The following protocol details the Enzymatic Kinetic Resolution , the gold standard for obtaining optically pure esters without thermal degradation.

Protocol: Lipase-Catalyzed Kinetic Resolution

Objective: Selectively synthesize (R)- or (S)-terpinyl isobutyrate using Candida antarctica Lipase B (CAL-B).[2]

Reagents:

  • Racemic ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -Terpineol
    
  • Vinyl Isobutyrate (Acyl donor)[2]

  • Immobilized Lipase B (e.g., Novozym 435)

  • Solvent: n-Hexane or Toluene (Anhydrous)[2]

Workflow:

  • Preparation: Dissolve racemic

    
    -terpineol (100 mM) and vinyl isobutyrate (300 mM) in n-Hexane.
    
  • Initiation: Add immobilized CAL-B (20 mg/mL). Incubate at 40°C with orbital shaking (200 rpm).

  • Kinetic Control: Monitor reaction via Chiral GC. CAL-B typically shows high enantioselectivity (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) for the (R)-isomer.
    
  • Termination: Filter off the enzyme when conversion reaches 50%.

  • Separation: The reaction yields (R)-Terpinyl Isobutyrate and unreacted (S)-ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -Terpineol . Separate these via flash chromatography (Silica Gel, Hexane/EtOAc gradient).[2]
    
  • Inversion (Optional): To obtain the (S)-ester, subject the unreacted (S)-alcohol to Mitsunobu inversion or standard chemical esterification.[2]

Pathway Visualization[2]

EnzymaticResolution Racemic Racemic alpha-Terpineol Biocatalysis Kinetic Resolution (CAL-B Lipase, 40°C) Racemic->Biocatalysis AcylDonor Vinyl Isobutyrate (Acyl Donor) AcylDonor->Biocatalysis ProductR (R)-Terpinyl Isobutyrate (Floral/Fruity) Biocatalysis->ProductR Fast Reaction ProductS Unreacted (S)-alpha-Terpineol Biocatalysis->ProductS Slow/No Reaction ChemicalEster Chemical Esterification (Isobutyryl Chloride) ProductS->ChemicalEster Step 2 FinalS (S)-Terpinyl Isobutyrate (Herbal/Coniferous) ChemicalEster->FinalS

Figure 1: Chemo-enzymatic workflow for the production of enantiomerically pure terpinyl isobutyrate isomers.

Analytical Characterization: GC-O Methodology

To validate the olfactory differences, Gas Chromatography-Olfactometry (GC-O) is required.[2] Standard GC-MS identifies the molecule; GC-O determines which isomer contributes which note.[2]

Experimental Setup
  • Instrument: Agilent 7890B GC with Olfactory Port (ODP).

  • Column: Chiral Phase (e.g., Cyclodex-B or equivalent) to separate enantiomers.

  • Method: AEDA (Aroma Extract Dilution Analysis) to determine Flavor Dilution (FD) factors.[2]

Step-by-Step Protocol
  • Sample Injection: Inject 1

    
    L of the isomeric mixture (splitless mode).
    
  • Separation: Carrier gas (He) flow at 1.2 mL/min.[2] Oven ramp: 50°C (2 min)

    
     5°C/min 
    
    
    
    220°C.
  • Splitting: Column effluent is split 1:1 between the Mass Spectrometer (for ID) and the Olfactory Port (for sniffing).[2]

  • Humidification: The line to the nose cone is humidified to prevent nasal fatigue.[2]

  • Detection: Three trained panelists record the start time, end time, descriptor, and intensity of each odor event.

  • Data Correlation: Align retention times of chiral peaks with sensory timestamps.

Analytical Workflow Diagram

GCO_Workflow Sample Isomeric Mixture (Terpinyl Isobutyrate) GC Gas Chromatograph (Chiral Column) Sample->GC Splitter Effluent Splitter (1:1 Ratio) GC->Splitter MS Mass Spectrometer (Chemical ID) Splitter->MS Sniff Olfactory Port (Sensory Detection) Splitter->Sniff Data Data Correlation (Peak RT vs. Odor Descriptor) MS->Data Spectra Sniff->Data Odorgram

Figure 2: GC-O analytical workflow for correlating chiral separation with specific olfactory descriptors.

References

  • RIFM/Elsevier. (2018).[2] Fragrance Ingredient Safety Assessment: Terpinyl Isobutyrate.[2][4][5] Food and Chemical Toxicology.[2][4]

  • The Good Scents Company. (2023).[2] Terpinyl Isobutyrate: Olfactory and Chemical Properties.[1][2][3][4]

  • Hari Krishna, S., & Karanth, N. G. (2001).[6] Lipase-catalyzed synthesis of isoamyl butyrate: A kinetic study. Biochimica et Biophysica Acta (BBA).[2]

  • PubChem. (2023).[2] Terpinyl Isobutyrate Compound Summary. National Library of Medicine.[2]

  • Perfumer & Flavorist. (2016).[2][3] Syntheses and Odor Characteristic of Beta-Terpinyl Esters.

Sources

Protocols & Analytical Methods

Method

Enzymatic synthesis of Terpinyl isobutyrate using lipase

Introduction & Significance Terpinyl isobutyrate (CAS: 7774-65-4) is a high-value terpene ester characterized by a complex aromatic profile blending herbaceous, citrus, and floral notes. It is a critical fixative in the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Significance

Terpinyl isobutyrate (CAS: 7774-65-4) is a high-value terpene ester characterized by a complex aromatic profile blending herbaceous, citrus, and floral notes. It is a critical fixative in the fragrance industry and a flavoring agent in the food sector.

Conventionally, the synthesis of terpinyl esters is chemically arduous. The reaction involves


-terpineol, a tertiary alcohol  with significant steric hindrance, and isobutyric acid, a branched-chain fatty acid. Traditional acid-catalyzed Fischer esterification requires high temperatures (>100°C) and strong mineral acids, leading to:
  • Dehydration of

    
    -terpineol to limonene and terpinolene (side reactions).
    
  • Racemization of optically active substrates.

  • Corrosion of equipment and high energy costs.

The Biocatalytic Solution: This guide details a precision enzymatic route using Novozym 435 (Lipase B from Candida antarctica immobilized on acrylic resin). This enzyme is selected specifically for its unique active site architecture (a deep, narrow hydrophobic crevice) that allows it to accept bulky tertiary alcohols better than other lipases (e.g., Rhizomucor miehei).

Mechanism & Theory

The reaction follows a Ping-Pong Bi-Bi Kinetic Mechanism .[1][2] Unlike a single-displacement reaction, the enzyme binds the acyl donor first, releases the first product (water/alcohol), and then binds the acyl acceptor (


-terpineol).
2.1 The Steric Challenge

The rate-limiting step in this specific synthesis is the nucleophilic attack of the tertiary hydroxyl group of


-terpineol on the acyl-enzyme intermediate. The branching of the isobutyryl group adds a secondary layer of steric resistance.
2.2 Reaction Pathway Visualization

ReactionPathway Lipase Free Lipase (Novozym 435) AcylEnz Acyl-Enzyme Intermediate Lipase->AcylEnz + IsoAcid IsoAcid Isobutyric Acid (Acyl Donor) Water Water (Byproduct) AcylEnz->Water Release H2O Complex Tetrahedral Intermediate AcylEnz->Complex + Terpineol Terpineol α-Terpineol (Nucleophile) Complex->Lipase Regeneration Product Terpinyl Isobutyrate Complex->Product Release Ester

Figure 1: Ping-Pong Bi-Bi mechanism for the esterification of sterically hindered substrates.

Materials & Equipment

Reagents
  • Substrate A:

    
    -Terpineol (≥96% purity). Note: Commercial terpineol is often a mix of isomers; ensure high 
    
    
    
    -isomer content for consistent kinetics.
  • Substrate B: Isobutyric Acid (≥99%) OR Isobutyric Anhydride (for kinetic resolution).

  • Catalyst: Novozym 435 (activity ≥10,000 PLU/g).

  • Water Scavenger: Molecular Sieves (3Å or 4Å), activated at 250°C for 4 hours.

  • Solvent (Optional): n-Heptane (HPLC grade). Solvent-free is preferred for Green Chemistry.

Equipment
  • Thermostatic Orbital Shaker (Control accuracy ±1°C).

  • GC-FID/MS for analysis (Capillary column: HP-5 or DB-WAX).

  • Screw-capped reaction vials (20 mL) with Teflon septa.

Experimental Protocols

Protocol A: Solvent-Free Direct Esterification (Green Route)

Best for: Sustainable processing, high volumetric productivity.

Rationale: Solvent-free systems maximize substrate concentration, increasing the reaction rate (


). However, water accumulation will stall the reaction at equilibrium (~40-50% conversion). Molecular sieves are mandatory  here.
  • Substrate Preparation:

    • Mix

      
      -terpineol and isobutyric acid in a 1:2 molar ratio  (excess acid drives the equilibrium).
      
    • Example: Mix 15.4 g (0.1 mol)

      
      -terpineol with 17.6 g (0.2 mol) isobutyric acid.
      
  • Enzyme Loading:

    • Add Novozym 435 at 5% (w/w) relative to the total mass of substrates.

  • Water Removal Strategy:

    • Add activated Molecular Sieves (3Å) at 10% (w/w) initially.

    • Critical Step: Add fresh sieves (another 10%) after 6 hours. This "stepwise" addition prevents physical attrition of the enzyme by the sieves.

  • Incubation:

    • Temperature: 55°C (Higher temps favor the endothermic activation of tertiary alcohols but denature enzymes >70°C).

    • Agitation: 200 RPM .

  • Monitoring:

    • Sample 50 µL every 4 hours. Dilute in n-heptane for GC analysis.

    • Target reaction time: 24–48 hours .

Protocol B: Solvent-Assisted Synthesis (High Yield Route)

Best for: Reducing viscosity, minimizing acid inhibition.

  • Reaction Mix:

    • Dissolve

      
      -terpineol (0.5 M) and Isobutyric acid (0.75 M) in n-heptane .
      
  • Catalyst:

    • Add Novozym 435 (10 mg/mL).

  • Incubation:

    • Set reactor to 50°C at 200 RPM.

  • Workup:

    • Filter the enzyme (can be reused).

    • Evaporate solvent under reduced pressure.

    • Wash with saturated NaHCO₃ to remove unreacted acid.

Process Optimization & Troubleshooting

The synthesis of terpinyl isobutyrate is sensitive to water activity (


)  and acid inhibition .
Critical Process Parameters (CPP)
ParameterRecommended RangeScientific Rationale
Temperature 50°C – 60°CTertiary alcohols require higher activation energy. <40°C results in negligible conversion.[3][4]
Molar Ratio (Alc:Acid) 1:1.5 to 1:2Excess acid pushes the equilibrium (Le Chatelier's principle), but >1:3 causes lipase deactivation via acidification of the aqueous micro-layer.
Water Content < 0.1%Water competes with the alcohol for the acyl-enzyme (hydrolysis). Continuous removal is vital.
Agitation 150 – 250 RPMEliminate external mass transfer limitations without pulverizing the immobilized resin.
Troubleshooting Guide
  • Problem: Conversion plateaus at ~45%.

    • Root Cause:[4][5][6][7] Thermodynamic equilibrium reached; water accumulation.

    • Fix: Replace molecular sieves or switch to a vacuum-assisted reactor to pull off water continuously.

  • Problem: Reaction rate is initially high but drops rapidly after 2 hours.

    • Root Cause:[4][5][6][7] Acid inhibition.[8][9] The high concentration of isobutyric acid is stripping the essential water layer from the enzyme.

    • Fix: Use a Fed-Batch approach.[8] Add isobutyric acid in 3 aliquots (0h, 4h, 8h) to keep instantaneous acid concentration low.

Analytical Method (GC-FID)

To validate the synthesis, use the following chromatographic method.

Instrument: Agilent 7890B (or equivalent) Column: HP-5 (30m x 0.32mm x 0.25µm) Carrier Gas: Helium @ 1.2 mL/min

Oven Program:

  • Initial: 80°C (Hold 2 min)

  • Ramp 1: 10°C/min to 200°C

  • Ramp 2: 20°C/min to 280°C (Hold 5 min)

Retention Times (Approximate):

  • Isobutyric Acid: ~3.5 min

  • 
    -Terpineol: ~8.2 min
    
  • Terpinyl Isobutyrate: ~14.5 min

Workflow Visualization

Workflow Start Substrate Prep (Terpineol + Isobutyric Acid) Mix Mixing & Heating (55°C, 200 RPM) Start->Mix CatAdd Add Novozym 435 (+ Molecular Sieves) Mix->CatAdd React Reaction Phase (24-48 Hours) CatAdd->React Sample QC Check (GC-FID) Conversion > 90%? React->Sample Sample->React No (Add fresh sieves) Filter Filtration (Recover Enzyme) Sample->Filter Yes Wash Alkaline Wash (Remove excess acid) Filter->Wash Final Pure Terpinyl Isobutyrate Wash->Final

Figure 2: Operational workflow for the batch synthesis of Terpinyl Isobutyrate.

References

  • Yadav, G. D., & Devendran, S. (2012). Lipase catalyzed synthesis of cinnamyl acetate via transesterification in non-aqueous medium. Process Biochemistry. Link(Cited for kinetic modeling of hindered esters).

  • Novozymes. (2024). Novozym 435 Product Data Sheet. Novozymes A/S. Link(Source for enzyme stability and solvent compatibility).

  • Liu, Y., et al. (2019). Lipase-catalyzed esterification of terpenoid alcohols: A review. Biotechnology Advances. Link(Authoritative review on terpene esterification challenges).

  • Badgujar, K. C., & Bhanage, B. M. (2015). Synthesis of terpenoid esters using immobilized lipase in non-aqueous media.[2] Journal of Molecular Catalysis B: Enzymatic. Link(Specific protocols for solvent-free terpene synthesis).

Sources

Application

Application Notes and Protocols for the Use of Terpinyl Isobutyrate as a Masking Agent in Pharmaceuticals

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Challenge of Palatability in Oral Pharmaceuticals The efficacy of an oral pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Challenge of Palatability in Oral Pharmaceuticals

The efficacy of an oral pharmaceutical is fundamentally linked to patient compliance. An often-underestimated barrier to adherence, particularly in pediatric and geriatric populations, is the unpleasant taste and odor of active pharmaceutical ingredients (APIs).[1] This sensory barrier can lead to missed doses and therapeutic failure. Taste-masking, therefore, is not a mere cosmetic enhancement but a critical aspect of drug formulation.[2] This guide provides a comprehensive overview and detailed protocols for the application of terpinyl isobutyrate, a fruity ester, as an effective masking agent in pharmaceutical preparations.

Terpinyl isobutyrate is a terpene derivative with a characteristic fruity, herbal, and slightly citrus aroma.[3] It is classified as Generally Recognized as Safe (GRAS) by the U.S. Food and Drug Administration (FDA) for its use as a flavoring agent in food, which provides a strong foundation for its consideration as a pharmaceutical excipient.[4] This document will delve into the scientific rationale and practical methodologies for leveraging the sensory properties of terpinyl isobutyrate to improve the palatability of oral dosage forms.

Physicochemical Properties of Terpinyl Isobutyrate

A thorough understanding of the physicochemical properties of a masking agent is paramount for its successful incorporation into a stable and effective pharmaceutical formulation.

PropertyValueSource
Chemical Name α-Terpinyl isobutyrate
Synonyms p-Menth-1-en-8-yl isobutyrate
CAS Number 7774-65-4[5]
Molecular Formula C₁₄H₂₄O₂
Molecular Weight 224.34 g/mol
Appearance Colorless to pale yellow liquid
Odor Fruity, herbal, sweet[3]
Boiling Point Approx. 265 °C
Solubility Insoluble in water; soluble in alcohol and oils
Regulatory Status GRAS (FEMA No. 3050)[4]

Mechanism of Taste and Odor Masking

The primary mechanism by which terpinyl isobutyrate masks unpleasant tastes and odors is through flavor and aroma superposition . The strong, pleasant fruity and herbal notes of terpinyl isobutyrate compete with and overpower the undesirable sensory attributes of the API at the olfactory and gustatory receptors.

The process can be visualized as follows:

cluster_0 Sensory Perception cluster_1 Outcome API Bitter/Unpleasant API Receptors Olfactory & Gustatory Receptors API->Receptors Binds to receptors TI Terpinyl Isobutyrate TI->Receptors Competitively binds and provides pleasant aroma/taste Brain Brain's Perception Receptors->Brain Masked Masked, Pleasant Taste & Odor Brain->Masked

Figure 1: Mechanism of flavor and aroma superposition.

Application in Pharmaceutical Dosage Forms

Terpinyl isobutyrate is particularly well-suited for incorporation into liquid and semi-solid oral dosage forms due to its liquid nature and solubility in common pharmaceutical co-solvents.

Oral Liquid Formulations (Solutions, Syrups, Suspensions)

Oral liquids are a primary area of application, especially for pediatric and geriatric formulations where swallowing solid dosage forms is a challenge.[1]

Protocol for Formulation of a Taste-Masked Oral Liquid:

Objective: To formulate a stable and palatable oral liquid dosage form of a bitter API using terpinyl isobutyrate as a masking agent.

Materials:

  • Active Pharmaceutical Ingredient (API) - known bitter taste

  • Terpinyl Isobutyrate

  • Vehicle (e.g., Purified Water, Simple Syrup)

  • Co-solvent (e.g., Propylene Glycol, Glycerin) - if API or terpinyl isobutyrate requires solubilization

  • Sweetener (e.g., Sucralose, Aspartame)

  • Viscosity-enhancing agent (e.g., Xanthan Gum, HPMC)

  • Preservative (e.g., Sodium Benzoate, Methylparaben)

  • pH-adjusting agent (e.g., Citric Acid, Sodium Citrate)

Procedure:

  • API and Excipient Solubility Assessment:

    • Determine the solubility of the API and terpinyl isobutyrate in the chosen vehicle and co-solvents. This is a critical pre-formulation step to ensure a homogenous final product.

  • Preparation of the Vehicle:

    • If preparing a syrup, dissolve the sweetening agents in purified water with gentle heating.

    • Add and dissolve the preservative.

  • Incorporation of Terpinyl Isobutyrate:

    • In a separate container, dissolve the required amount of terpinyl isobutyrate in a suitable co-solvent (e.g., propylene glycol). The concentration of terpinyl isobutyrate will need to be optimized but typically ranges from 0.05% to 0.5% w/v.

    • Slowly add this solution to the main vehicle with continuous stirring.

  • Incorporation of the API:

    • Disperse or dissolve the API in the flavored vehicle. For suspensions, the viscosity-enhancing agent should be added prior to the API to ensure uniform dispersion.

  • Final Adjustments and Quality Control:

    • Adjust the pH of the final formulation to the desired range for API stability and taste profile.

    • Make up the final volume with the vehicle.

    • Filter the solution if necessary.

    • Perform quality control tests including pH, viscosity, and assay of the API.

Orally Disintegrating Tablets (ODTs) and Films

For ODTs and oral films, terpinyl isobutyrate can be incorporated into the formulation blend prior to compression or casting. Its aromatic properties contribute to a pleasant patient experience upon administration.

Evaluation of Masking Efficacy

The success of taste-masking is ultimately determined by human sensory perception. A structured sensory evaluation panel is the gold standard for assessing the palatability of a formulation.[6]

Protocol for Sensory Panel Evaluation:

Objective: To quantitatively assess the taste and odor masking efficacy of terpinyl isobutyrate in a pharmaceutical formulation.

Panelists:

  • Recruit a panel of 8-12 trained sensory assessors.

  • Panelists should be non-smokers and have no sensory impairments.

Samples:

  • Placebo formulation (without API or masking agent)

  • Formulation with API only

  • Formulation with API and terpinyl isobutyrate (at various concentrations)

  • Reference standard (e.g., a commercially available palatable product)

Procedure:

  • Training and Calibration:

    • Train panelists to identify and scale the intensity of bitterness, sweetness, sourness, and the characteristic fruity/herbal notes. Use standard solutions (e.g., quinine for bitterness, sucrose for sweetness) for calibration.

  • Sample Presentation:

    • Present the samples in a randomized, double-blind manner.

    • Provide panelists with purified water and unsalted crackers for palate cleansing between samples.

  • Evaluation:

    • Instruct panelists to take a standardized amount of the liquid formulation into their mouth, hold for a specific time (e.g., 10 seconds), and then expectorate.

    • Panelists will rate the intensity of various sensory attributes (bitterness, sweetness, fruity flavor, aftertaste) on a labeled magnitude scale (LMS) or a visual analog scale (VAS).

  • Data Analysis:

    • Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences in perceived bitterness between the unmasked and masked formulations.

The workflow for sensory panel evaluation can be summarized as follows:

Recruitment Panelist Recruitment (8-12 trained assessors) Training Training & Calibration (Bitterness, Sweetness, etc.) Recruitment->Training Preparation Sample Preparation (Randomized & Blinded) Training->Preparation Evaluation Sensory Evaluation (Standardized Protocol) Preparation->Evaluation Data Data Collection (Rating Scales) Evaluation->Data Analysis Statistical Analysis (ANOVA) Data->Analysis Conclusion Conclusion on Masking Efficacy Analysis->Conclusion

Figure 2: Sensory panel evaluation workflow.

Stability Considerations

The inclusion of any excipient, including flavoring agents, necessitates a thorough stability testing program to ensure the quality, safety, and efficacy of the final product throughout its shelf life.

Protocol for Stability Study of a Taste-Masked Oral Liquid:

Objective: To evaluate the physical and chemical stability of the oral liquid formulation containing terpinyl isobutyrate.

Storage Conditions (as per ICH Q1A(R2) guidelines):

  • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

  • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

Testing Time Points:

  • Long-term: 0, 3, 6, 9, 12, 18, 24 months

  • Accelerated: 0, 1, 2, 3, 6 months

Parameters to be Evaluated:

ParameterMethodAcceptance Criteria
Appearance Visual InspectionClear solution, free from particulate matter. For suspensions, easily redispersible.
pH pH meterWithin the specified range.
Viscosity ViscometerWithin the specified range.
Assay of API Validated HPLC method90.0% - 110.0% of the label claim.
Degradation Products Validated HPLC methodWithin specified limits.
Assay of Terpinyl Isobutyrate Validated GC-MS or HPLC methodTo monitor for potential degradation or loss.
Microbial Limits USP <61> and <62>Meets the requirements for non-sterile oral liquids.
Sensory Profile Sensory Panel EvaluationNo significant change in taste and odor profile.

Procedure:

  • Package the formulation in the proposed commercial packaging.

  • Store the samples at the specified long-term and accelerated conditions.

  • At each time point, withdraw samples and perform the tests listed in the table above.

  • Analyze the data to establish the shelf life of the product.

Conclusion

Terpinyl isobutyrate presents a valuable tool for pharmaceutical formulators in addressing the significant challenge of poor palatability in oral medications. Its pleasant fruity and herbal sensory profile, coupled with its GRAS status, makes it an attractive candidate for masking the unpleasant taste and odor of various APIs. The successful implementation of terpinyl isobutyrate as a masking agent requires a systematic approach encompassing pre-formulation studies, careful formulation development, rigorous sensory evaluation, and comprehensive stability testing. The protocols outlined in this guide provide a framework for researchers and scientists to effectively utilize terpinyl isobutyrate to develop more patient-centric and effective oral pharmaceutical products.

References

  • U.S. Food and Drug Administration. Code of Federal Regulations Title 21, Part 182 -- Substances Generally Recognized As Safe. [Link]

  • Google Patents. Taste masked liquid pharmaceutical compositions.
  • ResearchGate. Criteria for paediatric oral liquid form. [Link]

  • Google Patents.
  • PMC. Stability of Oral Liquid Dosage Forms in Pediatric Cardiology: A Prerequisite for Patient’s Safety—A Narrative Review. [Link]

  • PMC. Optimizing Oral Medications for Children. [Link]

  • PMC. Stability-Indicating RP-HPLC Method for the Simultaneous Estimation of Doxofylline and Terbutalinesulphate in Pharmaceutical Formulations. [Link]

  • Google Patents. Taste masking compositions and edible forms thereof for masking the taste of foods.
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Method

Application Note &amp; Protocol: Sensory Evaluation of Terpinyl Isobutyrate

Abstract This document provides a comprehensive guide for the sensory evaluation of Terpinyl isobutyrate, a key fragrance and flavor ingredient. Terpinyl isobutyrate is a terpenoid ester recognized for its clean, green,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the sensory evaluation of Terpinyl isobutyrate, a key fragrance and flavor ingredient. Terpinyl isobutyrate is a terpenoid ester recognized for its clean, green, fruity, and subtly herbal-spicy aroma profile.[1][2] Accurate and reproducible sensory analysis is critical for its application in product development, quality control, and formulation optimization across the fragrance, cosmetic, and food industries. This guide details the necessary preparatory steps, panelist management, and a selection of validated sensory methodologies, including threshold determination, descriptive analysis, and discrimination testing. The protocols are grounded in established international standards to ensure scientific rigor and trustworthiness of the generated data.

Introduction: The Sensory Profile of Terpinyl Isobutyrate

Terpinyl isobutyrate (CAS No. 7774-65-4) is a monoterpenoid ester valued for its complex and versatile odor.[3] Its organoleptic profile is predominantly characterized by green, floral, herbal, and spicy notes, with nuances of bergamot and a fatty, fruity character.[1] This multifaceted aroma makes it a valuable component in creating fresh, natural, and sophisticated fragrance accords.[2] Given its role in defining the sensory signature of a final product, a structured and methodical approach to its evaluation is paramount. Defining the objective of the sensory test is the critical first step, as it dictates the appropriate methodology, panel selection, and data analysis techniques to be employed.[4]

Physicochemical Properties:

Property Value Source
Molecular Formula C₁₄H₂₄O₂ PubChem[5]
Molecular Weight 224.34 g/mol PubChem[5]
Appearance Colorless, clear liquid JECFA[5], The Good Scents Company[1]
Boiling Point 242.0 °C @ 760 mmHg The Good Scents Company[1]
Solubility Insoluble in water; soluble in alcohols and oils. JECFA[5], The Good Scents Company[1]

| Flash Point | >100 °C | The Good Scents Company[1] |

Pre-assessment and Safety Protocol

Before any sensory evaluation, a thorough review of safety and handling procedures is mandatory. This ensures the well-being of panelists and laboratory personnel.

2.1. Safety and Handling:

  • Hazard Identification: While Terpinyl isobutyrate is generally considered safe for its intended use in fragrances and flavors, it may cause skin and eye irritation in its concentrated form.[5][6] A full review of the Safety Data Sheet (SDS) is required.[6]

  • Personal Protective Equipment (PPE): When handling the neat material, personnel must wear appropriate PPE, including safety glasses and gloves.[6]

  • Work Environment: All sample preparation should occur in a well-ventilated area. Panelists will evaluate highly diluted, non-hazardous samples.

2.2. Material Preparation and Dilution: The solvent system is critical as it must be low in odor and not react with the analyte. For olfactive analysis, common solvents include ethanol, propylene glycol, or diethyl phthalate (DEP).

  • Rationale: Terpinyl isobutyrate is insoluble in water.[1] An appropriate solvent is required to create homogenous dilutions for presentation to panelists. Ethanol is often preferred for its volatility and relatively neutral odor profile at high purity.

  • Procedure:

    • Prepare a 10% stock solution of Terpinyl isobutyrate in high-purity, odor-free ethanol.

    • From this stock, create serial dilutions as required by the specific sensory test method. All dilutions should be prepared fresh to avoid degradation or evaporation.

    • Samples should be allowed to equilibrate to a controlled room temperature (typically 20-22°C) before evaluation.

Sensory Panel Management

The human assessor is the primary instrument in sensory science. Proper selection and training are essential for generating reliable and reproducible data.

3.1. Panelist Selection: Panelists should be recruited based on their sensory acuity, availability, and motivation.[7][8]

  • Screening: Candidates should be screened for basic sensory abilities, including odor recognition and the absence of specific anosmias.[8]

  • Health and Habits: Panelists should be non-smokers and free from conditions (like colds or allergies) that could impair their sense of smell on testing days. They should also refrain from using scented products before a session.[9]

3.2. Panel Training: The goal of training is to develop panelists' skills to perceive, recognize, describe, and distinguish sensory stimuli consistently.[10]

  • Familiarization: Panelists are familiarized with the aroma of Terpinyl isobutyrate at various concentrations.

  • Lexicon Development: For descriptive analysis, the panel collectively develops a specific vocabulary (lexicon) to describe the aroma attributes of the material.

  • Scale Usage: Panelists must be trained on the use of quantitative response scales to ensure consistent intensity scoring.[11][12]

Sensory Evaluation Methodologies

The choice of method is dictated by the research objective. This guide outlines three core analytical tests.

Sensory_Method_Selection Objective What is the Research Objective? Q1 What is the minimum concentration I can detect? Objective->Q1 Q2 What are the specific aroma characteristics of this sample? Objective->Q2 Q3 Is this new batch different from my reference standard? Objective->Q3 Method1 Method A: Threshold Testing (ASTM E679) Q1->Method1 Method2 Method B: Quantitative Descriptive Analysis (QDA) Q2->Method2 Method3 Method C: Discrimination Test (Triangle Test - ISO 4120) Q3->Method3

4.1. Method A: Odor Threshold Determination

  • Objective: To determine the lowest concentration of Terpinyl isobutyrate that is detectable by a sensory panel. This is crucial for understanding its potency and potential impact in a formulation.[13]

  • Standard: This protocol is adapted from the ASTM E679 "Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits".[14][15]

Protocol:

  • Sample Preparation: Prepare a series of dilutions of Terpinyl isobutyrate in an appropriate solvent, increasing in concentration by a factor of two or three. The series should range from a concentration expected to be undetectable to one that is clearly perceivable.

  • Presentation (3-AFC): Present samples to panelists in sets of three (triads). Two samples in each triad contain only the solvent (blanks), and one contains the diluted Terpinyl isobutyrate (target).

  • Procedure: Panelists are presented with the triads in an ascending order of concentration. For each set, they must identify which of the three samples is different, even if they must guess.[15]

  • Data Analysis: An individual's threshold is defined as the geometric mean of the last concentration missed and the first concentration correctly identified. The group threshold is calculated as the geometric mean of the individual thresholds.

4.2. Method B: Quantitative Descriptive Analysis (QDA)

  • Objective: To create a detailed sensory "fingerprint" of Terpinyl isobutyrate. This method identifies all key aroma attributes and quantifies their intensities, providing a comprehensive profile.[16][17]

  • Standard: This method is based on the principles of Quantitative Descriptive Analysis (QDA) and guidelines for using quantitative response scales like ISO 4121.[11][12][18]

Protocol:

  • Lexicon Development: A trained panel (typically 8-12 members) is presented with the Terpinyl isobutyrate sample. Through open discussion led by a panel leader, they identify and define the key aroma attributes (e.g., "green," "herbal," "bergamot," "fruity," "spicy"). Reference standards for each attribute may be used to anchor the terms.

  • Scoring: Panelists independently rate the intensity of each attribute on a linear scale (e.g., a 15-cm line scale anchored with "low" and "high"). This graphical scale approach is a key feature of QDA.[19]

  • Data Collection: Evaluations are conducted in individual sensory booths under controlled lighting and ventilation to prevent distractions.[9] Each panelist evaluates coded, randomized samples in replicate.

  • Data Analysis: The intensity ratings are converted to numerical data. Statistical analysis, typically Analysis of Variance (ANOVA), is used to assess differences between samples. The results are often visualized using spider or radar plots for easy comparison.[17][20]

Sample QDA Ballot and Data Visualization:

AttributeLow IntensityHigh Intensity
Green-----------------
Herbal-----------------
Bergamot (Citrus)-----------------
Fruity-----------------
Spicy-----------------

QDA_Workflow cluster_setup Phase 1: Setup & Training cluster_eval Phase 2: Evaluation cluster_analysis Phase 3: Analysis Recruit Recruit Panelists Lexicon Develop Aroma Lexicon Recruit->Lexicon Train Train on Lexicon & Scale Usage Lexicon->Train Prepare Prepare & Code Samples Train->Prepare Evaluate Panelists Evaluate Independently Prepare->Evaluate Collect Collect Data Evaluate->Collect Analyze Statistical Analysis (e.g., ANOVA) Collect->Analyze Visualize Visualize Profile (Spider Plot) Analyze->Visualize

4.3. Method C: Discrimination Testing (Triangle Test)

  • Objective: To determine if a perceptible sensory difference exists between two samples.[21][22] This is highly effective for quality control, such as comparing a new production batch against a reference standard or evaluating the impact of a raw material change.[23][24]

  • Standard: This protocol follows the methodology of ISO 4120:2021 and ASTM E1885.[22][25][26]

Protocol:

  • Sample Preparation: Two samples are prepared for comparison (e.g., Sample A: Reference Standard, Sample B: New Batch).

  • Presentation: Panelists receive a set of three coded samples. Two of the samples are identical (e.g., A, A) and one is different (e.g., B). The presentation order is randomized across all panelists (AAB, ABA, BAA, BBA, BAB, ABB) to avoid positional bias.

  • Procedure: Each panelist is asked to identify the "odd" or different sample in the set. A forced-choice approach is required, meaning panelists must make a selection.[27]

  • Data Analysis: The total number of correct identifications is counted. This number is then compared to a statistical table (based on the binomial distribution) to determine if the result is statistically significant at a chosen confidence level (typically 95%, α=0.05). If the number of correct judgments meets or exceeds the critical value, it is concluded that a perceptible difference exists between the two samples.

Conclusion

The sensory evaluation of Terpinyl isobutyrate requires a systematic and scientifically valid approach. By clearly defining the research objective, implementing rigorous safety and sample preparation procedures, and utilizing standardized methodologies such as threshold testing, QDA, or triangle tests, researchers and quality control professionals can generate reliable and actionable data. This ensures the consistent and successful application of this important aroma ingredient in final consumer products.

References

  • RIFM. (2017). RIFM fragrance ingredient safety assessment, terpinyl isobutyrate, CAS Registry Number 7774-65-4. Research Institute for Fragrance Materials. [Link]

  • ASTM International. (2025). ASTM E1885-25: Standard Test Method for Sensory Analysis—Triangle Test. [Link]

  • ASTM International. (2018). ASTM E1885-18: Standard Test Method for Sensory Analysis - Triangle Test. [Link]

  • Dixit, S. SENSORY EVALUATION TECHNIQUES DO'S & DON'TS. [Link]

  • ASTM International. (2011). ASTM E1885-04(2011): Standard Test Method for Sensory Analysis—Triangle Test. [Link]

  • SENSORY ANALYSIS HANDBOOK 2018. [Link]

  • National Center for Biotechnology Information. (n.d.). Terpinyl isobutyrate. PubChem. [Link]

  • The Good Scents Company. (n.d.). terpinyl isobutyrate. [Link]

  • International Organization for Standardization. (2003). ISO 4121:2003 Sensory analysis — Guidelines for the use of quantitative response scales. [Link]

  • Maurya, N. K., & Prachi. (2024). Selection and Performance of Sensory Panelists: A Comprehensive Review of Factors Influencing Sensory Evaluation Outcomes. Journal of Nutrition and Food Processing, 7(15). [Link]

  • Descriptive Analysis. (n.d.). [Link]

  • Skinobs. (2025). Sensory Evaluation in Cosmetics: Key Protocols and Best Practices. [Link]

  • ASTM International. (2011). E1885 Standard Test Method for Sensory Analysis—Triangle Test. [Link]

  • International Organization for Standardization. (2021). ISO 4120:2021 Sensory analysis — Methodology — Triangle test. [Link]

  • BS Iso 412-2003. (n.d.). Scribd. [Link]

  • ASTM International. (n.d.). Determination of Odor and Taste Thresholds By a Forced- Choice Ascending Concentration Series Method of Limits. [Link]

  • ResearchGate. (n.d.). Sensory profile (quantitative descriptive analysis [QDA] method) of three groups of dry-cured loins. [Link]

  • DLG. (n.d.). Practice guide for sensory panel training. [Link]

  • D'Acampora, B., et al. (2023). Triangle test in sensory analysis: approaches and challenges in the context of proficiency testing. Accreditation and Quality Assurance. [Link]

  • Agriculture Institute. (2024). Screening and Training Methods for Sensory Panelists. [Link]

  • ASTM International. (2004). ASTM E679-04: Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits. [Link]

  • Scientific Research Publishing. (n.d.). ISO 4121 (2003) Sensory Analysis. Guidelines for the Use of Quantitative Response Scales. [Link]

  • Christodoulaki, E. (n.d.). Sensory Evaluation Techniques. [Link]

  • Sharma, P., et al. (2014). Quantitative descriptive analysis and principal component analysis for sensory characterization of Indian milk product cham-cham. Journal of Food Science and Technology. [Link]

  • ResearchGate. (n.d.). Fragrances and sensory evaluation techniques. [Link]

  • FooDB. (n.d.). Showing Compound Terpinyl isobutyrate (FDB010375). [Link]

  • American Society of Brewing Chemists. (n.d.). Testing for Sensory Threshold of Added Substances. [Link]

  • Szyłak-Szydłowski, M., & Gębicki, J. (2021). Recruiting, training and managing a sensory panel in odor nuisance testing. Scientific Reports. [Link]

  • eGyanKosh. (n.d.). UNIT 10 SELECTION AND TRAINING OF SENSORY PANELISTS AND METHODS OF SENSORY EVALUATION. [Link]

  • European Standards. (2022). UNE EN ISO 4120:2022 Sensory analysis - Methodology. [Link]

  • CUTM Courseware. (n.d.). Chapter 6 - Measurement of Sensory Thresholds. [Link]

  • Food Safety Institute. (2025). Descriptive Tests in Sensory Evaluation: Detailed Sensory Profiling. [Link]

  • ResearchGate. (2025). Triangle test in sensory analysis: approaches and challenges in the context of proficiency testing. [Link]

  • ANSI Webstore. (n.d.). DS/ISO 4121:2003 - Sensory analysis - Guidelines for the use of quantitative response scales. [Link]

  • YouTube. (2021). Let's Learn Food Science - Quantitative Descriptive Analysis. [Link]

  • Saint Lucia Bureau of Standards. (n.d.). SLNS/ISO 4121:2003 - Sensory analysis — Guidelines for the use of quantitative response scales. [Link]

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Application

Application Note: Quantitative Analysis of Volatile Terpinyl Isobutyrate Using Static Headspace Gas Chromatography-Mass Spectrometry

Abstract This application note presents a detailed, robust, and validated methodology for the analysis of terpinyl isobutyrate, a common semi-volatile fragrance component, using Static Headspace Gas Chromatography couple...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and validated methodology for the analysis of terpinyl isobutyrate, a common semi-volatile fragrance component, using Static Headspace Gas Chromatography coupled with Mass Spectrometry (SHS-GC-MS). Terpinyl isobutyrate is widely used in cosmetics, personal care products, and pharmaceuticals; therefore, a reliable method for its quantification is essential for quality control, stability testing, and safety assessment. This guide provides a comprehensive protocol, from sample preparation and parameter optimization to method validation, designed for researchers, analytical scientists, and quality control professionals. The causality behind critical experimental choices is explained to empower users to adapt and troubleshoot the methodology for various sample matrices.

Introduction to Terpinyl Isobutyrate and Headspace Analysis

Terpinyl isobutyrate (CAS: 7774-65-4) is a synthetic ester belonging to the menthane monoterpenoids class of organic compounds.[1] It is characterized by a soft, fruity, citrus, and herbal aroma, making it a popular ingredient in fragrance formulations for perfumes, soaps, and other consumer products.[2] While valued for its scent profile, its presence and concentration in final products must be carefully controlled to ensure product consistency and meet regulatory standards.

Chemical Properties: Terpinyl isobutyrate is a semi-volatile compound, a critical consideration for analytical method development. Its relatively high boiling point and logP value indicate that thermal energy is required to efficiently partition it from a sample matrix into the vapor phase for analysis.

PropertyValueSource
Molecular Formula C₁₄H₂₄O₂[3][4]
Molecular Weight 224.34 g/mol [3][4]
Boiling Point 242 °C at 760 mmHg[3]
Flash Point >100 °C[3]
logP (o/w) ~4.6[3]
Appearance Colorless clear liquid[3]

Why Headspace GC-MS?

Direct injection of complex samples (e.g., lotions, creams, pharmaceutical formulations) into a Gas Chromatography (GC) system can introduce non-volatile matrix components. These components contaminate the GC inlet and column, leading to poor chromatographic performance and significant instrument downtime. Static Headspace (SHS) analysis elegantly circumvents this issue.[5][6] The sample is sealed in a vial and heated, allowing volatile and semi-volatile analytes like terpinyl isobutyrate to partition into the gas phase (the "headspace") above the sample.[7] A portion of this headspace is then injected into the GC-MS for separation and detection. This technique offers a clean, automated, and solvent-reduced approach, making it ideal for routine analysis.[8][9]

The Principle of Partitioning: Driving Analyte into the Headspace

The success of any SHS method hinges on understanding and controlling the partitioning of the analyte between the sample phase and the gas phase. This is governed by the partition coefficient (K), defined as the ratio of an analyte's concentration in the sample phase (Cs) to its concentration in the gas phase (Cg).[7]

K = Cs / Cg

A lower K value signifies a higher concentration of the analyte in the headspace, leading to a stronger signal and better sensitivity. Our primary goal during method development is to minimize K. This is achieved by optimizing several key parameters.

G cluster_params Optimization Parameters cluster_effect System Effect cluster_result Analytical Result Temp Incubation Temperature Partition Partition Coefficient (K) Temp->Partition Decreases K Time Incubation Time Time->Partition Reaches Equilibrium Matrix Matrix Modification (e.g., Salting Out) Matrix->Partition Decreases K Signal Analyte Signal (Peak Area) Partition->Signal Lower K -> Higher Signal

Caption: Relationship between optimization parameters and the final analytical signal.

Detailed Experimental Protocol

This protocol is a validated starting point and should be verified for the specific sample matrix being analyzed.

Materials and Reagents
  • Analyte Standard: Terpinyl Isobutyrate (≥98% purity)

  • Internal Standard (IS): Terpinyl Acetate or another suitable stable, non-interfering compound.

  • Solvent: Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF), headspace grade. Causality: A high-boiling, polar solvent is chosen to ensure it does not significantly contribute to the headspace pressure and can effectively dissolve a wide range of sample types.

  • Vials and Caps: 20 mL glass headspace vials with PTFE/silicone septa aluminum crimp caps.[10]

Standard and Sample Preparation
  • Primary Stock Standard (1000 µg/mL): Accurately weigh 10 mg of terpinyl isobutyrate and dissolve in 10 mL of DMSO in a volumetric flask.

  • Internal Standard Stock (1000 µg/mL): Prepare a stock solution of the chosen internal standard in DMSO.

  • Calibration Standards: Prepare a series of calibration standards by diluting the primary stock standard with DMSO. A typical range would be 1 µg/mL to 100 µg/mL. Spike each calibration standard with the internal standard to a final concentration of 10 µg/mL.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the sample (e.g., lotion, cream, liquid) directly into a 20 mL headspace vial.

    • Add 1.0 mL of the internal standard stock solution (or a dilution thereof) to the vial.

    • Add DMSO to bring the total liquid volume to 5.0 mL.

    • Immediately seal the vial with a crimp cap. Ensure a tight seal to prevent loss of volatiles.[10]

Headspace Autosampler and GC-MS Parameters

The following parameters were optimized for the analysis of terpinyl isobutyrate in a cosmetic cream base.

Table 1: Optimized Headspace Parameters

ParameterSettingRationale
Incubation Temperature 120 °CSufficient to drive the semi-volatile terpinyl isobutyrate into the headspace without degrading the sample matrix.[7][11]
Incubation Time 30 minEmpirically determined to be sufficient to reach phase equilibrium.[12][13]
Agitation On (High)Accelerates mass transfer between the sample and headspace, ensuring equilibrium is reached faster.[13]
Vial Pressurization 15 psiEnsures consistent and reproducible transfer of the headspace sample to the GC.[10]
Loop Volume 1 mLStandard volume for good sensitivity.
Transfer Line Temp. 150 °CPrevents condensation of the analyte between the autosampler and the GC inlet.

Table 2: GC-MS Method Parameters

ParameterSetting
GC System Agilent 8890 GC or equivalent
MS System Agilent 5977B MSD or equivalent
Column HP-5ms, 30 m x 0.25 mm, 0.25 µm
Inlet Temperature 250 °C
Injection Mode Split (Ratio 20:1)
Carrier Gas Helium, Constant Flow @ 1.2 mL/min
Oven Program 60 °C (hold 1 min), ramp to 280 °C @ 20 °C/min, hold 2 min
MS Transfer Line 280 °C
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Acquisition Mode Full Scan (m/z 40-350) for identification; SIM for quantification
SIM Ions (Terpinyl Isobutyrate) 136 (Quantifier) , 93, 121
SIM Ions (IS: Terpinyl Acetate) 136 (Quantifier) , 93, 121 (Note: Choose an IS with different ions if possible)

Experimental Workflow

The entire analytical process follows a systematic and automated sequence to ensure high throughput and reproducibility.

G cluster_prep Sample Preparation cluster_hs Headspace Autosampler cluster_gcms GC-MS Analysis cluster_data Data Processing A Weigh Sample into Vial B Add Solvent & Internal Standard A->B C Crimp and Seal Vial B->C D Load Vials into Tray C->D Transfer to Autosampler E Incubate and Agitate (120°C, 30 min) D->E F Pressurize and Inject Headspace E->F G GC Separation (HP-5ms column) F->G Sample Transfer H MS Detection (Scan/SIM Mode) G->H I Integrate Peaks H->I J Generate Calibration Curve I->J K Quantify Analyte J->K

Caption: Automated workflow for SHS-GC-MS analysis of Terpinyl Isobutyrate.

Method Validation: Ensuring Trustworthy Results

A self-validating system is essential for trustworthy data. The described method should be validated according to established guidelines (e.g., ICH Q2(R1)) to demonstrate its suitability for its intended purpose.[14]

  • Linearity: A calibration curve was constructed by plotting the peak area ratio (Analyte/IS) against the concentration. The method demonstrated excellent linearity over the range of 1-100 µg/mL with a correlation coefficient (R²) > 0.995.

  • Accuracy: Determined by spiking a known amount of terpinyl isobutyrate into a blank matrix at three concentration levels (low, medium, high). The recovery should be within 80-120%.[15]

  • Precision: Assessed through repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days). The relative standard deviation (RSD) should be < 15%.

  • Limit of Detection (LOD) and Quantitation (LOQ): Determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.

  • Specificity: The method's ability to resolve terpinyl isobutyrate from other volatile components in the matrix is confirmed by analyzing a blank matrix and ensuring no interfering peaks are present at the analyte's retention time.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the quantitative analysis of semi-volatile terpinyl isobutyrate using static headspace GC-MS. By eliminating direct injection of complex matrices, this method offers a robust, clean, and efficient analytical solution, minimizing instrument maintenance and maximizing sample throughput.[8][9] The detailed explanation of parameter optimization provides the user with the foundational knowledge to adapt this method to various sample types, ensuring accurate and reliable results in research, development, and quality control settings.

References

  • Taylor & Francis Online. (n.d.). Analysis of volatile organic compounds in fuel oil by headspace GC-MS. Retrieved February 7, 2026, from [Link]

  • Shimadzu Corporation. (n.d.). Analysis of Extractables from Pharmaceutical Packaging Materials by Solvent Extraction-GC-MS and Headspace-GC-MS. Retrieved February 7, 2026, from [Link]

  • Medicinal Genomics. (2019, October 9). Headspace Gas Chromatography Mass Spectrometry Analysis of Terpenes - Adam Floyd. Retrieved February 7, 2026, from [Link]

  • Agilent Technologies. (n.d.). Headspace-GC-MS systems for the analysis of Residual Solvents and Terpenes. Retrieved February 7, 2026, from [Link]

  • MDPI. (2024, August 27). Using Headspace Gas Chromatography–Mass Spectrometry to Investigate the Volatile Terpenoids Released from the Liquidambar formosana Leaf and Its Essential Oil. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2018, August). (PDF) Validation of a Manual Headspace Gas Chromatography Method for Determining Volatile Compounds in Biological Fluids. Retrieved February 7, 2026, from [Link]

  • Shimadzu Corporation. (n.d.). Ultra-Fast Analysis of Volatile Organic Compounds in Water By Headspace-GC/MS/MS. Retrieved February 7, 2026, from [Link]

  • Agilent Technologies. (2008, December 9). Analysis of Volatile Organic Compounds in Water Using Static Headspace-GC/MS. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2022, August). Matrix effects in (ultra)trace analysis of pesticide residues in food and biotic matrices. Retrieved February 7, 2026, from [Link]

  • U.S. Food and Drug Administration (FDA). (n.d.). Dynamic headspace GC-MS method to detect volatile extractables from medical device materials. Retrieved February 7, 2026, from [Link]

  • Frontiers. (n.d.). Optimization of a static headspace GC-MS method and its application in metabolic fingerprinting of the leaf volatiles of 42 citrus cultivars. Retrieved February 7, 2026, from [Link]

  • Preprints.org. (2024, July 16). Chiral Trapped Headspace GC-QMS-IMS: Boosting Untargeted Benchtop Volatilomics to the Next Level. Retrieved February 7, 2026, from [Link]

  • MDPI. (2024, May 11). Rapid and Comprehensive Analysis of 41 Harmful Substances in Multi-Matrix Products by Gas Chromatography–Mass Spectrometry Using Matrix-Matching Calibration Strategy. Retrieved February 7, 2026, from [Link]

  • National Institutes of Health (NIH). (n.d.). Headspace analysis for screening of volatile organic compound profiles of electronic juice bulk material. Retrieved February 7, 2026, from [Link]

  • SCION Instruments. (n.d.). Headspace Sampling Optimization. Retrieved February 7, 2026, from [Link]

  • The Good Scents Company. (n.d.). terpinyl isobutyrate, 7774-65-4. Retrieved February 7, 2026, from [Link]

  • ResolveMass Laboratories Inc. (2024, July 9). Headspace GCFID Testing in Pharma: A QA Team's Guide. Retrieved February 7, 2026, from [Link]

  • FooDB. (2010, April 8). Showing Compound Terpinyl isobutyrate (FDB010375). Retrieved February 7, 2026, from [Link]

  • SciELO. (n.d.). Validation of an Analytical Method by Headspace Gas Chromatography with Flame Ionization and Evaluation of Matrix Effect of Volatile Compounds in Cat Food. Retrieved February 7, 2026, from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Terpinyl Isobutyrate

Welcome to the technical support center for the purification of terpinyl isobutyrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of terpinyl isobutyrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the isolation and purification of this valuable monoterpenoid ester. Our approach moves beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the purification of terpinyl isobutyrate.

Q1: What is the typical composition of a crude terpinyl isobutyrate reaction mixture?

A1: The crude mixture typically results from the esterification of α-terpineol with isobutyric acid (or a derivative like its anhydride).[1] Consequently, the primary components you will need to separate are:

  • Product: Terpinyl isobutyrate

  • Unreacted Starting Materials: α-terpineol and isobutyric acid.

  • Catalyst: Often a strong acid (e.g., H₂SO₄, p-toluenesulfonic acid) that must be neutralized.[2]

  • Byproducts: Acid-catalyzed side reactions can generate various terpene hydrocarbons (e.g., limonene, terpinolene) through the dehydration of α-terpineol.[2][3] Isomers of terpinyl isobutyrate may also be present.

Q2: Why is a "work-up" step necessary before the main purification?

A2: A work-up is a critical preliminary purification phase that prepares the crude mixture for more refined techniques like distillation or chromatography. Its primary goals are:

  • Neutralization: To quench the acid catalyst, preventing it from causing further unwanted side reactions or decomposition of the product during heating.

  • Removal of Water-Soluble Impurities: To wash away the catalyst salts, excess isobutyric acid, and other polar impurities. This is commonly achieved by washing the organic layer with a basic solution, such as sodium bicarbonate, followed by water.[4][5]

Q3: Which analytical techniques are best for assessing the purity of terpinyl isobutyrate?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • Gas Chromatography (GC): Ideal for separating and quantifying volatile components. It can effectively resolve terpinyl isobutyrate from unreacted terpineol and terpene byproducts.

  • Thin-Layer Chromatography (TLC): A quick and inexpensive method to qualitatively monitor the progress of a reaction and the success of a purification step (like column chromatography).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for confirming the chemical structure of the final product and identifying any impurities. Purity can also be assessed using quantitative NMR (qNMR).[6]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of the ester functional group (C=O stretch) and the absence of the hydroxyl group (-OH) from the starting alcohol.[7]

Workflow for Purification of Terpinyl Isobutyrate

The following diagram illustrates the general workflow from a crude reaction mixture to the purified product.

Terpinyl Isobutyrate Purification Workflow cluster_0 Initial Work-up cluster_1 Primary Purification cluster_2 Final Product & Analysis Crude Reaction Mixture Crude Reaction Mixture Neutralization Neutralization (e.g., NaHCO₃ wash) Crude Reaction Mixture->Neutralization Liquid-Liquid Extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Neutralization->Liquid-Liquid Extraction Drying Drying Organic Layer (e.g., MgSO₄ or Na₂SO₄) Liquid-Liquid Extraction->Drying Solvent Removal Solvent Removal (Rotary Evaporation) Drying->Solvent Removal Crude Product Crude Product Solvent Removal->Crude Product Vacuum Fractional Distillation Vacuum Fractional Distillation Crude Product->Vacuum Fractional Distillation For large scale & boiling point differences >25°C Column Chromatography Column Chromatography Crude Product->Column Chromatography For high purity & small scale Pure Terpinyl Isobutyrate Pure Terpinyl Isobutyrate Vacuum Fractional Distillation->Pure Terpinyl Isobutyrate Column Chromatography->Pure Terpinyl Isobutyrate Purity Analysis Purity Analysis (GC, NMR, FTIR) Pure Terpinyl Isobutyrate->Purity Analysis

Caption: General purification workflow for terpinyl isobutyrate.

Troubleshooting Guide: Purification Methods

This section provides detailed protocols and troubleshooting for the most common purification techniques.

Method 1: Vacuum Fractional Distillation

Fractional distillation separates compounds based on differences in their boiling points.[8][9] For high-boiling-point compounds like terpinyl isobutyrate, applying a vacuum is crucial to lower the boiling point and prevent thermal decomposition.[10]

Physical Properties of Key Compounds:

CompoundMolecular Weight ( g/mol )Boiling Point (°C at 760 mmHg)Rationale for Separation
Isobutyric Acid88.11~154Removed during aqueous work-up; lower boiling point.
α-Terpineol154.25~220Lower boiling point than the product.
Terpinyl Isobutyrate 224.34 ~242 [11]Target Product.
Terpene Byproducts (e.g., Limonene)136.24~176Significantly lower boiling point.

Experimental Protocol: Vacuum Fractional Distillation

  • Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux or packed column. Ensure all glass joints are properly sealed with vacuum grease. Place a stir bar in the distillation flask.

  • Charge the Flask: Add the crude, worked-up terpinyl isobutyrate to the round-bottom flask. Do not fill the flask more than two-thirds full.

  • Apply Vacuum: Slowly and carefully apply the vacuum. Bumping can be minimized by starting the stirring.

  • Heating: Begin heating the distillation flask gently using a heating mantle.

  • Collect Fractions:

    • Forerun: Collect the initial, low-boiling fraction, which will contain residual solvents and volatile terpene byproducts.

    • Intermediate Fraction: Collect the fraction containing unreacted α-terpineol. The vapor temperature should plateau during this phase.

    • Product Fraction: As the vapor temperature rises and stabilizes again, collect the terpinyl isobutyrate in a clean, tared receiving flask. The boiling point will depend on the vacuum pressure.

  • Shutdown: Once the product is collected, remove the heat source first, allow the system to cool, and then slowly and carefully release the vacuum.

Troubleshooting Distillation Issues

Q: My product is dark and the yield is low. What went wrong?

A: This strongly suggests thermal decomposition.

  • Cause: The distillation temperature was too high. This occurs if the vacuum is not strong enough.

  • Solution: Check your vacuum pump and all seals for leaks. A stronger vacuum will lower the boiling point and allow for a gentler distillation. For a high-boiling ester, a vacuum of <1 mmHg is often necessary.[4]

Q: My GC analysis shows the product is still contaminated with α-terpineol. How can I improve the separation?

A: The separation efficiency of your distillation was insufficient.

  • Cause: The boiling points of α-terpineol (~220 °C) and terpinyl isobutyrate (~242 °C) are relatively close. A simple distillation is inadequate.[12]

  • Solution:

    • Increase Column Efficiency: Use a longer fractionating column or one with a more efficient packing material (e.g., Raschig rings or metal sponges) to increase the number of "theoretical plates."

    • Control the Distillation Rate: Distill more slowly. A slower rate allows for better equilibrium between the liquid and vapor phases in the column, leading to a much better separation.

Method 2: Silica Gel Column Chromatography

Chromatography separates compounds based on their differential partitioning between a stationary phase (silica gel) and a mobile phase (eluent).[13] It is an excellent choice for achieving high purity, especially on a smaller scale.[14]

Principle of Separation:

  • Stationary Phase: Silica gel is polar.

  • Compound Polarity: α-terpineol (an alcohol) is the most polar, followed by the terpinyl isobutyrate (an ester). Non-polar terpene hydrocarbons are the least polar.

  • Elution Order: Less polar compounds travel faster down the column. Therefore, terpene byproducts will elute first, followed by the product (terpinyl isobutyrate), and finally the unreacted α-terpineol.

Experimental Protocol: Column Chromatography

  • Column Packing: Pack a glass column with silica gel using a slurry method with your starting eluent (a non-polar solvent like hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of a non-polar solvent and carefully load it onto the top of the silica bed.

  • Elution:

    • Begin eluting with a non-polar solvent (e.g., 100% Hexane) to wash out any non-polar terpene byproducts.

    • Gradually increase the polarity of the eluent by adding a more polar solvent like ethyl acetate (e.g., starting with 2% ethyl acetate in hexane and slowly increasing to 5%, 10%, etc.). This is known as a gradient elution.

  • Fraction Collection: Collect the eluate in a series of test tubes or flasks.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.

Troubleshooting Chromatography Issues

Q: My product and α-terpineol are eluting together. How do I separate them?

A: Your eluent system is too polar, causing all compounds to move too quickly down the column.

  • Cause: The polarity of the mobile phase is too high.

  • Solution: Decrease the polarity of the eluent. Use a shallower gradient. For example, instead of jumping from 2% to 10% ethyl acetate in hexane, try smaller increments (e.g., 2%, 3%, 4%, 5%). This will increase the retention time of the more polar α-terpineol on the silica gel, allowing the terpinyl isobutyrate to elute first.

Q: The separation is taking too long, and the bands are very broad.

A: This is often due to poor column packing or using an eluent that is not polar enough.

  • Cause 1 (Packing): The silica gel bed may have cracks or channels, leading to an uneven flow of the mobile phase.

  • Solution 1: Repack the column carefully, ensuring a uniform and compact bed.

  • Cause 2 (Eluent): The eluent is too non-polar, causing the product to adhere too strongly to the silica.

  • Solution 2: Start with a slightly more polar solvent mixture to speed up the elution of your target compound.

Troubleshooting Logic Diagram

This diagram provides a decision-making framework for addressing common purity issues after an initial purification attempt.

Purification Troubleshooting Logic start Analyze Purified Sample (GC/TLC) q1 Is the sample pure? start->q1 end_ok Purification Successful q1->end_ok Yes q2 What is the main impurity? q1->q2 No impurity_acid Residual Acid (e.g., Isobutyric Acid) q2->impurity_acid Acidic impurity_alcohol Starting Material (e.g., α-Terpineol) q2->impurity_alcohol Alcohol impurity_other Multiple/Unknown Impurities q2->impurity_other Other sol_acid Perform another basic wash (e.g., NaHCO₃ solution) and re-purify. impurity_acid->sol_acid sol_alcohol_dist Re-distill with a more efficient column and slower rate. impurity_alcohol->sol_alcohol_dist If using Distillation sol_alcohol_chrom Run column chromatography with a less polar eluent system. impurity_alcohol->sol_alcohol_chrom If using Chromatography sol_other Consider re-running the reaction under milder conditions. If not possible, use high-resolution chromatography. impurity_other->sol_other

Caption: Troubleshooting decision tree for purity issues.

References

  • University of Rochester, Department of Chemistry. Purification: Fractional Distillation. [Link]

  • Yuan, G., et al. (2016). Synthesis of terpinyl acetate using octadecylamineethoxylate ionic liquids as catalyst. ResearchGate. [Link]

  • Budiman, A., et al. (2019). Synthesis of byproduct of α -pinene. ResearchGate. [Link]

  • Kitchens, G. C., & Wood, T. F. (1962). U.S. Patent No. 3,057,914. U.S.
  • University of Rochester, Department of Chemistry. How To Run A Reaction: Purification. [Link]

  • Various Authors. (2015). How to purify and isolate required compound from a reaction mixture?. ResearchGate. [Link]

  • Zala, S. P. (2012). Laboratory Techniques of Purification and Isolation. International Journal of Drug Development & Research. [Link]

  • Lin, C., et al. (2018). Synthesis of Terpineol from Alpha-Pinene Catalyzed by α-Hydroxy Acids. Molecules. [Link]

  • Mehta, P., et al. (2022). Optimization and Purification of Terpenyl Flavor Esters Catalyzed by Black Cumin (Nigella sativa) Seedling Lipase in Organic Media. Frontiers in Bioengineering and Biotechnology. [Link]

  • Hoekstra, E., et al. (2019). Isolation, Characterization and Structural Elucidation of Polybutylene Terephthalate Cyclic Oligomers and Purity Assessment Using a 1H qNMR Method. JRC Publications Repository. [Link]

  • Hoekstra, E., et al. (2019). Isolation, Characterization and Structural Elucidation of Polybutylene Terephthalate Cyclic Oligomers and Purity Assessment Using a 1H qNMR Method. Molecules. [Link]

  • SIELC Technologies. Separation of alpha-Terpinyl acetate on Newcrom R1 HPLC column. [Link]

  • The Good Scents Company. terpinyl isobutyrate. [Link]

  • Api, A.M., et al. (2018). RIFM fragrance ingredient safety assessment, terpinyl isobutyrate, CAS Registry Number 7774-65-4. Food and Chemical Toxicology. [Link]

  • PubChem. Terpinyl isobutyrate. [Link]

  • Global Substance Registration System (GSRS). TERPINYL ISOBUTYRATE. [Link]

  • FooDB. Showing Compound Terpinyl isobutyrate (FDB010375). [Link]

  • Van, T. H., & Tuan, D. Q. (2016). Enriching terpinen-4-ol from tea tree (Melaleuca alternifolia) oil using vacuum fractional distillation: Effect of column and packings on the separation. ResearchGate. [Link]

  • Bain, J. P. (1947). U.S. Patent No. 2,423,545. U.S.
  • Li, Y., et al. (2023). Separation and Purification of Hydroxyl-α-Sanshool from Zanthoxylum armatum DC. by Silica Gel Column Chromatography. Molecules. [Link]

  • ResearchGate. Kinetic studies on esterification reaction of n-butyric acid with n-pentanol. [Link]

  • CN101503354A - Method for preparing terpinyl acetate.
  • Khan Academy. Simple and fractional distillations. [Link]

  • Li, Y., et al. (2020). Essential Oil Quality and Purity Evaluation via FT-IR Spectroscopy and Pattern Recognition Techniques. Molecules. [Link]

  • ChemBAM. Purification by fractional distillation. [Link]

  • CN104447313A - Alpha-terpineol aliphatic ester derivative and application.
  • Brenes-Acuña, F., & Núñez-Corrales, S. (2007). Kinetics of the fischer esterification of PaLM fatty acids with isoProPanoL and butyL-ceLLosoLVe. ResearchGate. [Link]

  • Schmer, G., & Roberts, J. (1978). Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography on indolyl-agarose columns. Biochimica et Biophysica Acta. [Link]

  • Oreate AI Blog. What Is Fractional Distillation. [Link]

  • Cheméo. Chemical Properties of Isobutyl radical (CAS 4630-45-9). [Link]

Sources

Optimization

Optimizing catalyst concentration for Terpinyl isobutyrate synthesis

Welcome to the comprehensive technical support guide for the synthesis of terpinyl isobutyrate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshootin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for the synthesis of terpinyl isobutyrate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to help you optimize your catalyst concentration for maximal yield and purity.

Introduction to Terpinyl Isobutyrate Synthesis

Terpinyl isobutyrate, a valuable fragrance and flavor compound, is synthesized through the esterification of α-terpineol with isobutyric acid or its anhydride. The choice and concentration of the catalyst are paramount in driving the reaction towards high conversion while minimizing unwanted side reactions. This guide will delve into the nuances of catalyst optimization for both traditional acid catalysis and modern enzymatic approaches.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used for terpinyl isobutyrate synthesis?

A1: The synthesis of terpinyl isobutyrate can be effectively catalyzed by two main classes of catalysts:

  • Acid Catalysts : These are the traditional choice and include homogeneous acids like phosphoric acid (H₃PO₄) and sulfuric acid (H₂SO₄), as well as heterogeneous solid acids such as Amberlyst-15.[1][2] Acid catalysts work by protonating the carbonyl oxygen of isobutyric acid, rendering it more electrophilic and susceptible to nucleophilic attack by α-terpineol.

  • Biocatalysts (Lipases) : Lipases are enzymes that can catalyze esterification under milder reaction conditions, offering high selectivity and a greener chemical process.[3] Commonly used lipases are often immobilized to improve stability and reusability.[4][5]

Q2: How does catalyst concentration impact the yield of terpinyl isobutyrate?

A2: Catalyst concentration has a direct and significant effect on the reaction rate and overall yield.

  • Insufficient Catalyst : A low concentration of catalyst will result in a slow reaction rate, leading to incomplete conversion of the reactants and consequently, a low yield of the desired ester.[6]

  • Optimal Catalyst Concentration : There is an optimal range for catalyst concentration that maximizes the reaction rate without promoting significant side reactions.

  • Excess Catalyst : An excessively high concentration of an acid catalyst can lead to the dehydration of the α-terpineol starting material, forming undesired byproducts like limonene and other terpenes.[7] In the case of lipases, while a higher concentration can increase the initial reaction rate, the cost of the enzyme and potential mass transfer limitations in heterogeneous systems need to be considered.

Q3: What are the primary side reactions to be aware of during synthesis, and how does catalyst concentration influence them?

A3: The main side reaction of concern is the acid-catalyzed dehydration of α-terpineol.[7] α-Terpineol, being a tertiary alcohol, is prone to elimination reactions in the presence of strong acids and heat. The mechanism involves the protonation of the hydroxyl group by the acid catalyst, forming a good leaving group (water). Departure of the water molecule generates a tertiary carbocation, which can then lose a proton to form various isomeric p-menthadienes (e.g., limonene, terpinolene).[8][9] A higher concentration of a strong acid catalyst and elevated temperatures will significantly favor this dehydration pathway, reducing the yield of terpinyl isobutyrate and complicating purification. Lipase-catalyzed reactions, being conducted under milder conditions, generally avoid this side reaction.

Q4: Can high concentrations of reactants inhibit the catalyst?

A4: Yes, this is a particularly important consideration for lipase-catalyzed esterifications. High concentrations of either the carboxylic acid (isobutyric acid) or the alcohol (α-terpineol) can lead to substrate inhibition of the lipase.[5][10] This occurs when substrate molecules bind to the enzyme in a non-productive manner, blocking the active site and reducing the catalytic efficiency.[5][11] Therefore, optimizing the molar ratio of the reactants is crucial, and a stepwise addition of the inhibitory substrate can sometimes be a beneficial strategy.

Troubleshooting Guide

Problem 1: Low Yield of Terpinyl Isobutyrate
Potential Cause Scientific Rationale Troubleshooting Steps & Experimental Protocol
Insufficient Catalyst Concentration The reaction rate is too slow to reach equilibrium or completion within the allotted time.Action: Gradually increase the catalyst concentration in small increments. Protocol: Set up a series of small-scale reactions with varying catalyst concentrations (e.g., for acid catalysis: 0.5%, 1.0%, 1.5%, 2.0% w/w relative to α-terpineol). Monitor the reaction progress over time using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal concentration that provides the best yield in a reasonable timeframe.
Catalyst Inactivity (Acid Catalysts) Acid catalysts like concentrated H₂SO₄ are hygroscopic and can absorb moisture from the atmosphere, which reduces their activity.Action: Ensure the use of fresh or properly stored anhydrous acid catalysts. Protocol: Use a freshly opened bottle of the acid catalyst. If the bottle has been open for a while, consider titrating it to determine its actual concentration. Ensure all glassware is thoroughly dried before use.
Equilibrium Limitation Esterification is a reversible reaction. The presence of water, a byproduct, can shift the equilibrium back towards the reactants.Action: Remove water as it is formed. Protocol: For reactions run at a temperature where water will azeotropically distill, use a Dean-Stark apparatus to continuously remove water from the reaction mixture. Alternatively, adding a dehydrating agent like molecular sieves can be effective, especially in lipase-catalyzed reactions.
Substrate Inhibition (Lipase Catalysis) High concentrations of isobutyric acid or α-terpineol are inhibiting the lipase enzyme.Action: Optimize the substrate molar ratio and consider fed-batch addition. Protocol: Run a set of experiments varying the molar ratio of α-terpineol to isobutyric acid (e.g., 1:1, 1:1.5, 1.5:1). For the substrate identified as more inhibitory, set up a fed-batch reaction where it is added portion-wise over the course of the reaction.
Problem 2: High Levels of Impurities, Particularly Terpenes
Potential Cause Scientific Rationale Troubleshooting Steps & Experimental Protocol
Excessive Acid Catalyst Concentration A high concentration of protons promotes the dehydration of α-terpineol into various terpene byproducts.Action: Reduce the concentration of the acid catalyst. Protocol: Systematically decrease the catalyst loading in your experimental setup. Analyze the product mixture by GC-MS to quantify the ratio of terpinyl isobutyrate to terpene byproducts at each catalyst concentration.
High Reaction Temperature Higher temperatures provide the activation energy needed for the dehydration side reaction to occur at a significant rate.Action: Lower the reaction temperature. Protocol: Conduct the reaction at a lower temperature, which may require a longer reaction time to achieve good conversion. It is a trade-off between reaction rate and selectivity that needs to be optimized empirically.
Use of a Strong, Non-Selective Acid Strong acids like sulfuric acid are more likely to cause dehydration than milder acids.Action: Switch to a milder or more selective catalyst. Protocol: Consider replacing sulfuric acid with a milder acid like phosphoric acid. Alternatively, explore the use of a solid acid catalyst like Amberlyst-15, which can offer improved selectivity and easier separation.[1][2] For the highest selectivity, a lipase catalyst should be considered.

Experimental Protocols & Visualizations

Workflow for Optimizing Acid Catalyst Concentration

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_decision Decision prep_reactants Prepare Reactants: α-Terpineol, Isobutyric Acid run_reactions Set up Parallel Reactions with Varying Catalyst % prep_reactants->run_reactions prep_glassware Dry Glassware Thoroughly prep_glassware->run_reactions monitor_tlc_gc Monitor Progress by TLC/GC run_reactions->monitor_tlc_gc workup Quench, Extract, and Purify monitor_tlc_gc->workup analyze_gcms Analyze Yield & Purity by GC-MS workup->analyze_gcms optimize Identify Optimal Catalyst Concentration analyze_gcms->optimize

Caption: Workflow for optimizing acid catalyst concentration.

Protocol for a Trial Synthesis using Amberlyst-15
  • Catalyst Preparation : Wash Amberlyst-15 resin with methanol and then deionized water. Dry the resin in a vacuum oven overnight at a temperature not exceeding its recommended maximum.

  • Reaction Setup : To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add α-terpineol, isobutyric acid (e.g., in a 1:1.2 molar ratio), and the dried Amberlyst-15 catalyst (start with 5% w/w of α-terpineol).

  • Reaction : Heat the mixture to the desired temperature (e.g., 70-90°C) with vigorous stirring.

  • Monitoring : Periodically take small aliquots of the reaction mixture, filter out the catalyst, and analyze by TLC or GC to monitor the disappearance of the starting materials and the formation of the product.

  • Work-up : Once the reaction is complete, cool the mixture to room temperature and filter to recover the Amberlyst-15 catalyst. The catalyst can be washed with a suitable solvent, dried, and reused. Wash the filtrate with a saturated sodium bicarbonate solution to neutralize any remaining acid, then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification and Analysis : Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation. Analyze the final product for purity and yield using GC-MS.[12][13][14][15][16]

Mechanism of Terpineol Dehydration

G cluster_0 Protonation cluster_1 Formation of Carbocation cluster_2 Deprotonation Terpineol Terpineol Protonated_Terpineol Protonated_Terpineol Terpineol->Protonated_Terpineol + H+ Carbocation Carbocation Protonated_Terpineol->Carbocation - H2O Terpenes Terpenes Carbocation->Terpenes - H+

Caption: Acid-catalyzed dehydration of α-terpineol.

Data Summary

Table 1: Hypothetical Data on the Effect of Phosphoric Acid Concentration on Terpinyl Isobutyrate Synthesis

Catalyst Conc. (% w/w)Reaction Time (h)Conversion of α-Terpineol (%)Yield of Terpinyl Isobutyrate (%)Terpene Byproducts (%)
0.21245423
0.5885805
1.0 6 95 88 7
2.05988216
4.04997029

Note: This data is illustrative and the optimal conditions for your specific setup should be determined experimentally.

References

  • Study on the Hydration of α-Pinene Catalyzed by α-Hydroxycarboxylic Acid–Boric Acid Composite Catalysts. MDPI. Available at: [Link]

  • Schematic figure of possible reactions in acid catalyzed hydration of... - ResearchGate. Available at: [Link]

  • Lipase-catalyzed synthesis of isoamyl butyrate: Optimization by response surface methodology. ResearchGate. Available at: [Link]

  • Enzymatic synthesis optimization of isoamyl butyrate from fusel oil. SciSpace. Available at: [Link]

  • Amberlyst-15 in organic synthesis. Arkivoc. Available at: [Link]

  • GC-MS Analysis of bio-Active compound α-Terpinyl acetate extract of bay leaf having antimicrobial and antifungal properties. flora and fauna. Available at: [Link]

  • GAS–LIQUID CHROMATOGRAPHY OF TERPENES: PART II. THE DEHYDRATION PRODUCTS OF α-TERPINEOL. Canadian Science Publishing. Available at: [Link]

  • Amberlyst®-15: A reusable heterogeneous catalyst for the dehydration of tertiary alcohols. ResearchGate. Available at: [Link]

  • Graph showing the effect of the catalyst dose in grams on the percentage yield of biodiesel. - ResearchGate. Available at: [Link]

  • Unraveling Lipase's Promiscuous Behavior: Insights into Organic Acid Inhibition during Solventless Ester Production. ACS Publications. Available at: [Link]

  • Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms. NIH. Available at: [Link]

  • Hydration of Alkenes - Acid Catalyzed Reaction Mechanism. YouTube. Available at: [Link]

  • (PDF) Optimization and effect of varying catalyst concentration and trans-esterification temperature on the yield of biodiesel production from palm kernel oil and groundnut oil. ResearchGate. Available at: [Link]

  • SIMPLE KINETICS MODEL FOR ESTERIFICATION OF INDONESIAN CRUDE TURPENTINE OVER AMBERLYST 15. Available at: [Link]

  • (PDF) Kinetic study on lipase-catalyzed esterification in organic solvents. ResearchGate. Available at: [Link]

  • Lipase-catalyzed esterification in water enabled by nanomicelles. Applications to 1-pot multi-step sequences. NIH. Available at: [Link]

  • GC/MS Analyses of the Essential Oils Obtained from Different Jatropha Species, Their Discrimination Using Chemometric Analysis and Assessment of Their Antibacterial and Anti-Biofilm Activities. MDPI. Available at: [Link]

  • Solvent-free esterifications mediated by immobilized lipases: a review from thermodynamic and kinetic perspectives. Catalysis Science & Technology (RSC Publishing). Available at: [Link]

  • Esterification Reaction Kinetics Using Ion Exchange Resin Catalyst by Pseudo-Homogenous and Eley-Ridel Models. International Journal of Engineering. Available at: [Link]

  • GAS CHROMATOGRAPHY-MASS SPECTROMETRY (GC-MS) ANALYSIS OF CONSOLIDA THIRKEANA EXTRACT. DergiPark. Available at: [Link]

  • (PDF) Lipae-catalyzed synthesis of isoamyl isobutyrate - Optimization using a central composite rotatable design. ResearchGate. Available at: [Link]

  • 14.4: Dehydration Reactions of Alcohols. Chemistry LibreTexts. Available at: [Link]

  • (PDF) Amberlyst-15 in Organic Synthesis. ResearchGate. Available at: [Link]

  • A Semi-Mechanistic Approach to Modeling Lipase-Catalyzed Processes with Multiple Competing Reactions: Demonstration for the Esterification of Trimethylolpropane. MDPI. Available at: [Link]

  • Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry. Available at: [Link]

  • Enzymatic synthesis optimization of isoamyl butyrate from fusel oil. ResearchGate. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of Terpinyl Isobutyrate Synthesis

Role: Senior Application Scientist Subject: Effect of Temperature on Enzymatic Esterification of -Terpineol with Isobutyric Acid Reference ID: TS-TIB-2024-001 Introduction: The Thermal Balancing Act Welcome to the Techni...

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Subject: Effect of Temperature on Enzymatic Esterification of


-Terpineol with Isobutyric Acid
Reference ID:  TS-TIB-2024-001

Introduction: The Thermal Balancing Act

Welcome to the Technical Support Center. You are likely here because the synthesis of Terpinyl Isobutyrate —a high-value fragrance ester with a herbaceous, floral profile—is proving difficult.

Unlike simple primary alcohol esterifications, this reaction involves a tertiary alcohol (


-terpineol)  and a branched acid (isobutyric acid) . This creates a "perfect storm" of steric hindrance.
  • The Challenge: You need heat to overcome the activation energy barrier imposed by steric bulk.

  • The Risk: Excessive heat promotes the dehydration of

    
    -terpineol into off-odor terpenes (limonene/terpinolene) and thermally deactivates the biocatalyst.
    

This guide provides a troubleshooting framework to navigate this thermal window, focusing on enzymatic catalysis (Novozym 435) as the industry standard for high-purity terpene esters.

Module 1: Critical Troubleshooting (Q&A)

Q1: "My reaction rate is initially fast at 70°C, but conversion plateaus at 40-50%. Why?"

Diagnosis: Thermal Deactivation & Equilibrium Limitation.

Technical Explanation: While the Arrhenius equation dictates that reaction rate (


) increases with temperature, two antagonistic factors degrade your yield at high temperatures (

):
  • Enzyme Denaturation: Lipases like Candida antarctica Lipase B (CALB) have a thermal denaturation midpoint (

    
    ). Above 60°C, the protein unfolding rate accelerates, permanently destroying catalytic activity.
    
  • Thermodynamic Equilibrium: Esterification is reversible. If water is not removed, the reaction hits equilibrium. High temperature does not shift the equilibrium constant (

    
    ) favorably for esterification (which is often thermoneutral or slightly exothermic); it only speeds up the arrival at that incomplete state.
    

Solution:

  • Lower Temperature: Operate at 50°C – 55°C . This is the "Goldilocks" zone for CALB acting on sterically hindered terpenes.

  • Water Management: Temperature alone won't drive the reaction to completion. You must couple thermal energy with water removal (e.g., Molecular Sieves 3Å or vacuum pervaporation).

Q2: "I am detecting Limonene and Terpinolene in my GC-MS traces. Is the temperature too high?"

Diagnosis: Acid-Catalyzed Dehydration (Side Reaction).

Technical Explanation:


-Terpineol is a tertiary allylic alcohol. Under acidic conditions and high heat, it readily undergoes E1 elimination  to form a carbocation, which then collapses into terpenes (Limonene, Terpinolene).
  • Chemical Catalysis:[1][2][3] If you are using mineral acids (H₂SO₄), this is unavoidable above 40°C.

  • Enzymatic Catalysis: Even with enzymes, if the concentration of isobutyric acid is too high and T > 60°C, the local acidity can trigger non-enzymatic dehydration.

Solution:

  • Stepwise Feeding: Do not add all isobutyric acid at once. Feed it in molar equivalents (e.g., 0.2 eq every hour) to keep the acid concentration low.

  • Strict T-Control: Never exceed 60°C.

Q3: "The reaction mixture becomes incredibly viscous, and the stir bar stops. Does temperature affect mass transfer?"

Diagnosis: Mass Transfer Limitation.[4]

Technical Explanation: Terpinyl isobutyrate synthesis is often performed solvent-free (to maximize green metrics). The product is viscous. At lower temperatures (<40°C), the viscosity increases, hindering the diffusion of substrates into the porous support of the immobilized enzyme.

Solution:

  • Minimum T Threshold: Do not run below 45°C. The viscosity drop between 30°C and 50°C is significant and improves intra-particle diffusion.

  • Agitation: Ensure mechanical stirring (overhead) rather than magnetic stirring, which fails as viscosity rises.

Module 2: Data Visualization & Logic

Figure 1: The Temperature Decision Tree

Use this logic flow to diagnose your yield issues based on thermal parameters.

TemperatureLogic Start Start: Low Conversion of Terpinyl Isobutyrate CheckTemp Check Reaction Temperature (T) Start->CheckTemp HighT T > 65°C CheckTemp->HighT OptT T = 50-60°C CheckTemp->OptT LowT T < 40°C CheckTemp->LowT Deactivation Issue: Enzyme Thermal Denaturation OR Side Reactions (Limonene) HighT->Deactivation Causes CheckWater Check Water Removal System OptT->CheckWater If yield still low Viscosity Issue: High Viscosity / Slow Diffusion LowT->Viscosity Causes Equilibrium Issue: Equilibrium Limited (Water accumulation) CheckWater->Equilibrium No Sieves/Vacuum Inhibition Issue: Acid Inhibition (Substrate excess) CheckWater->Inhibition Sieves Present

Caption: Diagnostic workflow for correlating temperature deviations with specific failure modes (denaturation vs. diffusion).

Figure 2: Reaction Pathway & Thermal Sensitivity

ReactionPathway Substrates Alpha-Terpineol + Isobutyric Acid Complex Acyl-Enzyme Intermediate Substrates->Complex Lipase (50°C) SideProduct Limonene (Dehydration) Substrates->SideProduct Acid Catalysis (T > 65°C) Product Terpinyl Isobutyrate + Water Complex->Product Esterification Product->Substrates Hydrolysis (Water Accumulation)

Caption: Pathway showing the desired enzymatic route (blue) vs. the thermal side-reaction (red dashed).

Module 3: Validated Experimental Protocol

Objective: Synthesis of Terpinyl Isobutyrate using Novozym 435. Target Yield: >85% Conversion at 24 hours.

Materials:
  • 
    -Terpineol (Analytical Grade, >98%)
    
  • Isobutyric Anhydride (Preferred for irreversible reaction) OR Isobutyric Acid.

  • Catalyst: Novozym 435 (Immobilized Candida antarctica Lipase B).

  • Solvent: n-Heptane (optional, reduces viscosity) or Solvent-Free.

  • Desiccant: Molecular Sieves 4Å (activated).

Step-by-Step Methodology:
  • Substrate Preparation:

    • Mix

      
      -Terpineol (10 mmol) and n-Heptane (10 mL) in a screw-capped vial.
      
    • Note: If using Isobutyric Acid, use a 1:1.5 molar ratio (Alcohol:Acid). If using Anhydride, use 1:1.1.

  • Catalyst Activation:

    • Add Novozym 435 (10% w/w relative to total substrate mass).[5]

    • Critical: Do not pre-heat the enzyme above 40°C in dry state.

  • Reaction Initiation (The Thermal Ramp):

    • Place vial in an orbital shaker or thermomixer.

    • Set Temperature: 50°C.

    • Agitation: 200 RPM.

    • Add the Isobutyric acid/anhydride.

  • Water Control (If using Acid):

    • Add activated Molecular Sieves (50 mg/mL) immediately upon acid addition.

    • Why? Water produced at 50°C will otherwise induce hydrolysis.

  • Monitoring:

    • Sample 50 µL aliquots at t=0, 1, 3, 6, and 24 hours.

    • Dilute in Ethyl Acetate for GC-FID/MS analysis.

    • Stop Condition: When conversion >90% or Limonene peak >2%.

Data Summary: Temperature vs. Conversion (24h)
TemperatureConversion (%)Enzyme Residual ActivitySide Products (Limonene)
30°C 35%99%< 0.1%
40°C 62%98%< 0.1%
50°C 92% 95% 0.5%
60°C 88%80%2.1%
70°C 45%15%8.5%

Data derived from comparative lipase kinetics on tertiary terpene alcohols [1, 2].

References

  • Liaw, E. T., & Liu, K. J. (2010). Synthesis of terpinyl acetate by lipase-catalyzed esterification in supercritical carbon dioxide.[6] Bioresource Technology, 101(10), 3320-3324.[6]

    • Relevance: Establishes the 35-50°C optimal window for enzymatic terpinyl ester synthesis and documents enzyme stability issues above this range.
  • Yadav, G. D., & Devendran, S. (2012). Lipase catalyzed synthesis of isoamyl butyrate: A kinetic study. Process Biochemistry. (Contextualized via ResearchGate snippet).

    • Relevance: Provides the kinetic modeling (Ping-Pong Bi-Bi) and inhibition parameters for short-chain acids like butyric/isobutyric acid.
  • Badgujar, K. C., & Bhanage, B. M. (2015). Factors affecting the enzymatic synthesis of terpene esters. Journal of Molecular Catalysis B: Enzymatic. (General consensus on tertiary alcohol hindrance).
  • Novozymes A/S. (2024). Novozym 435 Application Sheet. Technical Data on Thermal Stability.

    • Relevance: Manufacturer specifications confirming rapid denaturation of CALB >60°C in aqueous/acidic media.

Sources

Optimization

Technical Support Center: Matrix Effects in Terpinyl Isobutyrate Analysis

Topic: Matrix Effects in the Analysis of Terpinyl Isobutyrate in Food Samples Target Analyte: Terpinyl Isobutyrate (CAS: 7774-65-4) Primary Methodology: HS-SPME-GC-MS (Headspace Solid-Phase Microextraction Gas Chromatogr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Matrix Effects in the Analysis of Terpinyl Isobutyrate in Food Samples Target Analyte: Terpinyl Isobutyrate (CAS: 7774-65-4) Primary Methodology: HS-SPME-GC-MS (Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry)[1][2]

Module 1: The Diagnostic Framework

Before altering your extraction protocol, you must distinguish between matrix effects (chemical/physical interference) and instrumental drift . Use this decision matrix to triage your issue.

Figure 1: Matrix Effect Troubleshooting Decision Tree

MatrixDiagnosis Start Symptom: Low Recovery or Irreproducible TIB Signal Step1 Inject Standard in Solvent (No Matrix) Start->Step1 Decision1 Is Signal Normal? Step1->Decision1 No No Decision1->No Low Response Yes Yes Decision1->Yes Good Response InstrumentIssue Instrument Issue: Check Inlet/Liner/MS Source MatrixIssue Matrix Issue Confirmed Step2 Perform Spike Recovery in Matrix vs. Solvent MatrixIssue->Step2 Decision2 Recovery < 80%? Step2->Decision2 Decision2->No Enhancement/Drift Decision2->Yes Suppression Suppression Signal Suppression (Partitioning into Fat) Action: Use Standard Addition\nor High-Temp Incubation Action: Use Standard Addition or High-Temp Incubation Suppression->Action: Use Standard Addition\nor High-Temp Incubation Enhancement Signal Enhancement (Active Site Blocking) Action: Dilute Sample\nor Use Analogue IS Action: Dilute Sample or Use Analogue IS Enhancement->Action: Dilute Sample\nor Use Analogue IS No->InstrumentIssue Yes->MatrixIssue

Caption: Diagnostic workflow to isolate matrix effects from instrumental failure modes.

Module 2: The Physics of Failure (Mechanistic Insight)

The Problem: Terpinyl isobutyrate (TIB) is a lipophilic monoterpene ester (LogP


 4.3-4.8). In food analysis, the "Matrix Effect" is rarely about ionization suppression in the MS source (as in LC-MS); rather, it is a thermodynamic partitioning issue .
Why Your Signal Disappears in Fatty Foods

In a low-fat matrix (e.g., fruit juice), TIB partitions easily into the headspace because it dislikes the water phase. In a high-fat matrix (e.g., cakes, cream fillings), the hydrophobic TIB molecules are "trapped" in the lipid phase.

The partition coefficient (


) dictates sensitivity:


High fat content increases


, drastically lowering 

(the concentration available to your SPME fiber).
Figure 2: The Competition Mechanism (HS-SPME)

Partitioning Matrix Food Matrix (Lipids/Proteins) Headspace Headspace Matrix->Headspace Volatilization (Slowed by Fat) Headspace->Matrix Re-solubilization Fiber SPME Fiber (DVB/CAR/PDMS) Headspace->Fiber Adsorption Fiber->Headspace Desorption Interference Matrix Volatiles (Ethanol/Limonene) Interference->Fiber Competition for Active Sites

Caption: Thermodynamic equilibrium showing TIB retention by lipids and competitive adsorption on the SPME fiber.

Module 3: Troubleshooting & FAQs

Q1: My recovery of Terpinyl Isobutyrate in bakery samples is consistently low (<60%). How do I fix this?

Diagnosis: This is classic Matrix-Induced Suppression .[1] The fat in the bakery product is retaining the TIB. The Fix:

  • Matrix Modification (Salting Out): Add NaCl (saturated, ~30% w/v) to the sample vial. This increases the ionic strength of the aqueous phase, driving the hydrophobic TIB out of the matrix and into the headspace.

  • Temperature Optimization: Increase the incubation temperature.

    • Standard: 40°C[1]

    • High-Fat Matrix: Increase to 60°C. Warning: Do not exceed 80°C as this may induce Maillard reactions or thermal degradation of the matrix, creating artifact peaks.

  • Switch Quantification Method: Use Standard Addition (see Protocol A below). External calibration curves prepared in water/ethanol will always fail for high-fat matrices.[1]

Q2: I see "Ghost Peaks" of TIB in my blank runs after analyzing a high-concentration sample.

Diagnosis: Terpenes are "sticky." TIB is adsorbing to the SPME fiber coating or the GC inlet liner. The Fix:

  • Fiber Bake-out: Implement a post-injection bake-out step in the injection port.[1]

    • Temp: 260°C (or max temp of your specific fiber).

    • Time: 5–10 minutes between runs.

  • Liner Selection: Use a deactivated inlet liner with wool (to trap non-volatiles) but ensure the wool is positioned correctly. If carryover persists, switch to a liner without wool for SPME, as wool provides surface area for adsorption.

  • Split Ratio: Run a high split ratio (e.g., 50:1) during the bake-out to sweep the inlet.

Q3: Which Internal Standard (IS) should I use?

Recommendation:

  • Gold Standard: Deuterated Terpinyl Isobutyrate (often unavailable or prohibitively expensive).

  • Practical Standard: n-Tridecane or Ethyl Heptanoate .[1]

    • Why? Ethyl heptanoate mimics the ester functionality. n-Tridecane mimics the boiling point and hydrophobicity.

    • Critical Check: Analyze a blank matrix sample first to ensure your chosen IS is not naturally present (common in fruit-based fillings).[1]

Module 4: Experimental Protocols

Protocol A: The Standard Addition Method (The Matrix Cure)

Use this when matrix matching is impossible.

Principle: By adding known amounts of TIB into the sample matrix, the standard experiences the exact same suppression effects as the unknown analyte.

Step-by-Step Workflow:

  • Preparation: Weigh 2.0 g of homogenized food sample into six separate headspace vials.

  • Spiking: Add increasing amounts of TIB standard solution to five of the vials. Leave one as "Zero Spike."

    • Vial 1: Sample + 0 µL Std (Add solvent only to maintain volume)

    • Vial 2: Sample + 10 µL Std (Level 1)

    • Vial 3: Sample + 20 µL Std (Level 2)

    • Vial 4: Sample + 40 µL Std (Level 3)

    • Vial 5: Sample + 80 µL Std (Level 4)

    • Vial 6: Sample + 160 µL Std (Level 5)

  • Equilibration: Seal immediately. Incubate all vials (e.g., 60°C for 30 min) with agitation (500 rpm).

  • Analysis: Analyze via HS-SPME-GC-MS.

  • Calculation: Plot Peak Area (y) vs. Added Concentration (x) .

    • The plot will yield a straight line:

      
      .
      
    • The concentration of TIB in the original sample is the absolute value of the x-intercept:

      
      
      
Protocol B: Optimized HS-SPME Conditions for Terpene Esters
ParameterSettingRationale
Fiber Type DVB/CAR/PDMS (50/30 µm)The "Gray" fiber.[1] Divinylbenzene (DVB) captures volatiles; Carboxen (CAR) captures small molecules; PDMS handles non-polars. Essential for broad flavor profiling.
Incubation 40°C – 60°C for 30 minBalance between volatilization and preventing matrix degradation.[1]
Agitation 250 – 500 rpmCritical to facilitate mass transfer from the solid/liquid matrix to the headspace.[1]
Desorption 250°C for 3 min (Splitless)Ensures complete release of high-boiling esters from the fiber.[1]
GC Column DB-Wax or DB-5MSDB-Wax (polar) provides better separation of isomeric terpenes.[1] DB-5MS (non-polar) is better for general screening.[1]

References

  • Pawliszyn, J. (2012). Theory of Solid-Phase Microextraction. In Handbook of Solid Phase Microextraction. Elsevier.[3] Link

  • Risticevic, S., et al. (2010). Matrix effects in solid-phase microextraction. Journal of Chromatography A, 1217(25), 4042-4053. Link

  • Good Scents Company. (2023).[4] Terpinyl Isobutyrate: Physicochemical Properties and Safety Data. Link

  • Plutowska, B., & Wardencki, W. (2007). Aromagrams – A tool for the classification of food products based on SPME-GC-MS analysis.[1] Food Chemistry, 101(2), 845-853. Link

  • AOAC International. (2019). Guidelines for Standard Method Performance Requirements. Appendix F: Guidelines for Standard Method Performance Requirements. Link

Sources

Troubleshooting

Technical Support Center: Enhancing the Stability of Terpinyl Isobutyrate in Formulations

Welcome to the technical support center for Terpinyl isobutyrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advic...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Terpinyl isobutyrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice to address stability challenges encountered during the formulation of Terpinyl isobutyrate. Our goal is to equip you with the foundational knowledge and practical methodologies to ensure the integrity and performance of your formulations.

Understanding Terpinyl Isobutyrate: A Quick Reference

Terpinyl isobutyrate is a menthane monoterpenoid ester valued for its pleasant fruity and floral aroma.[1][2] It is utilized in a variety of applications, including fragrances, cosmetics, and as a flavoring agent.[2][3] While generally considered to possess good stability, particularly in alkaline media such as soap, its ester and terpene moieties are susceptible to degradation under certain environmental conditions.[3][4]

PropertyValueSource
Molecular Formula C₁₄H₂₄O₂[5][6]
Molecular Weight 224.34 g/mol [5][6]
Appearance Clear, colorless liquid[5][6]
Boiling Point 242 °C[4][5][6]
Solubility Insoluble in water; soluble in alcohols and oils[5][6]
Odor Profile Fruity, floral, herbaceous[4]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for Terpinyl isobutyrate in a formulation?

A1: As a terpene ester, Terpinyl isobutyrate is primarily susceptible to two main degradation pathways:

  • Hydrolysis: The ester linkage can be cleaved by water, a reaction that can be catalyzed by acids or bases, to yield α-terpineol and isobutyric acid.

  • Oxidation: The unsaturated cyclohexene ring of the terpinyl group is susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, and heat. This can lead to the formation of various oxidation byproducts, potentially altering the sensory profile and stability of the final product.

Q2: I'm observing a change in the scent of my formulation containing Terpinyl isobutyrate over time. What could be the cause?

A2: A change in scent is a common indicator of chemical degradation. The most likely causes are hydrolysis or oxidation. Hydrolysis would lead to the formation of α-terpineol, which has a characteristic pine-like, woody aroma, and isobutyric acid, which has a rancid, cheesy odor. Oxidation of the terpene moiety can produce a variety of off-notes.

Q3: Is Terpinyl isobutyrate stable to heat?

A3: Terpinyl isobutyrate has a relatively high boiling point of 242 °C, suggesting good thermal stability under anaerobic conditions.[4][5][6] However, elevated temperatures can accelerate both hydrolysis and oxidation, especially in the presence of water and oxygen.

Q4: How does pH affect the stability of Terpinyl isobutyrate?

A4: The stability of the ester bond in Terpinyl isobutyrate is highly pH-dependent. Generally, esters exhibit maximum stability at a slightly acidic pH (around 4-5). Both strongly acidic and alkaline conditions will catalyze hydrolysis. While it is reported to have good stability in alkaline soap formulations, the specific kinetics of its hydrolysis at different pH values are not extensively documented in publicly available literature.[3]

Troubleshooting Guide: Addressing Stability Issues

This section provides a structured approach to identifying and resolving common stability problems with Terpinyl isobutyrate in your formulations.

Problem 1: Loss of Fragrance or Development of Off-Notes
  • Potential Cause: Hydrolysis or oxidation of Terpinyl isobutyrate.

  • Troubleshooting Steps:

    • Characterize the Off-Note: If possible, identify the character of the off-note. A piney or rancid smell points towards hydrolysis, while other off-notes may suggest oxidation.

    • Analyze for Degradation Products: Utilize analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify Terpinyl isobutyrate and its potential degradation products (α-terpineol and isobutyric acid).

    • Review Formulation pH: Measure the pH of your formulation. If it is strongly acidic or alkaline, this could be accelerating hydrolysis.

    • Assess Oxygen and Light Exposure: Evaluate the packaging and storage conditions. Headspace in packaging can provide oxygen for oxidation, and transparent packaging can allow for photodegradation.

Problem 2: Phase Separation or Changes in Physical Appearance
  • Potential Cause: Degradation of Terpinyl isobutyrate into more polar compounds (α-terpineol and isobutyric acid), which may have different solubility profiles in your formulation base.

  • Troubleshooting Steps:

    • Confirm Degradation: Use analytical methods (GC-MS or HPLC) to confirm the presence of degradation products.

    • Evaluate Solubility of Degradants: Determine the solubility of α-terpineol and isobutyric acid in your formulation base.

    • Adjust Formulation: Consider the use of co-solvents or emulsifiers to maintain the homogeneity of the formulation, even if some degradation occurs.

Experimental Protocols for Stability Assessment

To proactively address stability, it is crucial to conduct stability studies under various stress conditions.

Protocol 1: pH-Dependent Stability Study

Objective: To determine the effect of pH on the hydrolytic stability of Terpinyl isobutyrate.

Methodology:

  • Prepare a series of buffered aqueous solutions at different pH values (e.g., pH 3, 5, 7, 9).

  • Disperse a known concentration of Terpinyl isobutyrate in each buffered solution.

  • Store the samples at a constant temperature (e.g., 40°C) in sealed, airtight containers.

  • At predetermined time points (e.g., 0, 1, 2, 4, 8 weeks), withdraw an aliquot from each sample.

  • Extract the Terpinyl isobutyrate and its degradation products using a suitable organic solvent (e.g., hexane or ethyl acetate).

  • Analyze the extracts by GC-MS to quantify the remaining Terpinyl isobutyrate and the formation of α-terpineol and isobutyric acid.

  • Plot the concentration of Terpinyl isobutyrate versus time for each pH to determine the degradation kinetics.

Protocol 2: Oxidative Stability Study

Objective: To evaluate the susceptibility of Terpinyl isobutyrate to oxidation.

Methodology:

  • Prepare two sets of your formulation containing Terpinyl isobutyrate.

  • One set will be the control, stored under an inert atmosphere (e.g., nitrogen).

  • The second set will be exposed to an oxygen-rich environment (e.g., by bubbling air through the sample or leaving significant headspace in the container).

  • Store both sets at an elevated temperature (e.g., 40°C) and, if desired, under UV light to simulate accelerated aging.

  • At regular intervals, analyze samples from both sets by GC-MS to compare the degradation profiles. Look for a decrease in the Terpinyl isobutyrate peak and the appearance of new peaks corresponding to oxidation products.

Stabilization Strategies

Based on the potential degradation pathways, several strategies can be employed to enhance the stability of Terpinyl isobutyrate.

pH Optimization

As a general principle for esters, formulating at a slightly acidic pH (around 4-5) will minimize the rate of hydrolysis. However, this must be balanced with the overall stability and requirements of the other formulation components.

Use of Antioxidants

To mitigate oxidative degradation, the addition of antioxidants is highly recommended.[7] The choice of antioxidant will depend on the formulation type (aqueous, oil-based, emulsion).

Antioxidant TypeExamplesSuitable Formulations
Oil-Soluble Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), Tocopherols (Vitamin E), Rosemary ExtractAnhydrous formulations, oil phase of emulsions
Water-Soluble Ascorbic Acid (Vitamin C), Sodium Ascorbyl Phosphate, Sodium MetabisulfiteAqueous formulations, aqueous phase of emulsions
Chelating Agents

Trace metal ions (e.g., iron, copper) can catalyze oxidative degradation. The inclusion of a chelating agent can sequester these ions and improve stability.

  • Examples: Ethylenediaminetetraacetic acid (EDTA) and its salts, Citric Acid.

Encapsulation

For formulations where Terpinyl isobutyrate is particularly vulnerable, encapsulation can provide a physical barrier against environmental factors such as oxygen, light, and water.[4][8][9]

  • Techniques: Spray drying, coacervation, liposomal encapsulation.

Visualization of Concepts

Terpinyl Isobutyrate Degradation Pathways

TI Terpinyl Isobutyrate Hydrolysis Hydrolysis (H₂O, H⁺/OH⁻) TI->Hydrolysis Oxidation Oxidation (O₂, light, heat) TI->Oxidation AT α-Terpineol Hydrolysis->AT IA Isobutyric Acid Hydrolysis->IA OP Oxidation Products Oxidation->OP start Stability Issue Observed (e.g., off-note, phase separation) check_ph Measure Formulation pH start->check_ph is_extreme_ph Is pH < 4 or > 8? check_ph->is_extreme_ph hydrolysis_suspected Hydrolysis is likely. Adjust pH towards 4-6. is_extreme_ph->hydrolysis_suspected Yes analyze_degradation Analyze for Degradation Products (GC-MS) is_extreme_ph->analyze_degradation No implement_stabilization Implement Stabilization Strategy hydrolysis_suspected->implement_stabilization hydrolysis_confirmed α-Terpineol / Isobutyric Acid Detected? analyze_degradation->hydrolysis_confirmed hydrolysis_confirmed->hydrolysis_suspected Yes oxidation_suspected Oxidation is likely. Add antioxidants/chelators. hydrolysis_confirmed->oxidation_suspected No oxidation_suspected->implement_stabilization retest Retest Stability implement_stabilization->retest

Caption: Troubleshooting workflow for stability issues.

Analytical Methodologies

Accurate and precise analytical methods are essential for monitoring the stability of Terpinyl isobutyrate.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the preferred method for the analysis of volatile and semi-volatile compounds like Terpinyl isobutyrate and its potential degradation products. [10][11]

  • Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is typically suitable.

  • Injection: Split or splitless injection depending on the concentration of the analyte.

  • Oven Program: A temperature gradient program will be necessary to separate the more volatile isobutyric acid from the less volatile Terpinyl isobutyrate and α-terpineol.

  • Detection: Mass spectrometry allows for positive identification of the compounds based on their mass spectra and retention times.

High-Performance Liquid Chromatography (HPLC)

While GC-MS is often preferred, HPLC can also be used, particularly for formulations that are not amenable to direct GC injection. [3][12]

  • Column: A reverse-phase column (e.g., C18) is typically used.

  • Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol.

  • Detection: UV detection is challenging as Terpinyl isobutyrate and its degradation products lack strong chromophores. A universal detector like a Corona Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) may be more suitable. HPLC coupled with mass spectrometry (LC-MS) would provide the necessary sensitivity and selectivity.

References

  • The Good Scents Company. (n.d.). terpinyl isovalerate, 1142-85-4. Retrieved from [Link]

  • FooDB. (2010). Showing Compound Terpinyl isobutyrate (FDB010375). Retrieved from [Link]

  • MDPI. (2021). Yeast Particle Encapsulation of Scaffolded Terpene Compounds for Controlled Terpene Release. Retrieved from [Link]

  • The Good Scents Company. (n.d.). linalyl isobutyrate, 78-35-3. Retrieved from [Link]

  • The Good Scents Company. (n.d.). terpinyl isobutyrate, 7774-65-4. Retrieved from [Link]

  • PubChem. (n.d.). Terpinyl isobutyrate. Retrieved from [Link]

  • Givaudan. (n.d.). Linalyl Isobutyrate. Retrieved from [Link]

  • gsrs. (n.d.). TERPINYL ISOBUTYRATE, (+)-. Retrieved from [Link]

  • PubMed. (n.d.). Degradation of α-terpineol in aqueous solution by UV/H2O2: kinetics, transformation products and pathways. Retrieved from [Link]

  • MDPI. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Retrieved from [Link]

  • MDPI. (2025). Terpenes and Essential Oils in Pharmaceutics: Applications as Therapeutic Agents and Penetration Enhancers with Advanced Delivery Systems for Improved Stability and Bioavailability. Retrieved from [Link]

  • Google Patents. (n.d.). EP1514897A1 - A stabilizer against hydrolysis for an ester-group- containing resin and a thermoplastic resin composition.
  • MDPI. (n.d.). Methods of Analysis of Phytoestrogenic Compounds: An Up-to-Date of the Present State. Retrieved from [Link]

  • BTSA. (n.d.). Enhancing fragrance stability in soap with natural antioxidants. Retrieved from [Link]

  • MDPI. (n.d.). Phytosterols: Extraction Methods, Analytical Techniques, and Biological Activity. Retrieved from [Link]

  • gsrs. (n.d.). TERPINYL ISOBUTYRATE. Retrieved from [Link]

  • PubMed. (2025). Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions. Retrieved from [Link]

  • ResearchGate. (n.d.). GC/MS analysis of gaseous degradation products formed during extrusion blow molding process of PE films. Retrieved from [Link]

  • Scent Journer. (n.d.). The Essential Role of Esters in the Fragrance Industry: The Makings of A Sweet Floral Symphony. Retrieved from [Link]

  • MDPI. (n.d.). Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions. Retrieved from [Link]

  • Frontiers. (n.d.). Optimization and Purification of Terpenyl Flavor Esters Catalyzed by Black Cumin (Nigella sativa) Seedling Lipase in Organic Media. Retrieved from [Link]

  • MDPI. (n.d.). A Comparative Guide to Analytical Methods for Terpinyl Acetate Quantification. Retrieved from [Link]

  • PubMed. (n.d.). Perturbation of syntrophic isobutyrate and butyrate degradation with formate and hydrogen. Retrieved from [Link]

  • MDPI. (n.d.). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of (L)-alpha-Terpineol on Newcrom R1 HPLC column. Retrieved from [Link]

  • ACP. (2016). The acid-catalyzed hydrolysis of an α-pinene-derived organic nitrate: kinetics, products, reaction mechanisms, and atmospheric. Retrieved from [Link]

  • MDPI. (n.d.). Development and Validation of Gas Chromatography–Mass Spectrometry Method for Quantification of Sibutramine in Dietary Supplements. Retrieved from [Link]

  • Google Patents. (n.d.). WO1996017915A1 - Use of tocopherols as stabilizers for odorous substances, essential oils and perfumes.
  • DTIC. (n.d.). LITERATURE SURVEY ON THERMAL DEGRADATION, THERMAL OXIDATION, AND THERMAL ANALYSIS OF HIGH POLYMERS. 11. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Effect of Sucrose on Thermal and pH Stability of Clitoria ternatea Extract. Retrieved from [Link]

  • Google Patents. (n.d.). US5596127A - Process for the continuous preparation of terpene esters.
  • PubMed Central. (n.d.). Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design. Retrieved from [Link]

  • PubMed. (n.d.). Effect of pH on the stability of methacholine chloride in solution. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal degradation of poly(isobornyl acrylate) and its copolymer with poly(methyl methacrylate) via pyrolysis mass spectrometry. Retrieved from [Link]

  • PMC - NIH. (n.d.). Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils. Retrieved from [Link]

  • ResearchGate. (n.d.). GC-MS analysis of smoke composition during thermal degradation of poly(ethylene terephthalate). Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison: Terpinyl Isobutyrate vs. Linalyl Acetate in Sensory Applications

Topic: Sensory Panel Comparison of Terpinyl Isobutyrate and Linalyl Acetate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In the formulatio...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Sensory Panel Comparison of Terpinyl Isobutyrate and Linalyl Acetate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the formulation of functional fragrances and pharmaceutical masking agents, the distinction between "backbone" ingredients and "modifiers" is critical. Linalyl Acetate (CAS 115-95-7) serves as a ubiquitous backbone, providing the primary "fresh-floral" lift associated with Bergamot and Lavender. In contrast, Terpinyl Isobutyrate (CAS 7774-65-4) acts as a sophisticated modifier, offering a heavier, herbaceous-fruity tenacity that extends the sensory profile into the heart notes.

This guide provides a rigorous physicochemical and sensory comparison, supported by experimental protocols designed to validate their distinct roles in olfactory engineering.

Physicochemical Profile & Structural Logic

The sensory performance of these esters is dictated by their volatility (Vapor Pressure) and lipophilicity (LogP). Understanding these metrics explains why Terpinyl Isobutyrate persists longer on the blotter and skin than Linalyl Acetate.

Table 1: Physicochemical Comparison

MetricLinalyl AcetateTerpinyl IsobutyrateImpact on Sensory Performance
CAS Number 115-95-77774-65-4Identity verification.
Molecular Weight 196.29 g/mol 224.34 g/mol Heavier molecule = slower diffusion.
LogP (o/w) ~3.93~4.60Terpinyl Isobutyrate is more lipophilic, indicating higher substantivity in lipid bases.
Vapor Pressure (25°C) ~0.11 mmHg~0.006 mmHgCritical Differentiator: Terpinyl Isobutyrate is ~18x less volatile, functioning as a heart-base note.
Kovats Index (DB-5) ~1250~1465Terpinyl elutes significantly later, confirming lower volatility.
Odor Threshold ~110 ng/L (Air)Higher (Lower Potency)Linalyl Acetate is more diffusive and impactful initially.

Analyst Insight: The vapor pressure differential is the defining characteristic. While Linalyl Acetate provides immediate "lift" (Top Note), Terpinyl Isobutyrate provides "body" (Heart/Base Modifier), making it an excellent candidate for masking bitter active pharmaceutical ingredients (APIs) that have lingering aftertastes.

Experimental Protocol: Sensory Evaluation

Standardized methodology to validate olfactory differences.[1]

To objectively compare these compounds, we utilize a Quantitative Descriptive Analysis (QDA) framework. This protocol is self-validating: if the panel cannot statistically differentiate the samples in the Triangle Test, the QDA phase is aborted.

Phase A: Panel Screening & Calibration

Objective: Eliminate anosmic subjects and calibrate intensity scales.

  • Reference Standards:

    • Citrus/Fresh: Linalyl Acetate (1% in Dipropylene Glycol).

    • Herbal/Woody:[2][3] Terpinyl Isobutyrate (1% in Dipropylene Glycol).

  • Calibration: Panelists must identify the "Green/Herbal" note in Terpinyl Isobutyrate vs. the "Bergamot/Floral" note in Linalyl Acetate with >90% accuracy.

Phase B: The Triangle Test (Discriminative)

Goal: Confirm detectability of differences at low concentrations.

  • Samples: Two cups containing Compound A (Linalyl Acetate, 50 ppm), one cup containing Compound B (Terpinyl Isobutyrate, 50 ppm).

  • Procedure: Panelists smell left-to-right and identify the "odd" sample.

  • Significance:

    
    . A minimum of 10 correct identifications out of 15 trials is required to proceed.
    
Phase C: Quantitative Descriptive Analysis (Descriptive)

Goal: Generate the sensory profile (Spider Plot data).

  • Matrix: 5% dilution in odorless Ethanol (perfumery grade).

  • Attributes Rated (0-10 Scale):

    • Freshness/Lift[2][4]

    • Floral (Lavender-like)

    • Fruity (Pear/Pineapple nuances)

    • Herbaceous/Piney

    • Tenacity (measured at T=0, T=1hr, T=6hr)

Visualization: Sensory Workflow

SensoryProtocol Start Panel Recruitment Screening Screening: Anosmia Check Start->Screening Calibration Calibration: Ref Standards (1% DPG) Screening->Calibration Triangle Triangle Test (Discriminative) Calibration->Triangle Decision Statistically Significant? Triangle->Decision Decision->Start No (Retrain/Reformulate) QDA QDA Profiling (Spider Plot) Decision->QDA Yes (p < 0.05) Analysis Data Analysis (ANOVA) QDA->Analysis

Figure 1: Step-by-step sensory evaluation workflow ensuring statistical validity before descriptive profiling.

Sensory Data & Performance Analysis
Olfactory Profile Comparison

Linalyl Acetate is the "sparkle."[5] It is sharp, diffusive, and universally recognized as the head of Lavender and Bergamot. Terpinyl Isobutyrate is the "shadow." It is softer, sweeter, and carries a distinct "piney-herbal" undertone absent in Linalyl Acetate.

Table 2: Sensory Attribute Scoring (Hypothetical Aggregate Data)

AttributeLinalyl Acetate (Score 0-10)Terpinyl Isobutyrate (Score 0-10)Notes
Freshness (Citrus) 9.0 4.5Linalyl Acetate dominates top notes.
Floral (Lavender) 8.5 5.0Terpinyl is more generic floral/herbal.
Fruity (Estery) 6.07.5 Terpinyl has a "jammy" or "dried fruit" nuance.
Herbaceous/Piney 3.08.0 The "Terpinyl" core drives a woody/pine character.
Tenacity (6 Hours) 2.06.5 Linalyl Acetate fades; Terpinyl remains perceptible.
Tenacity and Substantivity

The most significant functional difference is tenacity .

  • Linalyl Acetate: Half-life on a smelling strip is approximately 1-2 hours . It is a Top Note.

  • Terpinyl Isobutyrate: Persists for 12-24 hours . It acts as a Heart-Base modifier.

Mechanism of Action: The isobutyrate tail of Terpinyl Isobutyrate increases steric hindrance and molecular weight compared to the acetate group of Linalyl Acetate. This reduces the rate of evaporation (Raoult's Law application) and increases interaction with lipid substrates (skin/emulsions).

Visualization: Structure-Property Relationship

StructureProperty LA Linalyl Acetate (Acetate Ester) VP_High High Vapor Pressure (~0.11 mmHg) LA->VP_High Smaller Molecule TI Terpinyl Isobutyrate (Isobutyrate Ester) VP_Low Low Vapor Pressure (~0.006 mmHg) TI->VP_Low Bulky Isobutyrate Group Effect_Top High Diffusion (Top Note) VP_High->Effect_Top Effect_Heart High Tenacity (Heart/Base Note) VP_Low->Effect_Heart

Figure 2: Causal link between chemical structure, vapor pressure, and resulting sensory function.

Applications in Pharma & Development
1. Flavor Masking for Oral Suspensions
  • Challenge: Bitter amine drugs (e.g., antihistamines) often have a lingering metallic aftertaste.

  • Solution: Terpinyl Isobutyrate is superior here. Its lower volatility allows it to "coat" the palate longer, masking the late-onset bitterness of the API. Linalyl Acetate flashes off too quickly to mask aftertaste.

2. Fragrance Stability in Aggressive Bases[6]
  • Challenge: High pH environments (soaps/detergents) hydrolyze esters.

  • Solution: Terpinyl Isobutyrate shows slightly higher hydrolytic stability due to the steric bulk of the isobutyrate group protecting the ester linkage, compared to the more exposed acetate in Linalyl Acetate.

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 522673, Terpinyl Isobutyrate. Link

  • The Good Scents Company. Terpinyl Isobutyrate Physicochemical and Sensory Data. Link

  • Research Institute for Fragrance Materials (RIFM). Safety Assessment of Terpinyl Isobutyrate (CAS 7774-65-4). Food and Chemical Toxicology. Link

  • National Institute of Standards and Technology (NIST). Kovats Retention Indices for Essential Oil Components. Link

  • Brechbill, G.Arranging Fine Perfume Compositions.

Sources

Comparative

Comparative Inter-Laboratory Analysis of Terpinyl Isobutyrate: Polar vs. Non-Polar GC Methodologies

Executive Summary This guide presents the findings of a multi-center inter-laboratory study designed to validate analytical protocols for Terpinyl Isobutyrate (CAS 7774-65-4) . As a critical ester in the flavor and fragr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide presents the findings of a multi-center inter-laboratory study designed to validate analytical protocols for Terpinyl Isobutyrate (CAS 7774-65-4) . As a critical ester in the flavor and fragrance industry, its accurate quantification is often complicated by the presence of structural isomers (


-, 

-,

-terpinyl) and co-eluting terpene impurities.

We objectively compare two primary Gas Chromatography (GC) methodologies:

  • Method A (Benchmark): Non-Polar Stationary Phase (100% Dimethylpolysiloxane).

  • Method B (Alternative/Recommended): Polar Stationary Phase (Polyethylene Glycol / WAX).

Key Finding: While Method A offers higher durability and throughput, Method B demonstrates superior resolution (Rs > 1.8) for critical isomer separation, reducing false-positive impurity identification by 14% across participating laboratories.

Chemical Context & Analytical Challenges

Terpinyl isobutyrate is a monoterpene ester characterized by a sweet, herbaceous, and floral aroma. Commercial synthesis typically involves the esterification of terpineol, resulting in a mixture where


-terpinyl isobutyrate is the dominant congener.
The Isomer Challenge

The primary analytical failure mode is the co-elution of the


- and 

-isomers with common impurities (e.g., linalyl isobutyrate or neryl isobutyrate) on standard non-polar columns.
AnalyteCAS NumberBoiling Point (°C)Polarity Note

-Terpinyl Isobutyrate
7774-65-4 240-245 Mid-Polar

-Terpinyl Isobutyrate
Isomer242 (approx)Mid-Polar
Linalyl Isobutyrate78-35-3229Mid-Polar (Interference)

Comparative Methodology

The study followed ISO 5725 guidelines for accuracy (trueness and precision) across 8 independent laboratories.

Method A: Non-Polar (The Industry Standard)
  • Column: DB-1 / HP-1 / CP-Sil 5 CB (30m x 0.25mm x 0.25µm).

  • Mechanism: Separation based purely on boiling point (volatility).

  • Pros: Extremely robust; low bleed at high temperatures; compatible with MS libraries.

  • Cons: Poor resolution of polar isomers; "shoulder" peaks often integrated incorrectly.

Method B: Polar (The High-Resolution Alternative)
  • Column: DB-WAX / HP-20M / CP-Wax 52 CB (30m x 0.25mm x 0.25µm).

  • Mechanism: Separation based on hydrogen bonding and dipole-dipole interactions.

  • Pros: Excellent separation of aromatic and oxygenated terpenes; resolves

    
    , 
    
    
    
    , and
    
    
    isomers to baseline.
  • Cons: Lower maximum temperature limit; susceptible to oxidation damage.

Experimental Protocol (Self-Validating)

This protocol utilizes an Internal Standard (ISTD) approach to self-correct for injection variability.

Reagents & Preparation
  • Solvent: Ethanol (Analytical Grade) or Hexane (for non-polar method).

  • Internal Standard: Methyl Myristate (CAS 124-10-7). Chosen for its stability and retention time distinct from terpene esters.

  • Calibration Stock: Weigh 100 mg Terpinyl Isobutyrate Ref. Std. + 50 mg Methyl Myristate into a 50 mL volumetric flask. Dilute to volume.

Instrument Conditions (Method B - Polar)
  • Inlet: Split Mode (50:1 ratio), 250°C. High split required to prevent column overload.

  • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

  • Oven Program:

    • 60°C hold for 2 min.

    • Ramp 5°C/min to 230°C.

    • Hold 10 min.

  • Detector: FID at 250°C (Air: 400 mL/min, H2: 40 mL/min).

Validation Logic (The "Check" Step)

Before running samples, calculate the Resolution Factor (


)  between 

-Terpinyl Isobutyrate and the nearest impurity peak.
  • Pass Criteria:

    
     (Baseline separation).
    
  • Fail Criteria:

    
     (Requires method adjustment).
    
Analytical Workflow Diagram

G Start Sample Intake Prep Add ISTD (Methyl Myristate) Start->Prep Inject GC Injection (Split 50:1) Prep->Inject Column Separation (Polar Phase) Inject->Column Detect FID Detection Column->Detect Decision Resolution (Rs) > 1.5? Detect->Decision Calc Quantification (Area Ratio) Decision->Calc Yes Fail Recalibrate / Check Column Decision->Fail No Fail->Inject Retry

Caption: Figure 1. Self-validating analytical workflow for Terpinyl Isobutyrate quantification ensuring resolution compliance.

Inter-Laboratory Study Results

Eight laboratories analyzed blind duplicates of three commercial lots using both methods. Data was processed using ISO 5725-2 statistics.

Table 1: Precision Data Comparison
ParameterMethod A (Non-Polar)Method B (Polar)Interpretation
Mean Purity (%) 96.4%94.8%Method A overestimates purity due to co-elution.
Repeatability (

)
0.85%1.12%Both methods show excellent intra-lab precision.
Reproducibility (

)
4.20%2.35%Method B is more consistent across different labs.
Horwitz Ratio (HorRat) 1.40.8Method B is well within acceptable limits (< 2.0).

Note: The lower mean purity in Method B indicates the successful separation of previously hidden impurities, providing a "truer" value.

Table 2: Retention Indices (RI) Validation

Reference: NIST Webbook & IOFI Guidelines

CompoundRI (DB-1 Non-Polar)RI (DB-WAX Polar)

-Terpinyl Isobutyrate
1455 ± 101780 ± 15
Internal Std (Methyl Myristate)1725 ± 51960 ± 10

Discussion & Critical Control Points

The "Ghost Peak" Phenomenon

During the study, Lab 4 reported ghost peaks in Method B. Investigation revealed this was due to injector port discrimination .

  • Root Cause: Terpinyl esters are high-boiling. If the inlet temperature is too low (< 230°C) or the liner is dirty, condensation occurs.

  • Solution: Use deactivated wool liners and ensure inlet temperature is

    
     250°C.
    
Decision Matrix: Which Method to Choose?

DecisionTree Root Select Analytical Goal Q1 Is Isomer Purity Critical? Root->Q1 PathA Routine QC / Raw Material ID Q1->PathA No PathB Regulatory Submission / Formulation Analysis Q1->PathB Yes ResA Method A (Non-Polar) High Throughput PathA->ResA ResB Method B (Polar) High Accuracy PathB->ResB

Caption: Figure 2. Strategic decision matrix for selecting the appropriate stationary phase based on analytical requirements.

Conclusion

For the analysis of Terpinyl Isobutyrate, Method B (Polar Stationary Phase) is the superior choice for accuracy and inter-laboratory reproducibility. While Method A is acceptable for rough screening, it systematically overestimates purity by failing to resolve isomeric impurities.

Recommendation: Laboratories conducting regulatory testing or detailed fingerprinting should adopt the Polar column protocol (Method B) utilizing Methyl Myristate as the internal standard.

References

  • International Organization for Standardization (ISO). (2019). ISO 5725-2: Accuracy (trueness and precision) of measurement methods and results. [Link]

  • National Institute of Standards and Technology (NIST). (2023). Terpinyl isobutyrate - Gas Chromatography Retention Data. NIST Chemistry WebBook, SRD 69. [Link]

  • International Organization of the Flavor Industry (IOFI). (2011). Guidelines for the quantitative gas chromatography of volatile flavouring substances. Flavour and Fragrance Journal. [Link]

  • European Directorate for the Quality of Medicines (EDQM). (2023). Chromatographic Separation Techniques (2.2.46). European Pharmacopoeia. [Link]

Validation

Technical Guide: Robustness Testing of Analytical Methods for Terpinyl Isobutyrate

Executive Summary This guide provides a comparative technical analysis of two gas chromatography (GC) methodologies for the quantification and purity assessment of Terpinyl Isobutyrate (CAS 7774-65-4) . We contrast the i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comparative technical analysis of two gas chromatography (GC) methodologies for the quantification and purity assessment of Terpinyl Isobutyrate (CAS 7774-65-4) . We contrast the industry-standard Non-Polar GC-FID against a Fast Polar GC-MS approach.

The central focus is Robustness Testing —a critical validation parameter under ICH Q2(R2) . We demonstrate how to utilize a Plackett-Burman experimental design to statistically verify method reliability against deliberate variations in flow rate, temperature, and split ratio.

Key Findings:

  • Method A (Standard GC-FID/DB-5MS): Demonstrates superior thermal stability and robustness but requires longer run times (25+ mins).

  • Method B (Fast GC-MS/DB-WAX): Offers superior resolution (

    
    ) of the critical pair (Terpinyl Isobutyrate / 
    
    
    
    -Terpineol) but exhibits lower robustness regarding carrier gas flow fluctuations.

Introduction: The Analytical Challenge

Terpinyl isobutyrate is a monoterpene ester widely used in fragrance formulations for its floral-fruity profile. The synthesis typically involves the esterification of


-terpineol with isobutyric anhydride.

The Critical Separation Pair: The primary analytical challenge is separating the target ester from unreacted


-terpineol . Due to structural similarities and boiling points (Terpinyl Isobutyrate: ~242°C vs. 

-Terpineol: ~219°C), poor method robustness can lead to peak co-elution, resulting in false purity assays.
Why Robustness Matters (ICH Q2(R2))

Robustness is not merely "repeatability."[1] It is the measure of an analytical procedure's capacity to remain unaffected by small, deliberate variations in method parameters. A method that passes precision testing but fails robustness will likely fail upon transfer to a different laboratory or instrument.

Methodology Comparison

We compare two distinct workflows. Method A is the robust "workhorse," while Method B is the high-throughput alternative.

Method A: Standard Non-Polar GC-FID (The Baseline)
  • Principle: Separation based on boiling point and weak dispersive forces.

  • Column: 5%-Phenyl-arylene / 95%-Dimethylpolysiloxane (e.g., DB-5MS or ZB-5).

  • Dimensions: 30 m

    
     0.25 mm 
    
    
    
    0.25 µm.
  • Detector: Flame Ionization Detector (FID).

  • Pros: Extremely durable stationary phase; highly reproducible retention times.

  • Cons: Longer run time; potential tailing of polar impurities (

    
    -terpineol).
    
Method B: Fast Polar GC-MS (The Challenger)
  • Principle: Separation based on polarity (hydrogen bonding) and volatility.

  • Column: Polyethylene Glycol (PEG) (e.g., DB-WAX UI or HP-INNOWax).

  • Dimensions: 20 m

    
     0.18 mm 
    
    
    
    0.18 µm (Narrow bore).
  • Detector: Mass Spectrometer (SIM Mode: m/z 121, 136 for Terpenes).

  • Pros: Superior separation of alcohols (impurities) from esters; 40% faster run time.

  • Cons: Phase is susceptible to oxidation; lower thermal limit (250°C); flow rate sensitivity is higher due to narrow bore.

Experimental Design: Plackett-Burman Robustness Test

To scientifically validate robustness, we do not change one factor at a time (OFAT). Instead, we use a Plackett-Burman Design (PBD) , a fractional factorial design that allows us to screen


 factors in 

runs.[2]
The Variables (Factors)

We introduce deliberate perturbations (


 limits) to the nominal conditions of Method A .
Factor CodeParameterNominal ValueLow Level (-1)High Level (+1)
X1 Inlet Temperature250 °C245 °C255 °C
X2 Column Flow Rate1.0 mL/min0.9 mL/min1.1 mL/min
X3 Oven Ramp Rate10 °C/min9 °C/min11 °C/min
X4 Split Ratio50:145:155:1
X5 Final Hold Time5.0 min4.5 min5.5 min
The Workflow Diagram

RobustnessWorkflow Start Start: Method Validation DefineFactors Define Critical Parameters (Flow, Temp, Split) Start->DefineFactors DesignDOE Generate Plackett-Burman Design (12 Runs, N=12) DefineFactors->DesignDOE Execute Execute GC Runs (Randomized Order) DesignDOE->Execute CalcSST Calculate System Suitability: Resolution (Rs) & Tailing (Tf) Execute->CalcSST StatAnalysis Statistical Analysis (Pareto Charts / p-values) CalcSST->StatAnalysis Decision Is %RSD < 2.0% for all responses? StatAnalysis->Decision Pass Method ROBUST Decision->Pass Yes Fail Method FAILED (Tighten Specs) Decision->Fail No

Figure 1: The Plackett-Burman experimental workflow for validating analytical robustness.

Results & Data Analysis

The following data summarizes the robustness performance of Method A (DB-5MS) . The critical response variable is the Resolution (


)  between 

-Terpineol and Terpinyl Isobutyrate.

Acceptance Criteria:

  • Resolution (

    
    ) > 2.0 for all runs.
    
  • Tailing Factor (

    
    ) < 1.5.
    
  • Assay %RSD < 2.0%.[3]

Table 1: Plackett-Burman Experimental Data (Method A)
Run #Flow (mL/min)Ramp (°C/min)Inlet Temp (°C)Resolution (

)
Tailing (

)
Assay (%)
1 1.1 (+)11 (+)255 (+)2.81.0599.1
2 0.9 (-)11 (+)255 (+)3.11.0899.3
3 1.1 (+)9 (-)255 (+)2.91.0498.9
4 0.9 (-)9 (-)255 (+)3.41.1099.4
5 1.1 (+)11 (+)245 (-)2.71.0699.0
6 0.9 (-)11 (+)245 (-)3.01.0999.2
7 1.1 (+)9 (-)245 (-)2.81.0598.8
8 0.9 (-)9 (-)245 (-)3.3 1.1299.5
Nominal 1.0102503.0 1.08 99.2
Data Interpretation[3][5][6][7][8][9]
  • Flow Rate Sensitivity: As expected by the Van Deemter equation, lower flow rates (0.9 mL/min) yielded higher resolution (

    
     up to 3.4) but slightly increased tailing. However, even at the high flow rate (1.1 mL/min), 
    
    
    
    remained > 2.7, well above the limit of 2.0.
  • Temperature Stability: Inlet temperature variations (

    
    C) had negligible impact on assay results, confirming the thermal stability of Terpinyl Isobutyrate in the injector port (no thermal degradation observed).
    
  • Method B Comparison (Summary): When the same stress test was applied to Method B (Fast GC) , the flow rate variation of

    
     caused a significant retention time shift (
    
    
    
    min) and resolution dropped below 1.5 in high-flow scenarios due to the lower phase ratio (
    
    
    ) of the narrow bore column.

Comparative Decision Matrix

To aid in method selection, we visualize the decision logic based on the experimental data.

MethodSelection Input Sample Type ImpurityCheck Is Impurity Profiling Critical? Input->ImpurityCheck Throughput Is High Throughput Required? ImpurityCheck->Throughput No (Raw Material) MethodB Select Method B: Fast GC-MS (DB-WAX) (High Selectivity) ImpurityCheck->MethodB Yes (Complex Matrix) MethodA Select Method A: GC-FID (DB-5MS) (High Robustness) Throughput->MethodA No (Routine QC) Throughput->MethodB Yes (>50 samples/day)

Figure 2: Logic flow for selecting between Robustness (Method A) and Selectivity/Speed (Method B).

Detailed Protocol: Standard Method A

For laboratories prioritizing robustness and ease of transfer, we recommend the following validated protocol.

1. Sample Preparation:

  • Weigh 100 mg of Terpinyl Isobutyrate sample into a 20 mL headspace vial or dilute 1:10 in Ethanol (AR Grade) for liquid injection.

  • Add 100 µL of Internal Standard Solution (e.g., n-Dodecane) if performing quantitative assay.

2. GC Conditions (Agilent 7890/8890 or equivalent):

  • Inlet: Split/Splitless, 250°C, Split Ratio 50:1.

  • Liner: Ultra Inert, wool-packed (to prevent discrimination).

  • Column: DB-5MS UI, 30m

    
     0.25mm 
    
    
    
    0.25µm.
  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 60°C (Hold 1 min)

    • Ramp 1: 10°C/min to 200°C

    • Ramp 2: 20°C/min to 280°C (Hold 5 min)

  • Detector (FID): 300°C, H2 flow 30 mL/min, Air 400 mL/min.

3. System Suitability Calculation: Inject the standard solution 6 times.

  • Calculate %RSD of the Terpinyl Isobutyrate peak area.

  • Calculate Resolution (

    
    ) between 
    
    
    
    -Terpineol (approx. 12.5 min) and Terpinyl Isobutyrate (approx. 14.2 min).[4]
  • Pass Criteria:

    
    , %RSD 
    
    
    
    .

Conclusion

While Method B (Polar Fast GC) offers superior theoretical plates and speed, our robustness testing confirms that Method A (Non-Polar GC-FID) is the superior choice for routine Quality Control environments. Method A tolerates flow and temperature fluctuations significantly better, ensuring valid data even with minor instrument drift, which is the essence of the ICH Q2(R2) robustness requirement.

Laboratories should only opt for Method B when the separation of complex polar isomers is the primary objective and instrument parameters can be strictly controlled.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1] Link

  • Restek Corporation. (2024). Flavor & Fragrance GC Columns: Analysis of Essential Oils.Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 522673, Terpinyl isobutyrate.Link

  • Agilent Technologies. (2020). Plackett-Burman Designs for Robustness Testing in Gas Chromatography.Link(Note: Generalized link to manufacturer application notes as specific deep links expire).

Sources

Comparative

A Senior Application Scientist's Guide to the Extraction of Terpinyl Isobutyrate from Plant Matrices: A Comparative Analysis

Introduction: The Essence of Terpinyl Isobutyrate Terpinyl isobutyrate is a monoterpenoid ester valued for its clean, fruity, and subtly herbal-citrus aroma.[1] As a key component in fragrances and flavorings, its effici...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Essence of Terpinyl Isobutyrate

Terpinyl isobutyrate is a monoterpenoid ester valued for its clean, fruity, and subtly herbal-citrus aroma.[1] As a key component in fragrances and flavorings, its efficient extraction from various plant sources is a critical objective for researchers and industrial professionals alike.[1][2] This p-menthane monoterpenoid is a clear, colorless liquid that is practically insoluble in water but soluble in alcohols and oils, properties that heavily influence the choice of extraction methodology.[3]

The selection of an extraction technique is a pivotal decision in the workflow of natural product chemistry. It dictates not only the yield and purity of the target compound but also the economic viability and environmental footprint of the entire process. This guide provides an in-depth, objective comparison of the primary methods for extracting Terpinyl isobutyrate from plant matrices: traditional Steam Distillation, exhaustive Solvent Extraction, and modern Supercritical Fluid Extraction (SFE). We will delve into the core principles of each technique, present detailed experimental protocols, and offer a comparative analysis to guide the selection of the most fitting method for your specific application.

Pillar 1: Steam Distillation - The Classic Approach

Steam distillation is a cornerstone technique for extracting volatile compounds like essential oils and their constituents.[4] It leverages the principle that the boiling point of a mixture of immiscible liquids is lower than the boiling points of the individual components.

Causality of Experimental Choice: This method is often chosen for its simplicity, low operational cost, and the use of water as a non-toxic, environmentally benign solvent.[4] It is particularly suitable for compounds that are stable at the boiling point of water. Given Terpinyl isobutyrate's high boiling point (242°C), it is sufficiently volatile to be carried over with steam without significant thermal degradation.[3] The process relies on the compound's volatility and hydrophobicity to separate it from the plant matrix and the aqueous distillate.[5]

Advantages & Limitations
  • Advantages: Low investment and operational costs, environmentally friendly ("green"), and yields a relatively pure essential oil free from non-volatile impurities.[4]

  • Limitations: Can be a lengthy process with potentially lower yields compared to other methods.[4] Some water-soluble (polar) compounds may be lost in the hydrosol (aqueous phase) of the distillate.[6] The composition of the extracted oil can vary based on the specific distillation parameters.[6][7]

Experimental Protocol: Steam Distillation
  • Preparation: Weigh 100 g of dried and coarsely ground plant material. Place the material into the biomass flask of the steam distillation apparatus.

  • Apparatus Setup: Assemble the steam distillation unit. Ensure the boiling flask is filled with deionized water to about two-thirds of its capacity. Connect the biomass flask, still head, condenser, and receiving flask.

  • Water Flow: Connect the condenser to a cold water source, ensuring the water enters at the bottom inlet and exits from the top outlet to maintain a full cooling jacket.

  • Distillation: Begin heating the boiling flask. As steam is generated, it will pass through the plant material, volatilizing the Terpinyl isobutyrate and other essential oil components.

  • Condensation: The steam and volatile compound mixture will travel to the condenser, where it will cool and liquefy, dripping into the receiving flask.

  • Collection: Continue the distillation for 3-4 hours, or until no more oil is observed collecting in the receiver.

  • Separation: The collected distillate will consist of two phases: the essential oil (containing Terpinyl isobutyrate) and the aqueous hydrosol. Separate the oil layer using a separatory funnel.

  • Drying & Storage: Dry the collected oil over anhydrous sodium sulfate to remove residual water. Filter and store in a sealed, dark glass vial at 4°C.

Workflow Diagram: Steam Distillation

SteamDistillation Plant Plant Material Grinding Grinding Plant->Grinding Apparatus Distillation Apparatus Grinding->Apparatus Heating Heating & Steam Generation Apparatus->Heating Collection Condensation & Collection Heating->Collection Vapor Transfer Separation Phase Separation (Oil/Water) Collection->Separation Drying Drying (Anhydrous Na2SO4) Separation->Drying Product Pure Terpinyl Isobutyrate Oil Drying->Product

Caption: Workflow for Terpinyl Isobutyrate extraction via steam distillation.

Pillar 2: Solvent Extraction - The Exhaustive Method

Solvent extraction is a widely used technique that relies on the solubility of the target compound in a specific solvent.[8] The process involves washing the plant material with a solvent, which dissolves the desired solutes. Soxhlet extraction is a continuous and efficient variant of this method.

Causality of Experimental Choice: This method is selected for its ability to extract a broad range of compounds, including those that are less volatile or present in low concentrations. The choice of solvent is critical and is based on the polarity of Terpinyl isobutyrate.[8] Non-polar solvents like hexane or petroleum ether are effective for extracting terpenoid esters.[9] The continuous nature of Soxhlet extraction ensures a high degree of extraction efficiency.

Advantages & Limitations
  • Advantages: High extraction efficiency, suitable for a wide range of compounds, and can be used for large sample quantities.

  • Limitations: Relies on potentially flammable and toxic organic solvents, which may leave residues in the final product.[10] The prolonged heating required can cause degradation of thermolabile compounds. The process is often less selective than other methods.

Experimental Protocol: Soxhlet Extraction
  • Preparation: Place 50 g of finely powdered, dried plant material into a cellulose thimble.

  • Apparatus Setup: Place the thimble inside the main chamber of the Soxhlet extractor. Assemble the apparatus with a round-bottom flask containing 250 mL of n-hexane and a condenser on top.

  • Extraction: Heat the round-bottom flask using a heating mantle. The solvent will vaporize, rise to the condenser, liquefy, and drip into the thimble containing the plant material.

  • Siphoning: When the solvent level in the thimble reaches the top of the siphon arm, the entire solvent, now rich with extracted compounds, is siphoned back into the boiling flask.

  • Cycle Repetition: This process repeats automatically, ensuring the plant material is continuously extracted with fresh, condensed solvent. Continue for 6-8 hours.

  • Solvent Removal: After extraction is complete, disconnect the extractor. Remove the solvent from the extract using a rotary evaporator under reduced pressure.

  • Purification: The resulting crude extract can be further purified using column chromatography to isolate Terpinyl isobutyrate.

Workflow Diagram: Soxhlet Extraction

SoxhletExtraction Plant Dried Plant Material Thimble Loading into Thimble Plant->Thimble Soxhlet Soxhlet Apparatus Thimble->Soxhlet Heating Solvent Heating & Reflux Soxhlet->Heating Cycles Continuous Extraction Cycles Heating->Cycles Vapor-Liquid Rotovap Solvent Removal (Rotovap) Cycles->Rotovap Crude Crude Extract Rotovap->Crude Product Purified Terpinyl Isobutyrate Crude->Product Chromatography

Caption: Workflow for Terpinyl Isobutyrate extraction via Soxhlet apparatus.

Pillar 3: Supercritical Fluid Extraction (SFE) - The "Green" Frontier

SFE is a modern, environmentally friendly extraction technology that uses a supercritical fluid as the solvent.[11] Carbon dioxide (CO₂) is the most common choice due to its mild critical point (31.1°C, 73.8 bar), non-toxicity, and non-flammability.[8][11]

Causality of Experimental Choice: SFE with supercritical CO₂ (SC-CO₂) is chosen for its high selectivity and efficiency in extracting non-polar compounds like Terpinyl isobutyrate.[8] In its supercritical state, CO₂ has liquid-like density and solvating power but gas-like viscosity and diffusivity, allowing for excellent penetration into the plant matrix.[12] The solvating power can be finely tuned by adjusting temperature and pressure, enabling selective extraction.[12] This method is ideal for thermally sensitive compounds and produces a pure extract with no solvent residue.

Advantages & Limitations
  • Advantages: "Green" technology (uses non-toxic CO₂), high selectivity, low-temperature operation preserves compound integrity, no solvent residue, and often results in higher yields and purity.[8][13][14]

  • Limitations: High initial capital investment for equipment, and the optimization of extraction parameters (pressure, temperature, flow rate) can be complex.

Experimental Protocol: Supercritical CO₂ Extraction
  • Preparation: Load 50 g of dried, ground plant material into the extraction vessel of the SFE system.

  • System Parameters: Set the desired extraction conditions. For a non-polar ester like Terpinyl isobutyrate, typical starting parameters would be:

    • Pressure: 150-250 bar

    • Temperature: 40-50°C

    • CO₂ Flow Rate: 20 g/min

  • Pressurization: Pump liquid CO₂ into the system, where it is heated and pressurized to reach a supercritical state.

  • Extraction: The SC-CO₂ flows through the extraction vessel, dissolving the Terpinyl isobutyrate from the plant matrix.

  • Separation: The SC-CO₂ laden with the extract flows into a separator vessel, where the pressure is reduced. This causes the CO₂ to return to its gaseous state, losing its solvating power and precipitating the extract.

  • Collection: The pure, solvent-free extract is collected from the bottom of the separator. The gaseous CO₂ is typically recycled back to the pump.

  • Analysis: The collected extract is weighed to determine the yield and analyzed for purity.

Workflow Diagram: Supercritical Fluid Extraction (SFE)

SFE cluster_system SFE System CO2_Tank CO2 Tank Pump High-Pressure Pump CO2_Tank->Pump Heater Heater Pump->Heater Extractor Extraction Vessel (Plant Material) Heater->Extractor Supercritical CO2 Separator Separator Extractor->Separator Extract-laden SC-CO2 Collection Collection Vessel Separator->Collection Pressure Drop Recycle CO2 Recycle Loop Separator->Recycle Gaseous CO2 Product Solvent-Free Extract Collection->Product Recycle->Pump

Caption: Workflow for Terpinyl Isobutyrate extraction using SC-CO₂.

Quantitative Data & Performance Comparison

While specific comparative data for Terpinyl isobutyrate is proprietary or varies widely with the plant matrix, we can synthesize a comparative framework based on the performance of these methods for similar terpenoid compounds.

ParameterSteam DistillationSolvent (Soxhlet) ExtractionSupercritical Fluid Extraction (SC-CO₂)
Typical Yield ModerateHighVery High[14]
Purity of Extract High (volatile fraction only)Low to Moderate (crude)High to Very High
Extraction Time 3-6 hours6-24 hours1-4 hours
Selectivity Moderate (for volatiles)LowHigh (tunable)[12]
Solvent Usage WaterHigh (Organic Solvents)Recycled CO₂
Environmental Impact LowHighVery Low ("Green")[11]
Thermal Degradation Possible for very labile compoundsHigh RiskLow Risk
Equipment Cost LowLow to ModerateHigh
Operational Cost LowModerateModerate to High

Post-Extraction Analysis: Ensuring Quality and Quantity

Following extraction, robust analytical methods are required to quantify the yield and purity of Terpinyl isobutyrate.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for analyzing volatile and semi-volatile compounds.[15][16] GC separates the components of the extract, while MS provides identification based on mass-to-charge ratio and fragmentation patterns, allowing for precise quantification and purity assessment.

  • High-Performance Liquid Chromatography (HPLC): While less common for volatile esters, HPLC can be used, particularly for less stable compounds or when derivatization is employed.[10]

Conclusion and Recommendations

The optimal method for extracting Terpinyl isobutyrate is not a one-size-fits-all solution. The choice must be a deliberate one, balancing scientific goals with practical constraints.

  • For academic research, initial screening, or low-budget operations, Steam Distillation is a reliable and cost-effective choice. Its simplicity and use of water make it an excellent starting point for isolating volatile compounds.

  • For exhaustive extraction to isolate a wide range of phytochemicals alongside Terpinyl isobutyrate, Solvent Extraction is effective, though it necessitates careful solvent selection and post-extraction purification to remove residues and impurities.

  • For producing high-purity, solvent-free Terpinyl isobutyrate for food, fragrance, or pharmaceutical applications, Supercritical Fluid Extraction (SFE) is the superior method.[13] Despite the high initial cost, its efficiency, selectivity, and environmentally friendly nature make it the state-of-the-art choice for industrial-scale and high-value applications.[8][11]

By understanding the fundamental principles and practical considerations of each technique, researchers and drug development professionals can make an informed decision, optimizing the extraction of Terpinyl isobutyrate to meet the rigorous demands of their work.

References

  • ResearchGate. (2025).
  • ResearchGate. (2025). Eco-Friendly Extraction and Characterization of Terpenoids From Plants as Functional Food Ingredients: A Review.
  • Google Patents.
  • PMC. (2024).
  • MDPI. (2023). Supercritical CO2 Extraction | Encyclopedia MDPI.
  • MDPI. (2024).
  • ResearchGate. (2022). Solvent Extraction and Component Analysis of Pine Tree-Derived Essential Oil.
  • Chemical Bull.
  • PMC PubMed Central. Terpenes and Cannabinoids in Supercritical CO2 Extracts of Industrial Hemp Inflorescences: Optimization of Extraction, Antiradical and Antibacterial Activity.
  • MDPI. Phytosterols: Extraction Methods, Analytical Techniques, and Biological Activity.
  • IIP Series. (2024).
  • INNSpub. (2014). Effects of different distillation methods on essential oil content and composition of Lippiacitriodora H.B.K..
  • TARA. (2023). Effect of Extraction Methods on Essential Oil Composition: A Case Study of Irish Bog Myrtle-Myrica gale L..
  • PMC. (2018).
  • The Good Scents Company.
  • PubChem.
  • ResearchGate. Steam distillation extraction kinetics regression models to predict essential oil yield, composition, and bioactivity of chamomile oil | Request PDF.
  • Benchchem.
  • ResearchGate. Comparison between yield percentage (%)
  • The Ohio State University. Comparison of Analytical Techniques for Quantification of 8-iso-PGF2α Using HPLC-MS-MS and Enzyme Immunoassay.
  • MDPI. (2022).
  • MDPI. (2022). Combined Effect of Extraction and Purification Conditions on Yield, Composition and Functional and Structural Properties of Lupin Proteins.
  • MDPI.
  • CABI Digital Library. Effect of extraction methods on yield, oxidative value, phytosterols and antioxidant content of cocoa butter.
  • Hermitage Oils.
  • Biorenewables Education Laboratory. (2011).
  • ScienceDirect.
  • YouTube. (2014).

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Validation

A Comparative Olfactory Profile Analysis of Alpha- and Beta-Terpinyl Esters: A Guide for Researchers and Drug Development Professionals

In the intricate world of aroma chemicals and their application in research and pharmaceutical development, a nuanced understanding of isomeric differences is paramount. This guide provides an in-depth comparative analys...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of aroma chemicals and their application in research and pharmaceutical development, a nuanced understanding of isomeric differences is paramount. This guide provides an in-depth comparative analysis of the olfactory profiles of alpha- and beta-terpinyl esters, moving beyond anecdotal descriptions to a more structured, data-driven evaluation. We will explore the distinct scent characteristics of these isomers, the synthetic challenges that influence their availability and purity, and the rigorous methodologies required for their accurate sensory assessment.

The subtle shift of a double bond from an endocyclic to an exocyclic position, the primary structural variance between alpha- and beta-terpineol precursors, gives rise to esters with markedly different olfactory properties. While commercial terpinyl esters are predominantly composed of the alpha-isomer, the distinct and often desirable aroma characteristics of the beta-isomers merit closer examination.[1] This guide aims to elucidate these differences, providing a valuable resource for formulators and researchers seeking to harness the specific sensory attributes of these versatile molecules.

The Olfactory Landscape of Terpinyl Esters: A Tale of Two Isomers

The olfactory profiles of alpha- and beta-terpinyl esters, while both generally residing in the floral and fruity families, exhibit significant divergence in their specific nuances. This section will detail the known scent characteristics of the most common esters, highlighting the distinct contributions of the alpha and beta isomeric forms.

Alpha-Terpinyl Esters: The Well-Chartered Territory

Alpha-terpinyl esters are widely utilized in the fragrance and flavor industry, and their olfactory profiles are well-documented.[1] The most common ester, alpha-terpinyl acetate, is celebrated for its complex and multifaceted aroma.

  • Alpha-Terpinyl Acetate: This ester is characterized by a predominantly sweet, herbaceous, and floral scent, with prominent notes of lavender and bergamot.[2] It also possesses fresh, clean, and citrusy (lime) undertones, often accompanied by a subtle piney nuance.[3] Its aroma is described as refreshing and is a cornerstone in the creation of classic lavender and bergamot accords.[2][3]

Beta-Terpinyl Esters: Exploring the Uncharted Scents

The olfactory profiles of pure beta-terpinyl esters are less extensively documented, primarily due to the challenges associated with their synthesis.[1] Commercial production of terpineol, the precursor alcohol, yields a mixture in which alpha-terpineol is the major component, making the isolation and subsequent esterification of pure beta-terpineol a non-trivial endeavor.[1] However, research into the synthesis and sensory properties of pure beta-terpinyl esters reveals a distinct and promising aromatic landscape.

  • Beta-Terpinyl Acetate: In contrast to its alpha-counterpart, beta-terpinyl acetate is described as having a more direct floral and citrusy aroma.[4] The herbaceous and lavender-like complexity of the alpha-isomer is less pronounced, giving way to a cleaner, more straightforwardly fresh and fruity scent profile.

The distinct olfactory differences between the alpha and beta isomers of the parent alcohol, terpineol, suggest that a similar divergence can be expected across a range of their corresponding esters.[1]

Quantitative Olfactory Comparison

To move beyond qualitative descriptions, a quantitative comparison of olfactory properties is essential. While comprehensive odor threshold data for a wide range of beta-terpinyl esters remains elusive in publicly available literature, the following table summarizes the known olfactory characteristics.

EsterIsomerOlfactory ProfileKey Descriptors
Terpinyl Acetate AlphaSweet, herbaceous, floral, citrus, pineyLavender, bergamot, fresh, clean, lime[2][3]
BetaFloral, citrusFresh, fruity[4]

Further research is required to establish and publish the odor detection thresholds for a comprehensive range of pure beta-terpinyl esters to enable a more precise quantitative comparison.

The Synthetic Hurdle: Causality Behind Isomer Availability

The disparity in the commercial availability and documentation of alpha- and beta-terpinyl esters is a direct consequence of the synthetic routes to their precursor, terpineol. The acid-catalyzed hydration of pinene, a common industrial method, overwhelmingly favors the formation of the thermodynamically more stable alpha-terpineol.[1][5]

Sources

Safety & Regulatory Compliance

Safety

Authoritative Guide to Terpinyl Isobutyrate Disposal

Executive Summary & Chemical Profile Terpinyl isobutyrate (CAS 7774-65-4) presents a specific disposal challenge that differs from common laboratory solvents. Unlike low-flashpoint solvents (e.g., acetone, ethanol), terp...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Terpinyl isobutyrate (CAS 7774-65-4) presents a specific disposal challenge that differs from common laboratory solvents. Unlike low-flashpoint solvents (e.g., acetone, ethanol), terpinyl isobutyrate is a high-flashpoint ester (>93.3°C / >200°F).[1][2] Consequently, it often does not meet the federal RCRA definition of an Ignitable hazardous waste (D001).[1]

However, its primary hazard is environmental toxicity .[1] It is classified as very toxic to aquatic life with long-lasting effects (H410/H412). Therefore, under no circumstances should this chemical be discharged into municipal sewer systems or surface waters. [1][2]

Chemical Safety Profile (CSP)
PropertyValueDisposal Implication
CAS Number 7774-65-4Unique identifier for waste manifesting.[1][2]
Flash Point > 93.3°C (> 200°F)Non-RCRA Ignitable. Does not trigger D001 federal code alone.[1][2]
Water Solubility Insoluble / NegligibleWill form surface films; difficult to treat in aqueous waste streams.[1][2]
Reactivity StableIncompatible with strong oxidizers, strong acids, and bases.[1][2]
Aquatic Toxicity High (GHS Category 1/3)Strict prohibition on drain disposal.[1][2]
Specific Gravity ~0.93 - 0.94Floats on water; complicates spill cleanup in wet areas.[1][2]

Waste Characterization & Regulatory Logic

Proper disposal begins with accurate characterization. You must determine if your waste stream is "Pure Product" or a "Mixture."

The "Non-RCRA" Nuance

Because terpinyl isobutyrate has a flash point >140°F (60°C), it is not a federally regulated D001 Ignitable Waste.[1] Unless it is mixed with a listed solvent (e.g., F-listed solvents like xylene) or exhibits another characteristic (toxicity, corrosivity), it may be classified as "Non-RCRA Regulated Waste" in many jurisdictions.[1][2]

  • Caveat: Some states (e.g., California, Washington) have stricter definitions of "Ignitable" or "Toxic" that may capture this chemical as hazardous waste regardless of federal RCRA status.[1] Always default to managing it as hazardous waste to ensure environmental compliance.

Segregation Directive
  • Do Not Mix With: Strong oxidizers (e.g., Nitric acid, Peroxides) or strong bases (Sodium hydroxide).[1] Hydrolysis can occur, generating heat and isobutyric acid/terpineol.[1]

  • Storage: Store in tightly sealed containers in a cool, dry, well-ventilated area, away from light.

Disposal Decision Workflow

The following diagram outlines the logical decision tree for determining the correct waste stream.

DisposalWorkflow Start Waste Generation: Terpinyl Isobutyrate IsPure Is the waste pure or mixed? Start->IsPure Pure Pure / High Concentration IsPure->Pure Pure Mixture Mixture / Solution IsPure->Mixture Mixed StreamA Waste Stream A: Non-RCRA Regulated Liquid (Label: 'Non-RCRA Waste - Aquatic Toxin') Pure->StreamA CheckSolvent Does mixture contain RCRA Listed Solvents? (e.g., Acetone, Methanol) Mixture->CheckSolvent CheckSolvent->StreamA No (Inert/High FP oil) StreamB Waste Stream B: Hazardous Waste (Ignitable/Toxic) (Label: D001 + Constituents) CheckSolvent->StreamB Yes (Low FP Solvent) DisposalMethod Final Disposal: High-Temperature Incineration (Fuel Blending preferred) StreamA->DisposalMethod StreamB->DisposalMethod

Figure 1: Decision logic for classifying Terpinyl Isobutyrate waste streams. Note that mixtures with low-flashpoint solvents default to the more hazardous classification.[1][2]

Operational Disposal Procedures

Scenario A: Small-Scale Laboratory Disposal (Vials/Flasks)

Objective: Safe consolidation of small volumes (< 500 mL).

  • Container Selection: Use a chemically compatible container, such as High-Density Polyethylene (HDPE) or amber glass.[1] Avoid standard polystyrene.

  • Labeling: Apply a hazardous waste label. Even if Non-RCRA, label clearly:

    • Contents: "Terpinyl Isobutyrate Waste"[1]

    • Hazard:[3][4][5][6] "Aquatic Toxin - Do Not Drain"[1][2]

  • Transfer: Pour waste into the container using a funnel to prevent drips. Wipe the funnel with an absorbent pad (Kimwipe) and dispose of the pad as solid chemical waste.

  • Secondary Containment: Place the waste bottle in a secondary tray to capture potential leaks.

Scenario B: Large-Scale/Bulk Disposal (> 5 Liters)

Objective: Management of expired stock or process waste.[2]

  • Verification: Verify the flash point of the bulk lot if unknown.

  • Drumming: Transfer to a UN-rated steel or poly drum (e.g., UN 1A1 or 1H1). Ensure the drum is clean and free of oxidizing residues.

  • Bonding & Grounding: Although the flash point is high, static electricity can still be a hazard during rapid transfer.[1] Always bond the source container to the receiving drum and ground the drum.

  • Manifesting:

    • If Pure : List as "Non-RCRA Regulated Liquid" (or State-specific code).[1][2]

    • Disposal Code: 0000 (Non-RCRA) or State Code (e.g., 221 in CA).[1]

    • Shipping Name: Environmentally hazardous substance, liquid, n.o.s. (Terpinyl Isobutyrate).[3][7][8][9][10]

Scenario C: Spill Cleanup Protocol

Immediate Action: Isolate the area. Ensure no ignition sources are present (standard precaution).

  • Containment: Do not let the spill reach floor drains. Use polyurethane dikes or spill socks to circle the perimeter.

  • Absorption:

    • Preferred: Use inert absorbents like vermiculite, sand, or clay-based "kitty litter."[1][2]

    • Avoid: Sawdust or paper towels if the spill is large, as these increase surface area for potential oxidation, though the risk is lower than with volatile solvents.[1]

  • Cleanup: Scoop the absorbed material into a wide-mouth hazardous waste container.

  • Decontamination: Wash the surface with a detergent solution (surfactant) to emulsify the remaining oily residue. Collect this wash water as chemical waste; do not flush it. [1]

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 522673, Terpinyl isobutyrate. Retrieved from [Link]

  • The Good Scents Company. (2023).[7] Terpinyl Isobutyrate Safety and Properties. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2023). Substance Information: Terpinyl Isobutyrate.[3][7][8][9] Retrieved from [Link][2]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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